molecular formula C20H26ClN3O2 B1677251 MK-912 hydrochloride CAS No. 119942-70-0

MK-912 hydrochloride

Cat. No.: B1677251
CAS No.: 119942-70-0
M. Wt: 375.9 g/mol
InChI Key: ALYCEQJIRFYVGE-VASSOYJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-912 is a potent new selective alpha 2-adrenergic receptor antagonist that is active orally, to study the effect of short-term, selective alpha 2-blockade on fasting plasma glucose (FPG) and pancreatic islet function in non-insulin-dependent diabetes (NIDDM).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,12bS)-1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2.ClH/c1-21-11-8-20(22(2)19(21)24)9-12-23-10-7-15-14-5-3-4-6-17(14)25-18(15)16(23)13-20;/h3-6,16H,7-13H2,1-2H3;1H/t16-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYCEQJIRFYVGE-VASSOYJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCN3CCC4=C(C3C2)OC5=CC=CC=C45)N(C1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2(CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45)N(C1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80923147
Record name MK-912 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119942-70-0
Record name MK 912
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119942-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK 912
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119942700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-912 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-912 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A6522ZKT5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

MK-912 Hydrochloride: Mechanism, Subtype Selectivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

MK-912 hydrochloride (L-657,743) is a potent, high-affinity antagonist of the


-adrenergic receptor (

-AR).[1] While structurally related to idazoxan, MK-912 is distinguished by its sub-nanomolar affinity and a distinct selectivity profile that favors the

subtype over

and

in specific tissues.

Primarily utilized as a pharmacological tool and radioligand (


MK-912 or 

MK-912), it functions by blocking the presynaptic negative feedback loop of norepinephrine (NE) release. This guide details the molecular mechanism, quantitative binding parameters, and the specific "guanfacine-masking" protocol required to isolate subtype-specific binding data.

Pharmacological Profile & Molecular Mechanism

Core Mechanism of Action

MK-912 functions as a competitive antagonist at the orthosteric site of G-protein coupled


-adrenergic receptors.

In a physiological state, norepinephrine binds to presynaptic


-autoreceptors. This activates the inhibitory G-protein (

), which inhibits adenylyl cyclase, reduces cAMP levels, and closes voltage-gated

channels. This cascade prevents vesicle fusion and halts further norepinephrine release.

MK-912 Intervention: By occupying the receptor without activating the G-protein, MK-912 prevents the


-mediated inhibition. The result is a disinhibition of the neuron, leading to sustained calcium influx and increased norepinephrine release into the synaptic cleft.
Signaling Pathway Diagram

The following diagram illustrates the blockade of the


 signaling cascade by MK-912.

MK912_Mechanism cluster_effect Physiological Consequence of MK-912 MK912 MK-912 HCl (Antagonist) Alpha2 Alpha-2 Adrenergic Receptor (Presynaptic) MK912->Alpha2 Blocks (Competitive) NE Norepinephrine (Endogenous Agonist) NE->Alpha2 Activates Gi Gi/o Protein (Inhibitory) Alpha2->Gi Activation blocked by MK-912 AC Adenylyl Cyclase Gi->AC Inhibits Ca Voltage-Gated Ca2+ Channels Gi->Ca Closes Channels cAMP cAMP Levels AC->cAMP Downregulates Release Neurotransmitter Release (NE) Ca->Release Required for

Caption: MK-912 antagonizes the Alpha-2 receptor, preventing Gi activation and disinhibiting NE release.

Quantitative Binding Data & Selectivity

MK-912 is not equipotent across all subtypes. It exhibits a marked preference for the


 subtype, which is critical when designing binding assays for heterogeneous tissues (like the cortex or spinal cord).
Affinity Constants ( / )

The following data aggregates binding affinities from cloned human receptors and rat tissue homogenates. Note the significantly lower


 (higher affinity) for 

.
Receptor Subtype

(nM) [Cloned Human]

(nM) [Rat Cortex]
Selectivity Ratio (

)

0.421.77Reference

0.26~1.10~1.6x

0.03 0.075 ~14x - 24x

Data synthesized from Pettibone et al. and Uhlén et al. (See References).

Interpretation for Researchers: Because MK-912 binds


 with 

20-fold higher affinity than

, standard saturation binding curves in tissues containing both subtypes will be biphasic. To accurately measure

density, you cannot simply use a low concentration of MK-912; you must use a masking agent.

Experimental Protocol: The "Guanfacine-Masking" Assay[3][4]

To utilize MK-912 for specific


 quantification in CNS tissue, a "3-curve assay" strategy is recommended.[2][3] This method uses Guanfacine (which is 

selective) to mask the A-subtype, allowing

MK-912 to report exclusively on the C-subtype.
Materials
  • Radioligand:

    
    MK-912 (Specific Activity > 70 Ci/mmol).
    
  • Masking Agent: Guanfacine (blocks

    
    ).[2][3][4]
    
  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , 0.1 mM EDTA, pH 7.4.[5]
    
  • Non-Specific Control: 10

    
    M Phentolamine or 100 
    
    
    
    M (-)-Norepinephrine.
Workflow Diagram

Binding_Protocol Prep 1. Membrane Preparation (Rat Cortex/CHO Cells) Homogenize in Tris-Mg-EDTA Masking 2. Masking Step Add 100 nM Guanfacine (Saturates Alpha-2A sites) Prep->Masking Pre-incubate 10 min Incubation 3. Incubation Add [3H]MK-912 (0.1 - 5 nM) 60 mins @ 30°C Masking->Incubation Initiate Binding Termination 4. Termination Vacuum Filtration (GF/C Filters) Wash 4x with Ice-Cold Buffer Incubation->Termination Equilibrium Reached Analysis 5. Data Analysis Calculate Bmax/Kd for Alpha-2C (Alpha-2A is silent) Termination->Analysis Scintillation Counting

Caption: Protocol for isolating Alpha-2C binding sites using Guanfacine masking.

Step-by-Step Methodology
  • Tissue Preparation:

    • Homogenize tissue in 20 volumes of ice-cold lysis buffer.

    • Centrifuge at 40,000

      
       for 15 min. Resuspend pellet in assay buffer.
      
    • Critical: Repeat wash step to remove endogenous norepinephrine, which competes with MK-912.

  • Assay Setup (96-well plate):

    • Total Binding (A-masked): Membrane +

      
      MK-912 + 100 nM Guanfacine.
      
    • Non-Specific Binding: Membrane +

      
      MK-912 + 10 
      
      
      
      M Phentolamine.
  • Incubation:

    • Incubate at 25-30°C for 60 minutes .

    • Note: MK-912 has slow dissociation kinetics; ensure equilibrium is reached. Do not reduce time below 60 mins.

  • Filtration:

    • Rapidly filter through Whatman GF/C filters pre-soaked in 0.3% polyethylenimine (PEI). PEI reduces filter binding of the hydrophobic MK-912 molecule.

Applications in Neurobiology & Drug Development

PET Imaging Tracer

Isotopically labeled


MK-912 has been evaluated as a PET tracer.[1]
  • Advantage: High affinity allows visualization of low-density receptor regions.

  • Limitation: The compound exhibits very slow washout from the brain (due to high affinity and lipophilicity), making it difficult to measure receptor occupancy of competing drugs in real-time "displacement" studies.

Metabolic Research (Diabetes)

MK-912 has been used to investigate the role of


-receptors in insulin secretion.
  • Hypothesis:

    
     activation on pancreatic 
    
    
    
    -cells inhibits insulin release.
  • Finding: MK-912 blockade increases glucose-stimulated insulin secretion in NIDDM (Type 2 Diabetes) patients, though the clinical efficacy was modest compared to sulfonylureas.

References

  • Pettibone, D. J., et al. (1987). "A new potent and selective alpha 2-adrenoceptor antagonist." Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Uhlén, S., & Wikberg, J. E. (1989). "[3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS one of which is identical with the cloned pA2d alpha 2-adrenoceptor." Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Ahren, B., et al. (1992). "Effect of an oral alpha 2-adrenergic blocker (MK-912) on pancreatic islet function in non-insulin-dependent diabetes mellitus." Journal of Clinical Endocrinology & Metabolism. [Link]

  • Gifford Bioscience. "Radioligand Binding Assay Protocol." [Link]

  • IUPHAR/BPS Guide to Pharmacology. "MK-912 Ligand Page." [Link]

Sources

MK-912 Hydrochloride: A Comprehensive Technical Guide on α2-Adrenergic Receptor Binding Affinity and Kinetic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

MK-912 (also known as L-657,743) is a highly potent, competitive α2-adrenergic receptor antagonist characterized by its rigid spirocyclic structure. Originally investigated by Merck & Co. for potential therapeutic applications in depression and diabetes, it has since become an indispensable molecular probe in neuropharmacology. Its value lies in its exceptional binding affinity—particularly its picomolar affinity for the α2C subtype—and its uniquely slow dissociation kinetics. This whitepaper provides an in-depth mechanistic analysis, kinetic profiling, and self-validating experimental protocols for utilizing MK-912 in receptor binding assays.

Mechanistic Profiling & Subtype Selectivity

The α2-adrenergic receptors (α2A, α2B, α2C) are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation by endogenous catecholamines leads to the inhibition of adenylyl cyclase, reduction of cyclic AMP (cAMP), inhibition of voltage-gated Ca2+ channels, and activation of inwardly rectifying K+ channels. MK-912 acts as a competitive antagonist, occupying the orthosteric binding site and preventing the receptor from adopting its active conformation.

Pathway MK912 MK-912 (Antagonist) Receptor α2-Adrenergic Receptor (α2A, α2B, α2C) MK912->Receptor Competitive Blockade Agonist Endogenous Agonist (Norepinephrine) Agonist->Receptor Activates Gi Gi/o Protein Complex Receptor->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ca Ca2+ Channels (Inhibition) Gi->Ca Inhibits K K+ Channels (Activation) Gi->K Activates cAMP cAMP Levels ↓ AC->cAMP Reduces

α2-Adrenergic Receptor Signaling Pathway and MK-912 Competitive Blockade.

While historically classified as a non-specific α2 antagonist, precise radioligand binding assays reveal a distinct preference for the α2C subtype. The structural rigidity of MK-912 allows optimal van der Waals interactions within the deep hydrophobic pocket of the α2C receptor.1[1].

Table 1: MK-912 Binding Affinity and Selectivity Profile
Receptor SubtypeKi (nM)Selectivity Ratio (vs. α2A)
α2A 0.421
α2B 0.261.6x higher affinity
α2C 0.0314x higher affinity
α1A ~1001/240
D-1 >15001/3600
D-2 >14001/3500
5-HT1 ~2941/700
5-HT2 >17001/4100

Data aggregated from Shiue et al., 1998[1].

Kinetic Profiling: The "Residence Time" Paradigm

Affinity (


 or 

) is an equilibrium metric, but in vivo efficacy and in vitro assay design are heavily dictated by target residence time.2[2].
Table 2: Dissociation Kinetics of MK-912
Receptor Subtype

(

)
Half-life (

)
α2C 0.00477~145 min

This slow off-rate makes MK-912 an excellent irreversible-like probe in short-term functional assays, but it necessitates extended incubation times to reach true thermodynamic equilibrium in competitive binding studies.

Experimental Protocols: Radioligand Binding Assays

To ensure reproducibility, the following protocol outlines the determination of MK-912 binding affinity using competitive displacement of


H-labeled ligands. This protocol is designed as a self-validating system , ensuring that specific binding is accurately isolated from non-specific lipid partitioning.

Workflow Prep 1. Membrane Preparation (CHO Cells) Incubate 2. Incubation [3H]-MK-912 + Competitors Prep->Incubate Filter 3. Rapid Filtration (PEI-soaked GF/B) Incubate->Filter Wash 4. Washing (Ice-Cold Buffer) Filter->Wash Scint 5. Scintillation Counting Wash->Scint Analyze 6. Data Analysis (Non-linear Reg.) Scint->Analyze

Step-by-step workflow of [3H]-MK-912 radioligand binding assay for α2-adrenoceptors.

Step-by-Step Methodology
1. Membrane Preparation (CHO Cells Expressing Human α2 Subtypes)
  • Procedure: Harvest transfected CHO cells and homogenize in ice-cold hypotonic buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in assay buffer (75 mM Tris-HCl, 12.5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Causality: CHO cells are utilized because they lack endogenous α2 receptors, ensuring the measured binding is exclusively to the transfected human subtype. Hypotonic shock lyses the cells while preserving membrane integrity. EDTA chelates metalloproteases to prevent receptor degradation. MgCl2 is included to stabilize the receptor-G protein complex, ensuring the receptor remains in a physiologically relevant state[3].

2. Assay Assembly (Self-Validating Setup)
  • Procedure: In a 96-well deep-well plate, combine:

    • 50 µL of radioligand (e.g., [3H]-MK-912 or [3H]-RX821002).

    • 50 µL of competing ligand (for displacement) or buffer (for Total Binding).

    • 50 µL of 10 µM phentolamine or WB 4101 (for Non-Specific Binding control).

    • 100 µL of membrane suspension (approx. 10-20 µg protein/well).

  • Causality: A self-validating assay requires strict definition of the assay window. Total binding minus non-specific binding (NSB) yields the specific binding.4[4].

3. Incubation to Equilibrium
  • Procedure: Incubate the plates at 25°C for 60 to 90 minutes with gentle agitation.

  • Causality: Because MK-912 exhibits a prolonged residence time (

    
     ~ 145 min at α2C), standard 30-minute incubations are insufficient to reach thermodynamic equilibrium. 25°C is selected to balance the kinetic rate of association with the thermal stability of the isolated membranes.
    
4. Rapid Filtration and Washing
  • Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Wash filters 3x with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. Since MK-912 is a basic amine (hydrochloride salt) and positively charged at physiological pH, PEI pre-treatment drastically reduces non-specific binding of the radioligand to the filter matrix. Ice-cold wash buffer is critical to kinetically "freeze" the receptor-ligand complex, preventing dissociation during the wash steps.

5. Scintillation Counting and Data Analysis
  • Procedure: Extract radioactivity using a liquid scintillation cocktail and quantify via a scintillation counter. Analyze data using non-linear regression (e.g., one-site specific binding model for

    
    , or Cheng-Prusoff equation for 
    
    
    
    ).
  • Causality: Non-linear regression is mathematically superior to linear transformations (like Scatchard plots), which distort experimental error and violate the assumptions of linear least-squares fitting.

In Vivo and PET Imaging Applications

Given its high affinity, MK-912 was evaluated as a Positron Emission Tomography (PET) radioligand ([11C]MK-912) for mapping α2-adrenoceptors in vivo.1[1].

Causality of Failure in PET: The extreme lipophilicity and slow dissociation kinetics of MK-912 lead to high non-specific membrane partitioning and flow-limited clearance. Consequently, the signal-to-noise ratio is insufficient for commercial PET imaging, highlighting the critical balance between affinity and kinetic clearance required for neuroimaging probes. However, its robust blockade capabilities make it highly effective in 5[5].

References

  • Shiue, C., et al. "Synthesis and biological evaluation of[11C]MK-912 as an alpha2-adrenergic receptor radioligand for PET studies." Nuclear Medicine and Biology, PubMed. 1

  • Uhlén, S., et al. "[3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS one of which is identical with the cloned pA2d alpha 2-adrenoceptor." British Journal of Pharmacology, PMC. 6

  • Uhlén, S., et al. "A new, simple and robust radioligand binding method used to determine kinetic off-rate constants for unlabeled ligands." European Journal of Pharmacology, DiVA Portal. 2

  • Warren, J.B., et al. "Assessment of MK-912, an alpha 2-adrenoceptor antagonist, with use of intravenous clonidine." Clinical Pharmacology & Therapeutics, PubMed. 5

  • "MK-912 HYDROCHLORIDE HYDRATE." Inxight Drugs, NCATS. 4

  • "α2-adrenoceptor antagonist properties of OPC-28326, a novel selective peripheral vasodilator." British Journal of Pharmacology, PMC. 3

Sources

Pharmacological Profile of MK-912 Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

MK-912 hydrochloride (also known in early literature as L-657,743) is a highly potent, orally active, and selective


-adrenergic receptor antagonist. Originally developed to investigate therapeutic avenues for depression and diabetes, MK-912 has evolved into an indispensable molecular probe in neuropharmacology and receptor characterization. Its exceptional affinity for 

-adrenoceptor subtypes—particularly the

variant—makes it a cornerstone ligand for radioligand binding assays, autoradiography, and in vivo models of central nervous system (CNS) function.

This whitepaper synthesizes the pharmacological profile of MK-912, detailing its receptor binding kinetics, mechanistic signaling pathways, and rigorous experimental protocols for its use as a tritiated radioligand (


MK-912).

Receptor Affinity and Selectivity Profile

The


-adrenoceptor family comprises three distinct subtypes: 

,

, and

[1]. While historical antagonists like yohimbine display non-selective binding across these subtypes, MK-912 demonstrates sub-nanomolar affinity across the board, with a distinct preference for the

subtype[2].

In recombinant human cellular models (e.g., CHO or Sf9 cells), MK-912 exhibits a


 of approximately 0.15 nM for the 

receptor, making it one of the highest-affinity antagonists available for this target[2]. Although it is highly potent, its selectivity for

is approximately 13-fold greater than for

, necessitating careful concentration control during subtype-specific assays[2].
Table 1: Comparative Binding Affinities ( / in nM) of -Antagonists
Antagonist

Affinity (nM)

Affinity (nM)

Affinity (nM)
Selectivity Profile
MK-912 0.30 – 1.95~1.000.15

>



Yohimbine 3.00 – 5.002.0011.00Non-selective
Atipamezole 1.500.901.20Non-selective

Data synthesized from recombinant human receptor assays and competitive binding studies[2][3][4]. Variance in


 values depends on the specific expression system (e.g., Sf9 vs. CHO cells).

Mechanistic Pathway: -Adrenergic Antagonism


-adrenergic receptors are classical G-protein coupled receptors (GPCRs) that couple primarily to the inhibitory 

protein complex. Under physiological conditions, activation of these receptors by endogenous catecholamines (norepinephrine, epinephrine) induces the dissociation of the

alpha subunit, which subsequently inhibits adenylyl cyclase (AC). This inhibition reduces intracellular cyclic AMP (cAMP) levels, dampening Protein Kinase A (PKA) activity and suppressing downstream cellular responses (such as neurotransmitter exocytosis)[5].

As an antagonist, MK-912 competitively binds to the orthosteric site of the


-receptor, locking it in an inactive conformation. This prevents 

coupling, disinhibits adenylyl cyclase, and restores cAMP-dependent signaling pathways[5].

G MK912 This compound Alpha2 α2-Adrenergic Receptor MK912->Alpha2 Competitive Antagonism Gi Gi/o Protein Complex Alpha2->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Prevents Inhibition cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA Activation & Signaling cAMP->PKA Activates

Caption: Mechanism of MK-912 antagonism on Gi/o-coupled α2-adrenergic receptor signaling.

Experimental Methodology: MK-912 Radioligand Binding Assay

Tritiated MK-912 (


MK-912) is the gold standard radioligand for quantifying 

-adrenoceptor density (

) and affinity (

) in both tissue homogenates and recombinant cell lines[3][5].

As an Application Scientist, I emphasize that a robust binding assay must be a self-validating system . This means every step must account for thermodynamic equilibrium, mitigate non-specific binding, and preserve receptor integrity. Below is a highly optimized protocol for saturation binding using human recombinant


 receptors expressed in Sf9 cells[3].
Step-by-Step Protocol

1. Membrane Preparation & Buffer Optimization

  • Action: Suspend Sf9 cell membranes expressing

    
     receptors in Incubation Buffer (75 mM Tris-HCl, pH 7.4, 12.5 mM 
    
    
    
    , 2 mM EDTA)[3].
  • Causality: Tris-HCl maintains physiological pH. EDTA is critical as a chelating agent to inhibit metalloproteases that degrade the receptor.

    
     is essential because divalent cations stabilize the receptor-G-protein complex, ensuring the receptor remains in a high-affinity state for ligand recognition[3].
    

2. Assay Assembly (Total vs. Non-Specific Binding)

  • Action: In a 96-well format, combine 500 µL of diluted membranes with 20 µL of

    
    MK-912 (ranging from 0.04 to 3.0 nM for saturation curves)[5].
    
  • Action: To define Non-Specific Binding (NSB), add 20 µL of an unlabeled competitor (e.g., 10 µM WB-4101 or

    
     M phentolamine) to a parallel set of wells[3][5].
    
  • Causality: The massive molar excess of the unlabeled competitor saturates all specific

    
     orthosteric sites. Any radioactivity detected in these wells is strictly due to the radioligand sticking nonspecifically to lipids or the plastic plate, allowing for accurate baseline subtraction.
    

3. Thermodynamic Incubation

  • Action: Incubate the mixture for 60 minutes at 25°C - 27°C[3][5].

  • Causality: 60 minutes at room temperature provides sufficient kinetic time for the association and dissociation rates to reach thermodynamic equilibrium, a strict mathematical requirement for accurate Scatchard plot or non-linear regression analysis[5].

4. Rapid Filtration and Washing

  • Action: Terminate the reaction by rapid vacuum filtration over Whatman GF/C glass fiber filters. Crucial Step: Pre-soak the filters in 0.3% polyethylamine (PEI) for 30 minutes prior to use[3].

  • Action: Wash the filters 9 times rapidly with 500 µL of ice-cold 50 mM Tris-HCl (pH 7.4)[3].

  • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific electrostatic binding of the radioligand to the filter itself[3]. The wash buffer must be ice-cold to drop the kinetic thermal energy of the system instantly, preventing the dissociation (

    
    ) of the specifically bound 
    
    
    
    MK-912 during the wash step.

5. Quantification

  • Action: Extract membrane-bound radioactivity into scintillation fluid and count via liquid scintillation spectrometry[5].

Workflow Membrane 1. Membrane Preparation (Buffer with MgCl2 & EDTA) Incubation 2. Radioligand Incubation ([³H]MK-912 ± 10µM Phentolamine) Membrane->Incubation Filtration 3. Rapid Filtration (GF/C filters pre-soaked in 0.3% PEI) Incubation->Filtration Washing 4. Ice-Cold Washing (Minimizes ligand dissociation) Filtration->Washing Scintillation 5. Liquid Scintillation Counting (Determine Kd and Bmax) Washing->Scintillation

Caption: Standardized workflow for [³H]MK-912 radioligand binding assays.

In Vivo Pharmacological Models

Beyond in vitro binding, MK-912 is highly effective in in vivo neuropharmacological models due to its excellent blood-brain barrier (BBB) penetrance.

Reversal of -Mediated Anesthesia

A classic behavioral model for assessing central


-adrenoceptor antagonism is the reversal of xylazine/ketamine-induced anesthesia. Xylazine is a potent 

-agonist that induces profound sedation and loss of the righting reflex. Subcutaneous administration of MK-912 (0.01 – 3 mg/kg) dose-dependently shortens the duration of anesthesia[6].

Mechanistic Validation: To prove that this reversal is specifically due to


-blockade and not a general stimulant effect, researchers utilize sodium pentobarbital (a 

modulator) as a negative control. MK-912 fails to alter the duration of pentobarbital-induced anesthesia, validating its target-specific causality in vivo[6].

Conclusion

This compound remains a highly authoritative tool compound in the pharmacological arsenal. Its sub-nanomolar affinity, slight


 preference, and robust performance as a tritiated radioligand allow researchers to map receptor distributions, screen novel antipsychotics, and decode complex sympathetic nervous system signaling. By adhering to strict thermodynamic and biochemical controls during assay design, scientists can leverage MK-912 to generate highly reproducible, self-validating data.

References

  • Source: nih.
  • a2A-Adrenergic Receptor human (A213)
  • Source: nih.
  • Source: guidetopharmacology.
  • Source: doi.
  • Source: jci.

Sources

In Vitro Characterization of MK-912 Hydrochloride: A High-Affinity Molecular Probe for α2-Adrenergic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Overview

MK-912 hydrochloride (CAS# 119942-70-0) is a spirocyclic quinolizine derivative that functions as a potent, competitive, and highly selective antagonist of α2-adrenergic receptors[1]. Originally synthesized and investigated for its therapeutic potential in metabolic disorders (such as non-insulin-dependent diabetes) and psychiatric conditions, MK-912 has evolved into a gold-standard molecular probe in preclinical pharmacology[1]. Its exceptional value lies in its ability to dissect the complex, subtype-specific roles of α2-adrenoceptors—particularly the elusive α2C variant—in vascular reactivity, central nervous system function, and pancreatic islet regulation[2].

This technical guide synthesizes the in vitro pharmacological profile, binding kinetics, and functional characterization methodologies of MK-912, providing researchers with self-validating protocols grounded in established mechanistic causality.

Pharmacological Profile and Receptor Kinetics

The α2-adrenergic receptor family consists of three distinct subtypes: α2A, α2B, and α2C. While many classical antagonists (e.g., yohimbine, atipamezole) bind non-selectively across these subtypes, MK-912 is distinguished by its sub-nanomolar affinity and marked selectivity for the α2C-adrenoceptor[3].

In whole-cell radioligand binding assays utilizing Chinese Hamster Ovary (CHO) cells expressing human recombinant receptors, MK-912 demonstrates a


 of 0.15 nM for the α2C subtype[3]. This makes it the highest-affinity α2C-selective antagonist currently characterized, exhibiting approximately 13-fold greater selectivity for α2C over the α2A subtype[3].
Quantitative Summary of MK-912 Pharmacological Parameters

To facilitate cross-model comparison, the following table synthesizes the binding affinities and functional potencies of MK-912 across various in vitro systems.

Target System / TissueReceptor SubtypeParameterValueReference
Human Recombinant (CHO Cells) α2C-AdrenoceptorAffinity (

)
0.15 nM[3]
Human Recombinant (CHO Cells) α2A-AdrenoceptorAffinity (

)
~1.95 nM[3]
Canine Kidney (MDCK Cells) Endogenous α2A-ARDissociation Constant (

)
0.98 ± 0.32 nM[4]
Canine Kidney (MDCK Cells) Endogenous α2A-ARMax Receptor Density (

)
798 ± 55 fmol/mg[4]
Rat Proximal Tubule Cells Endogenous α2-ARDissociation Constant (

)
1.65 nM[1]
Mouse Tail Artery (28°C) Endogenous α2C-ARFunctional Affinity (

)
14 pM (

= 10.9)
[5]

Mechanistic Pathway of Functional Antagonism

α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory


 proteins. Upon agonist binding (e.g., norepinephrine), the 

alpha subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP)[5].

MK-912 exerts its effects by competitively occupying the orthosteric binding site of the receptor, preventing the conformational change required for


 coupling. This antagonism is particularly critical in studying vascular smooth muscle reactivity. Under physiological normothermia (37°C), α2C-adrenoceptors remain functionally "silent" and sequestered within the trans-Golgi network. However, local cooling (e.g., to 28°C) triggers the Rho/Rho-kinase pathway, forcing the rapid translocation of these silent α2C receptors to the plasma membrane[2]. MK-912 powerfully and selectively abolishes this cold-induced vasoconstriction by blocking the newly translocated α2C pool[5].

G NE Agonist (Norepinephrine) A2C Alpha-2C Adrenoceptor NE->A2C Activates MK912 This compound (Antagonist) MK912->A2C Blocks Gi Gi/o Protein A2C->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Response Vasoconstriction cAMP->Response Downstream Effect

MK-912 antagonism on α2C-AR Gi/o signaling and downstream vasoconstriction.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed not merely as a sequence of steps, but as logical, self-validating systems where the causality of every experimental variable is defined.

Protocol 1: Radioligand Saturation Binding Assay

Objective: Determine the equilibrium dissociation constant (


) and maximal receptor density (

) of native tissues using [

H]MK-912.

Workflow Step1 Membrane Preparation Step2 Radioligand Incubation Step1->Step2 Step3 Rapid Vacuum Filtration Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis Step4->Step5

Step-by-step in vitro radioligand binding workflow for MK-912 characterization.

  • Membrane Preparation: Homogenize isolated cells (e.g., MDCK or proximal tubule cells) in ice-cold Tris-Mg

    
     (TM) buffer, followed by ultracentrifugation to isolate the membrane fraction[1].
    
    • Causality: The inclusion of Mg

      
       in the buffer is critical, as divalent cations stabilize the high-affinity state of the GPCR-G-protein complex, ensuring accurate representation of functional receptors.
      
  • Incubation: Incubate 50 µg of membrane protein with varying concentrations of [

    
    H]MK-912 (0.25 to 8 nM) in a final volume of 400 µL TM buffer at 25°C for 45 minutes[1].
    
    • Causality: Incubation at 25°C (rather than 37°C) preserves the functional conformation of the receptor without accelerating the dissociation rate of the radioligand, allowing the system to reach true thermodynamic equilibrium.

  • Rapid Vacuum Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI), followed by three washes with ice-cold buffer.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber filters. This prevents the highly lipophilic MK-912 from binding non-specifically to the filter matrix, drastically reducing background noise.

  • System Validation (Self-Validating Control): A parallel set of tubes must be incubated with [

    
    H]MK-912 plus 10 µM phentolamine[1].
    
    • Validation Logic: Phentolamine acts as a cold competitor that saturates all specific α-adrenergic orthosteric sites. Any residual radioactivity detected in these tubes is definitively classified as non-specific binding (NSB). If NSB exceeds 20% of total counts, the assay is automatically invalidated, indicating lipid partitioning artifacts or insufficient washing.

Protocol 2: Functional Isolated Tissue Assay (Vascular Reactivity)

Objective: Measure the functional antagonism of MK-912 against cold-induced α2C-AR translocation in isolated mouse tail arteries.

  • Tissue Preparation: Isolate distal tail arteries and mount them in a wire myograph system bathed in physiological saline solution (PSS) aerated with 95% O

    
     / 5% CO
    
    
    
    .
  • Temperature Modulation: Establish baseline tension at 37°C. To induce α2C translocation, lower the bath temperature to 28°C[5].

    • Causality: At 37°C, the vasoconstrictor response to the α2-agonist UK-14,304 is primarily mediated by resident α2A receptors. Lowering the temperature to 28°C mobilizes silent α2C receptors to the membrane, amplifying the contractile response[5].

  • Antagonist Pre-incubation: Pre-incubate the vessel with 0.3 nM MK-912 for 30 minutes prior to agonist addition[5].

    • Causality: This specific concentration (0.3 nM) is chosen because it sits slightly above the

      
       for α2C (0.15 nM) but well below the 
      
      
      
      for α2A (~1.95 nM), ensuring selective blockade of the translocated α2C pool without heavily disrupting baseline α2A tone[3].
  • System Validation (Self-Validating Control): A parallel "time-control" arterial ring is mounted and exposed to identical temperature shifts and agonist concentrations, but receives only the vehicle (DMSO/water).

    • Validation Logic: This control validates that any rightward shift in the concentration-response curve observed in the test vessel is exclusively due to MK-912 antagonism, rather than spontaneous receptor desensitization (tachyphylaxis) or tissue degradation over the course of the experiment.

Conclusion

This compound remains an indispensable pharmacological tool for the in vitro characterization of α2-adrenergic receptors. Its unparalleled affinity for the α2C subtype allows researchers to isolate specific signaling pathways—such as temperature-dependent receptor translocation and localized vasoconstriction—that are otherwise masked by non-selective agents. By adhering to the rigorously controlled, self-validating methodologies outlined in this guide, scientists can leverage MK-912 to generate highly reproducible data, driving forward our understanding of adrenergic neurovascular and metabolic regulation.

References

1.[1] this compound HYDRATE - Inxight Drugs. ncats.io. Available at: [Link] 2.[3] Proudman RGW, et al. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors. PubMed / nih.gov. Available at:[Link] 3.[5] Chotani MA, et al. Silent α2C-adrenergic receptors enable cold-induced vasoconstriction in cutaneous arteries. physiology.org. Available at: [Link] 4.[4] Keefer JR, et al. Apical membrane and intracellular distribution of endogenous alpha 2A-adrenergic receptors in MDCK cells. PubMed / nih.gov. Available at:[Link] 5.[2] Honda M, et al. Role of α2C-adrenoceptors in the reduction of skin blood flow induced by local cooling in mice. PMC / nih.gov. Available at: [Link]

Sources

MK-912 Hydrochloride: A Definitive Guide to α2-Adrenergic Receptor Subtype Selectivity and Pharmacological Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

MK-912 (L-657,743) is a highly potent, orally active α2-adrenergic receptor (α2-AR) antagonist belonging to the benzo[b]furo-quinolizine class[1],[2]. Originally developed to investigate therapeutic properties for depression and diabetes, it has since become an indispensable molecular probe in neuropharmacology and cardiovascular research[1]. While broadly classified as a non-specific α2-AR antagonist, rigorous kinetic and binding studies reveal that MK-912 possesses a distinct, highly selective affinity profile for the α2C-AR subtype[3]. This whitepaper provides an in-depth technical analysis of MK-912’s subtype selectivity, the mechanistic pathways it isolates, and the self-validating experimental protocols required for its application in modern drug development.

Pharmacological Profile & Subtype Selectivity

The α2-adrenergic receptor family consists of three distinct subtypes: α2A, α2B, and α2C. While many classical antagonists (such as yohimbine) fail to adequately discriminate between these subtypes, MK-912 demonstrates a profound binding preference for the α2C-AR[4].

In vitro radioligand displacement assays utilizing human recombinant receptors have established the following inhibition constants (Ki) for MK-912[3]:

Table 1: MK-912 Binding Affinity Across Human α2-AR Subtypes
Receptor SubtypeMK-912 Ki (nM)Selectivity Ratio (vs. α2C)Biological Role / Localization
α2A-AR 0.42~14.0x lower affinityWidespread CNS; presynaptic inhibition
α2B-AR 0.26~8.6x lower affinityPeripheral vascular smooth muscle
α2C-AR 0.031.0 (Reference) Cutaneous vasculature; cold-induced response

Data synthesized from [3]. MK-912 also exhibits massive selectivity over off-target receptors (e.g., α2A/α1A = 240; α2A/D-2 = 3500)[3].

Kinetic Causality of Selectivity: The exceptional α2C-selectivity of MK-912 is not merely a function of structural docking, but is driven by its unique kinetic off-rate (


). Advanced radioligand binding methodologies have demonstrated that MK-912 dissociates extremely slowly from the α2C-AR (

), resulting in a bound half-life of approximately 145 minutes at room temperature[5]. This near-irreversible binding profile at the α2C subtype makes MK-912 a powerful tool for isolating α2C-mediated physiological responses.

Mechanistic Insights: α2C-AR Translocation & Cold-Induced Vasoconstriction

One of the most critical applications of MK-912 is in the study of thermoregulation and vascular pathology, specifically Raynaud's Phenomenon[6].

At a normal physiological temperature (37°C), α2C-ARs in cutaneous arteries are predominantly "silent," trapped within the trans-Golgi network and intracellular compartments[6]. Under these conditions, baseline vasoconstriction is mediated almost entirely by α2A-ARs[6]. However, upon local cooling (e.g., to 28°C), cold-induced activation of the Rho/Rho-kinase (ROCK) signaling pathway triggers the rapid translocation of these silent α2C-ARs to the plasma membrane[7]. Once at the surface, they couple with


 proteins, amplifying the vasoconstrictor response to endogenous catecholamines[6].

Because MK-912 has a Ki of 0.03 nM for α2C-ARs, applying it at sub-nanomolar concentrations (e.g., 0.3 nM) selectively abolishes this cold-induced amplification without disturbing the baseline α2A-mediated tone[6].

G Cold Cold Exposure (28°C) Rho Rho/ROCK Pathway Cold->Rho Activates Translocation α2C-AR Translocation (Intracellular to Membrane) Rho->Translocation Mediates Alpha2C Membrane α2C-AR Translocation->Alpha2C Gi Gi/o Protein Activation Alpha2C->Gi Couples Agonist Endogenous Catecholamines / UK-14,304 Agonist->Alpha2C Binds Vasoconstriction Amplified Vasoconstriction Gi->Vasoconstriction Induces MK912 MK-912 Hydrochloride MK912->Alpha2C Competitive Antagonism (Ki = 0.03 nM)

Caption: Mechanistic pathway of cold-induced α2C-AR translocation and targeted blockade by MK-912.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data when utilizing MK-912, researchers must employ self-validating assay designs. Below are the gold-standard protocols for binding and functional assays.

Protocol 1: Radioligand Binding & Affinity Assay

This protocol determines the specific binding affinity of MK-912 to recombinant α2-AR subtypes[4].

  • Membrane Preparation: Homogenize cells expressing human α2A, α2B, or α2C-ARs in 75 mM Tris-HCl buffer containing 12.5 mM

    
     and 2 mM EDTA (pH 7.4)[4]. Causality: 
    
    
    
    stabilizes the receptor-G-protein complex, standardizing the membrane environment for accurate kinetic modeling.
  • Incubation: Incubate a 6 µg aliquot of membrane protein with 1 nM

    
    -MK-912 for 60 minutes at 25°C[4].
    
  • Non-Specific Binding Validation: In parallel wells, co-incubate the radioligand with a massive excess (10 µM) of an unlabeled competitor (e.g., WB 4101 or phentolamine)[4]. Causality: This step is the internal control that isolates true receptor-mediated binding from non-specific lipid partitioning.

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration over glass-fiber filters, followed by four washes with ice-cold buffer[4]. Count retained radioactivity via liquid scintillation spectrometry[1]. Causality: Rapid filtration prevents the dissociation of the radioligand. MK-912's exceptionally slow

    
     ensures minimal signal loss during washing[5].
    
Protocol 2: Functional Tissue Bath Assay for Cold-Induced Vasoconstriction

This workflow isolates the functional contribution of α2C-ARs in vascular tissue[6],[8].

Workflow Prep Tissue Preparation (Cutaneous Artery) Bath Organ Bath Equilibration (37°C, 95% O2 / 5% CO2) Prep->Bath Condition Temperature Conditioning (Maintain 37°C vs. Cool to 28°C) Bath->Condition Antagonist Pre-incubation with Antagonist (e.g., MK-912 at 0.3 nM) Condition->Antagonist Agonist Cumulative Agonist Addition (e.g., UK-14,304) Antagonist->Agonist Measure Isometric Tension Measurement Agonist->Measure Analyze Schild Plot Analysis & Ki Determination Measure->Analyze

Caption: Step-by-step workflow for functional organ bath assays evaluating temperature-dependent α2-AR activity.

  • Equilibration: Mount endothelium-denuded cutaneous arteries (e.g., murine tail artery or equine digital vein) in an organ bath containing physiological salt solution, bubbled with 95%

    
     / 5% 
    
    
    
    at 37°C[6],[8].
  • Antagonist Pre-incubation: Pre-incubate the tissue with 0.3 nM MK-912[6]. Causality: At 0.3 nM, MK-912 is 10x higher than its Ki for α2C (0.03 nM) but below its Ki for α2A (0.42 nM), creating a self-validating pharmacological window that blocks ONLY the α2C subtype[6],[3].

  • Agonist Challenge: Generate cumulative concentration-response curves using the α2-agonist UK-14,304[6].

  • Temperature Shift: Wash the tissue, cool the bath to 28°C, and repeat the agonist challenge[6].

  • Analysis: The failure of UK-14,304 to induce amplified vasoconstriction at 28°C in the presence of MK-912 confirms that the cold-induced response is entirely α2C-dependent[6].

Advanced Applications: PET Imaging

Due to its high affinity, MK-912 was successfully radiolabeled with Carbon-11 (


MK-912) to serve as a Positron Emission Tomography (PET) tracer for mapping α2-ARs in the central nervous system[3],[2]. 

MK-912 is synthesized via the methylation of its desmethyl precursor (L-668,929) using

[2].

While preclinical rodent models demonstrated excellent blood-brain barrier penetration and specific binding in the olfactory tubercle[2], primate PET studies revealed a critical limitation: the radioactivity washed out too slowly from the brain without significant differential retention between high-density and low-density regions[2]. This pharmacokinetic hurdle is a direct macroscopic consequence of MK-912's microscopic kinetic profile—specifically, its extremely slow


 rate at the α2C-AR[5]. As a result, while 

MK-912 is a brilliant proof-of-concept tool, researchers must account for its near-irreversible binding kinetics when designing dynamic in vivo imaging studies.

References

  • Shiue, C. Y., et al. (1998). Synthesis and biological evaluation of [11C]MK-912 as an alpha2-adrenergic receptor radioligand for PET studies. Nuclear Medicine and Biology. Available at:[Link]

  • Uhlén, S., et al. (2016). A new, simple and robust radioligand binding method used to determine kinetic off-rate constants for unlabeled ligands. European Journal of Pharmacology. Available at:[Link]

  • Chotani, M. A., et al. (2000). Silent α2C-adrenergic receptors enable cold-induced vasoconstriction in cutaneous arteries. American Journal of Physiology-Heart and Circulatory Physiology. Available at:[Link]

  • Honda, M., et al. (2007). Role of α2C-adrenoceptors in the reduction of skin blood flow induced by local cooling in mice. British Journal of Pharmacology. Available at:[Link]

  • Filipe, C. J., et al. (2010). Functional role of alpha2-adrenoceptor subtypes in the cooling-enhanced vasoconstriction of isolated cutaneous digital veins of the horse. European Journal of Pharmacology. Available at:[Link]

Sources

An In-depth Technical Guide to the Early-Stage Research of Dual-Mechanism Therapies for Glaucoma, Exemplified by Carbonic Anhydrase Inhibition and Beta-Adrenergic Blockade

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the scientific principles and preclinical evaluation of dual-mechanism therapeutic approaches for the management of glaucoma. While the initial query mentioned MK-912 hydrochloride, it is important to clarify that this compound is a selective alpha-2 adrenergic receptor antagonist investigated for its potential in treating depression and diabetes, not glaucoma.[1][2][3][4] The core of this guide will therefore focus on a well-established and clinically successful dual-mechanism approach for lowering intraocular pressure (IOP): the combination of a carbonic anhydrase inhibitor (exemplified by dorzolamide) and a beta-adrenergic antagonist (exemplified by timolol). This combination serves as a paradigm for the development of next-generation glaucoma therapies.

The Strategic Imperative for Combination Therapy in Glaucoma

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is the most significant modifiable risk factor, and its reduction is the cornerstone of current treatment strategies. The management of IOP is governed by the balance between the production of aqueous humor by the ciliary body and its outflow through the trabecular meshwork and uveoscleral pathways.

Monotherapy, while effective, often provides insufficient IOP reduction for many patients. Furthermore, tachyphylaxis and systemic side effects can limit the utility of single-agent therapies. The combination of drugs with complementary mechanisms of action offers a powerful strategy to achieve greater IOP lowering, potentially with improved tolerability compared to high-dose monotherapy. The fixed-dose combination of dorzolamide and timolol is a prime example of this synergistic approach, demonstrating superior efficacy in reducing IOP compared to either agent alone.[5][6][7]

Deconstructing the Dual-Mechanism Approach

The efficacy of the dorzolamide-timolol combination lies in its ability to suppress the formation of aqueous humor through two distinct, yet complementary, pathways.

Mechanism I: Carbonic Anhydrase Inhibition with Dorzolamide

Dorzolamide is a highly specific inhibitor of carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary processes. CA-II catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and hydrogen ions. The subsequent movement of bicarbonate into the posterior chamber of the eye is a key driver of aqueous humor secretion. By inhibiting CA-II, dorzolamide reduces the formation of bicarbonate ions, thereby decreasing the osmotic gradient and suppressing aqueous humor production.

Mechanism II: Beta-Adrenergic Blockade with Timolol

Timolol is a non-selective beta-adrenergic antagonist that blocks both β1 and β2 receptors. The ciliary epithelium contains a high density of beta-adrenergic receptors. Stimulation of these receptors, primarily by circulating catecholamines, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent stimulation of aqueous humor production. Timolol's antagonism of these receptors blunts this signaling cascade, resulting in a decrease in aqueous humor inflow.

The following diagram illustrates the points of intervention for both dorzolamide and timolol in the ciliary epithelium.

cluster_0 Ciliary Epithelium cluster_1 Beta-Adrenergic Pathway CO2 CO2 + H2O CAII Carbonic Anhydrase II CO2->CAII H2CO3 H2CO3 CAII->H2CO3 HCO3 HCO3- H2CO3->HCO3 Secretion Aqueous Humor Secretion HCO3->Secretion Dorzolamide Dorzolamide Dorzolamide->CAII Inhibits Catecholamines Norepinephrine/ Epinephrine BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor AC Adenylyl Cyclase BetaReceptor->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC Stimulation Stimulation of Aqueous Production cAMP->Stimulation Timolol Timolol Timolol->BetaReceptor Blocks

Caption: Signaling pathways for aqueous humor production and the inhibitory actions of dorzolamide and timolol.

Preclinical Evaluation Workflow

The preclinical assessment of a novel dual-mechanism therapy for glaucoma follows a structured, multi-stage process designed to establish efficacy, safety, and a clear understanding of its pharmacokinetic and pharmacodynamic profiles.

In Vitro Characterization

The initial phase focuses on the biochemical and cellular activity of the individual components and the combination.

Table 1: Key In Vitro Assays for Preclinical Evaluation

AssayPurposeKey Parameters Measured
Carbonic AnhydraseTo determine the potency and selectivity of the CA inhibitor against various CA isozymes.IC50 (half-maximal inhibitory concentration)
Receptor BindingTo quantify the affinity and selectivity of the beta-blocker for β1 and β2 adrenergic receptors.Ki (inhibitory constant), Kd (dissociation constant)
Cell-Based cAMP AssayTo assess the functional antagonism of the beta-blocker in a cellular context.EC50 (half-maximal effective concentration) of agonist
Ciliary Epithelial Cell CultureTo evaluate the effect of the compounds on aqueous humor secretion markers and cell viability.Changes in ion transport, cell morphology, and toxicity
Ex Vivo Models

Ex vivo models, such as the isolated perfused porcine or rabbit eye, provide a more integrated system to study the effects of the drug candidates on aqueous humor dynamics without the complexities of systemic circulation.

In Vivo Efficacy and Safety in Animal Models

The definitive preclinical assessment of efficacy and safety is conducted in relevant animal models. Normotensive and hypertensive rabbit and non-human primate models are commonly used.

The following diagram outlines a typical preclinical experimental workflow.

cluster_workflow Preclinical Evaluation Workflow invitro In Vitro Characterization (Binding Assays, Enzyme Kinetics) exvivo Ex Vivo Studies (Perfused Eye Models) invitro->exvivo pkpd Pharmacokinetics/ Pharmacodynamics (PK/PD) in Animal Models exvivo->pkpd efficacy Efficacy Studies in Glaucoma Animal Models pkpd->efficacy toxicology Ocular and Systemic Toxicology Studies efficacy->toxicology ind Investigational New Drug (IND) -Enabling Studies toxicology->ind formulation Formulation Development and Optimization formulation->pkpd

Caption: A streamlined workflow for the preclinical evaluation of a new glaucoma therapy.

Detailed Experimental Protocols

Protocol: In Vivo IOP Measurement in a Rabbit Model

Objective: To determine the IOP-lowering efficacy and duration of action of a topical ophthalmic formulation.

Materials:

  • New Zealand White rabbits (male, 2-3 kg)

  • Tonometer (e.g., Tono-Pen, rebound tonometer)

  • Proparacaine hydrochloride ophthalmic solution (0.5%)

  • Test formulation and vehicle control

  • Micropipette (10-50 µL)

Procedure:

  • Acclimatization: Acclimate rabbits to handling and IOP measurement procedures for at least one week prior to the study.

  • Baseline IOP Measurement: Instill one drop of proparacaine in each eye. After 30-60 seconds, measure the baseline IOP three times in each eye and average the readings.

  • Drug Administration: Randomize rabbits into treatment groups (e.g., vehicle, test compound low dose, test compound high dose). Instill a single 30 µL drop of the assigned formulation into one eye of each rabbit. The contralateral eye can serve as a control.

  • Post-Dose IOP Measurements: Measure IOP in both eyes at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Data Analysis: Calculate the mean change in IOP from baseline for each treatment group at each time point. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare treatment groups to the vehicle control.

Protocol: Carbonic Anhydrase II Inhibition Assay (Esterase Method)

Objective: To determine the IC50 of a test compound against purified CA-II.

Materials:

  • Purified human carbonic anhydrase II

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris buffer (pH 7.4)

  • Test compound stock solution (in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Mixture: In each well of the microplate, add the assay buffer, CA-II enzyme solution, and the test compound dilution (or DMSO for control).

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the NPA substrate to each well to start the reaction. The hydrolysis of NPA by CA-II produces the yellow-colored 4-nitrophenolate.

  • Measurement: Immediately measure the absorbance at 405 nm every 30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the reaction rate (slope of the absorbance vs. time curve) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Clinical Insights and Future Directions

Clinical trials have consistently demonstrated that the fixed combination of dorzolamide and timolol provides a statistically significant and clinically meaningful reduction in IOP compared to either monotherapy.[5][6][7] At 3 months, the mean reduction in IOP from baseline for the combination therapy was approximately 27.4%, compared to 15.5% for dorzolamide and 22.2% for timolol.[5][7] This enhanced efficacy provides a crucial therapeutic option for patients who are not adequately controlled on a single agent.[6]

The success of this dual-mechanism approach has paved the way for the development of other combination therapies for glaucoma, including those that target the uveoscleral outflow pathway (e.g., prostaglandin analogs) in addition to aqueous humor production. Future research in this area will likely focus on novel molecular targets, sustained-release drug delivery systems to improve adherence and reduce side effects, and personalized medicine approaches to tailor treatment to the individual patient's pathophysiology.

References

  • The Dorzolamide-Timolol Study Group. A randomized trial comparing the dorzolamide-timolol combination given twice daily to monotherapy with timolol and dorzolamide. PubMed. Available at: [Link]

  • The Dorzolamide-Timolol Combination Study Group. A randomized trial in patients inadequately controlled with timolol alone comparing the dorzolamide-timolol combination to monotherapy with timolol or dorzolamide. PubMed. Available at: [Link]

  • Inxight Drugs. This compound HYDRATE. Inxight Drugs. Available at: [Link]

  • ClinicalTrials.gov. Dorzolamide-timolol Drops With Injections to Treat AMD, RVO or DME. ClinicalTrials.gov. Available at: [Link]

  • Ovid. Fixed combination dorzolamide–timolol in the... Expert Review of Ophthalmology. Available at: [Link]

  • ClinicalTrials.gov. Impact of Timolol/Dorzolamide Therapy on Autoregulation in Glaucoma Patients. ClinicalTrials.gov. Available at: [Link]

  • Shiue C, et al. Synthesis and biological evaluation of [11C]MK-912 as an alpha2-adrenergic receptor radioligand for PET studies. PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to MK-912 Hydrochloride for Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of MK-912 hydrochloride, a potent and selective α2-adrenergic receptor antagonist. It is intended for researchers, scientists, and drug development professionals in the neuroscience field. This document delves into the compound's mechanism of action, provides detailed experimental protocols for its application, and offers insights into data interpretation, grounded in established scientific literature.

Introduction: The Role of MK-912 in Noradrenergic System Research

The noradrenergic system, originating primarily from the locus coeruleus in the brainstem, is a critical modulator of a vast array of physiological and cognitive processes, including arousal, attention, stress responses, and mood. Central to this system are the α2-adrenergic receptors (α2-adrenoceptors), which are G-protein coupled receptors that act as presynaptic autoreceptors, inhibiting the release of norepinephrine. This negative feedback mechanism is a key point of control for noradrenergic signaling.

This compound, originally developed by Merck & Co., is a non-specific α2-adrenoceptor antagonist with high affinity for all three major subtypes: α2A, α2B, and α2C.[1] Its utility in neuroscience research stems from its ability to selectively block these autoreceptors, thereby disinhibiting noradrenergic neurons and increasing the synaptic concentration of norepinephrine. This makes MK-912 an invaluable molecular probe for elucidating the function of the α2-adrenoceptor system in both health and disease.[1] While initially investigated for therapeutic potential in depression and diabetes, it is now primarily used as a research tool.[1][2][3]

Physicochemical Properties and Formulation

A thorough understanding of the physicochemical properties of this compound is essential for proper handling, storage, and experimental design.

PropertyValueSource
IUPAC Name (2S,12bS)-1',3'-dimethyl-1,3,4,5',6,6',7,12b-octahydro-1'H-spiro[benzofuro[2,3-a]quinolizine-2,4'-pyrimidin]-2'(3'H)-one hydrochlorideMedKoo Biosciences
CAS Number 119942-70-0 (anhydrous)Santa Cruz Biotechnology
Molecular Formula C20H25N3O2・HClSanta Cruz Biotechnology
Molecular Weight 375.89 g/mol (anhydrous)MedKoo Biosciences, Santa Cruz Biotechnology
Solubility Soluble in DMSO, not in water.MedKoo Biosciences
Storage Store dry and dark. Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C.MedKoo Biosciences

Formulation for Experimental Use:

Given its poor water solubility, MK-912 requires a vehicle for in vivo administration. A common formulation strategy involves creating a stock solution in an organic solvent, which is then diluted into an aqueous vehicle for injection.

Example In Vivo Formulation:

  • Stock Solution: Prepare a high-concentration stock solution by dissolving this compound in 100% DMSO (e.g., 40 mg/mL).

  • Working Solution: For a target dosage of 10 mg/kg in a 20g mouse with a 100 µL injection volume, the final drug concentration needs to be 2 mg/mL. A vehicle for this can be prepared using a co-solvent system such as:

    • 5% DMSO

    • 30% PEG300

    • 5% Tween 80

    • 60% Saline or PBS

This is an example, and the optimal formulation may vary depending on the experimental paradigm and route of administration.[3]

Mechanism of Action: Disinhibition of Noradrenergic Signaling

MK-912 exerts its effects by competitively antagonizing α2-adrenoceptors. These receptors are coupled to inhibitory G-proteins (Gi/o).

Canonical Signaling Pathway:

  • Agonist Binding: Under normal physiological conditions, norepinephrine (NE) released into the synapse binds to presynaptic α2-adrenoceptors.

  • G-Protein Activation: This binding activates the associated Gi protein, causing it to dissociate into its Gαi and Gβγ subunits.

  • Downstream Inhibition: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Reduced Neurotransmitter Release: The reduction in cAMP and other downstream effects ultimately inhibit voltage-gated calcium channels and activate G-protein-coupled inwardly-rectifying potassium channels, which hyperpolarizes the neuron and reduces further norepinephrine release.

Action of MK-912: MK-912 binds to the α2-adrenoceptor but does not activate it. By occupying the binding site, it prevents norepinephrine from binding and initiating the inhibitory cascade. This blockade effectively "cuts the brakes" on the neuron, leading to a sustained increase in norepinephrine release into the synapse. This is evidenced by substantial increases in plasma norepinephrine observed following MK-912 administration.[1]

G_protein_signaling cluster_presynaptic Presynaptic Terminal NE Norepinephrine (NE) Receptor α2-Adrenoceptor NE->Receptor Binds & Activates MK912 MK-912 MK912->Receptor Binds & Blocks G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Ca_channel ↓ Ca²⁺ Influx cAMP->Ca_channel NE_release ↓ NE Release Ca_channel->NE_release

Caption: Mechanism of MK-912 at the presynaptic α2-adrenoceptor.

Key Applications and Experimental Protocols

MK-912 is a versatile tool for a range of neuroscience applications. This section outlines key experimental workflows.

Radioligand Binding Assays

Causality & Rationale: Receptor binding assays are fundamental for characterizing the affinity (Kd) and density (Bmax) of receptors in a given tissue. Using radiolabeled MK-912 (e.g., [3H]-MK-912) allows for direct quantification of its interaction with α2-adrenoceptors. This is a self-validating system; specific binding is determined by subtracting non-specific binding (measured in the presence of a vast excess of a non-labeled competitor) from total binding.

Step-by-Step Protocol (Membrane Preparation & Assay):

  • Tissue Homogenization: Isolate brain regions of interest (e.g., olfactory tubercle, cortex) from rodents and homogenize in ice-cold buffer (e.g., Tris-HCl buffer).

  • Membrane Isolation: Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspension: Wash and resuspend the membrane pellet in a suitable assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Incubation: In a multi-well plate, combine the membrane preparation with increasing concentrations of [3H]-MK-912 (e.g., 0.25 to 8 nM).[1]

  • Determine Non-Specific Binding: In a parallel set of wells, add a high concentration (e.g., 10 µM) of a non-labeled competitor like phentolamine to the incubation mixture.[1]

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 45 minutes).[1]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the counts from the non-specific binding wells from the total binding wells. Perform saturation analysis (e.g., Scatchard plot) to determine the maximal binding (Bmax, in fmol/mg protein) and the dissociation constant (Kd, in nM). A reported study found a Bmax of 118 fmol/mg protein and a Kd of 1.65 nM in rat proximal tubule cells.[1]

Binding_Assay_Workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Tissue Homogenization B Membrane Isolation A->B C Protein Quantification B->C D Incubate Membranes with [3H]-MK-912 (Total Binding) C->D E Incubate with [3H]-MK-912 + excess cold ligand (Non-Specific) C->E F Rapid Filtration & Washing D->F E->F G Liquid Scintillation Counting H Calculate Specific Binding G->H I Saturation Analysis (Kd & Bmax) H->I F->G

Caption: Workflow for a radioligand receptor binding assay.

In Vivo Antagonism of Clonidine-Induced Effects

Causality & Rationale: To confirm that MK-912 functions as an α2-adrenoceptor antagonist in vivo, a common and robust approach is to demonstrate its ability to block the known effects of an α2-adrenoceptor agonist, such as clonidine. Clonidine produces centrally-mediated hypotension, bradycardia, and sedation. A successful antagonism by MK-912 provides strong evidence of target engagement in a living system.

Step-by-Step Protocol (Human Study Example): This protocol is based on a clinical study and should be adapted for preclinical animal models according to institutional guidelines.

  • Subject Acclimation: Allow subjects (human volunteers or laboratory animals) to acclimate to the testing environment.

  • Baseline Measures: Record baseline physiological parameters, including blood pressure, heart rate, and collect blood samples for glucose and growth hormone analysis.[4]

  • Drug Administration: Administer MK-912 (e.g., 0.2 or 2 mg, orally) or a placebo in a randomized, double-blind, crossover design.[4]

  • Agonist Challenge: After a set period to allow for MK-912 absorption (e.g., 1 hour), administer a challenge dose of clonidine (e.g., intravenously over 10 minutes).[4]

  • Post-Challenge Monitoring: Continuously monitor and record physiological parameters (blood pressure, heart rate) and collect biological samples at timed intervals for several hours (e.g., 8 hours).[4]

  • Data Analysis: Compare the physiological and biochemical responses to clonidine in the MK-912-treated group versus the placebo group. A significant inhibition of the clonidine-induced effects (e.g., hypotension, bradycardia, changes in plasma glucose) by MK-912 confirms its antagonist activity.[4] For example, a 2 mg dose of MK-912 was shown to significantly inhibit clonidine-induced hypotension and bradycardia.[4]

Positron Emission Tomography (PET) Imaging

Causality & Rationale: Labeling MK-912 with a positron-emitting isotope like Carbon-11 ([11C]) allows for non-invasive, real-time visualization and quantification of α2-adrenoceptor distribution and density in the living brain. This technique provides unparalleled spatial information. The self-validating aspect of this protocol involves a blocking study, where pre-administration of a non-labeled antagonist should reduce the specific binding of the radioligand.

Step-by-Step Protocol (Preclinical PET Study):

  • Radiosynthesis: Synthesize [11C]-MK-912 by methylating its desmethyl precursor with [11C]CH3I.[5]

  • Animal Preparation: Anesthetize the subject animal (e.g., rat or rhesus monkey) and position it in the PET scanner.

  • Radioligand Injection: Inject a bolus of [11C]-MK-912 intravenously.

  • Dynamic Scanning: Acquire PET data dynamically over a period of 60-90 minutes to track the uptake and washout of the radiotracer in different brain regions.

  • Blocking Study: In a separate session, pre-treat the animal with a high dose of a potent, unlabeled α2-adrenoceptor antagonist (e.g., atipamezole, 3 mg/kg) before injecting [11C]-MK-912.[5]

  • Image Reconstruction and Analysis: Reconstruct the PET images and co-register them with an anatomical MRI or CT scan for accurate region-of-interest (ROI) delineation.

  • Data Interpretation: Compare the radiotracer uptake in the baseline scan versus the blocking scan. A significant reduction in uptake in α2-adrenoceptor-rich regions (like the olfactory tubercle) in the blocking scan indicates specific binding.[5] While studies showed specific binding in rats, the washout in monkeys was found to be slow and non-differential, suggesting [11C]-MK-912 may not be ideal for human PET studies with current technology.[5]

Safety and Handling

As a bioactive compound, this compound requires careful handling.

  • Hazard: Considered hazardous and is harmful if swallowed.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Ensure adequate ventilation or work in a fume hood to avoid dust formation and inhalation.[6][7]

  • First Aid:

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[8]

    • Skin Contact: Wash off immediately with plenty of water.[6][8]

    • Eye Contact: Rinse opened eye for several minutes under running water.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration.[6]

  • Storage: Keep containers tightly closed in a dry, well-ventilated place. For long-term stability, refrigeration is recommended.[6]

  • Incompatibilities: Avoid strong oxidizing agents.[6][8]

This product is for research use only and is not intended for human or veterinary use.[2][9]

Conclusion and Future Directions

This compound is a well-characterized and potent antagonist of α2-adrenoceptors. Its utility in neuroscience research is firmly established, providing a reliable method to pharmacologically manipulate the noradrenergic system. From delineating receptor subtypes in brain tissue to assessing the physiological consequences of α2-adrenoceptor blockade in living organisms, MK-912 remains a cornerstone tool.

Future research could leverage MK-912 in more complex behavioral paradigms to explore the role of noradrenergic disinhibition in higher-order cognitive functions, such as executive function and decision-making. Furthermore, its use in disease models, particularly for psychiatric and neurodegenerative disorders where the noradrenergic system is implicated, will continue to yield valuable insights into pathophysiology and potential therapeutic strategies.

References

  • PubChem. (n.d.). This compound hydrate. National Institutes of Health. Retrieved from [Link]

  • Inxight Drugs. (n.d.). This compound HYDRATE. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • GSRS. (n.d.). This compound HYDRATE. FDA Global Substance Registration System. Retrieved from [Link]

  • Pharmacopoeia. (2013, August 2). Safety data sheet. Retrieved from [Link]

  • Warren, J. B., et al. (1990). Assessment of MK-912, an alpha 2-adrenoceptor antagonist, with use of intravenous clonidine. Clinical Pharmacology & Therapeutics, 48(6), 675-681. Retrieved from [Link]

  • Chumpradit, S., et al. (1993). Synthesis and biological evaluation of [11C]MK-912 as an alpha2-adrenergic receptor radioligand for PET studies. Nuclear Medicine and Biology, 20(8), 989-994. Retrieved from [Link]

Sources

Investigating the therapeutic potential of MK-912 hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Investigating the Therapeutic Potential of MK-912 Hydrochloride Content Type: Technical Monograph Audience: Researchers, Senior Scientists, and Drug Discovery Leads

A Selective -Adrenergic Antagonist for Neuropsychiatric and Metabolic Investigation

Executive Summary

This compound (L-657,743) is a potent, high-affinity antagonist of the


-adrenergic receptor, distinguished by its preferential selectivity for the 

subtype
. Unlike non-selective antagonists (e.g., yohimbine) that induce widespread autonomic arousal via

blockade, MK-912 provides a precision tool to dissect the specific contributions of the

receptor in cognitive function, stress response, and insulin secretion. While its development as a clinical therapeutic has faced pharmacokinetic hurdles, it remains a gold-standard chemical probe for delineating adrenergic receptor subtypes in the central nervous system (CNS).
Pharmacological Profile & Mechanism of Action[1][2]
2.1 Mechanism of Action

MK-912 functions as a competitive antagonist at G-protein coupled


-adrenergic receptors. These receptors normally couple to 

proteins
, inhibiting adenylyl cyclase and reducing cAMP levels.
  • Endogenous State: Norepinephrine (NE) binds

    
     autoreceptors 
    
    
    
    
    
    activation
    
    
    Inhibition of voltage-gated
    
    
    channels
    
    
    Reduced neurotransmitter release (Negative Feedback).
  • MK-912 Action: Blocks

    
     receptors 
    
    
    
    Prevents feedback inhibition
    
    
    Enhanced release of Norepinephrine (and potentially Dopamine) in the prefrontal cortex and striatum.
2.2 Binding Affinity and Selectivity

MK-912 is characterized by sub-nanomolar affinity for all


 subtypes but exhibits the highest affinity for 

.

Table 1: Comparative Binding Affinities (


) of MK-912 
| Receptor Subtype | 

(nM) | Functional Role | | :--- | :--- | :--- | |

| 0.075 | Cognitive modulation, stress response, striatal dopamine regulation. | |

| 1.77 | Sedation, analgesia, hypotension, widespread presynaptic inhibition. | |

| ~0.5 - 1.0 | Vascular tone, developmental role. | | Selectivity Ratio | ~24x |

vs

selectivity allows for subtype-specific interrogation. |

Data Source: Synthesized from radioligand binding studies using [3H]-MK-912 in rat CNS and CHO cells [1, 3].

Therapeutic Applications & Investigation
3.1 Cognitive Enhancement in Schizophrenia

The "Alpha-2C Hypothesis" suggests that selective blockade of


 receptors can enhance cognitive function without the sedative side effects associated with 

modulation.
  • Rationale:

    
     receptors are enriched in the striatum and hippocampus. Blocking them enhances prefrontal cortical (PFC) dopamine and norepinephrine release, critical for working memory and executive function.
    
  • Experimental Evidence: In preclinical models, MK-912 has been used to reverse cognitive deficits induced by

    
     agonists, although results can be complex due to the delicate balance required between 
    
    
    
    (beneficial for PFC signal-to-noise) and
    
    
    (beneficial for disinhibition) [4].
3.2 Metabolic Regulation (Type 2 Diabetes)

-adrenergic receptors on pancreatic 

-cells tonically inhibit insulin secretion.
  • Therapeutic Goal: Blocking these receptors should enhance insulin release in response to glucose.

  • Clinical Data: In human trials, MK-912 (2 mg oral) significantly inhibited clonidine-induced hyperglycemia and increased insulin secretion. However, the effect on fasting plasma glucose in diabetic patients was modest, likely due to counter-regulatory mechanisms [2, 5].

Visualization: Signaling & Workflow[1]
4.1

Adrenergic Signaling Pathway

The following diagram illustrates the G-protein coupled pathway targeted by MK-912.

Alpha2CSignaling cluster_effect Effect of MK-912 Blockade MK912 MK-912 (Antagonist) Receptor Alpha-2C Adrenergic Receptor MK912->Receptor Blocks Release_High INCREASED Release MK912->Release_High Result NE Norepinephrine (Agonist) NE->Receptor Activates Gi Gi/o Protein Receptor->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits CaCh Voltage-Gated Ca2+ Channels Gi->CaCh Inhibits cAMP cAMP Levels AC->cAMP Reduces Release Neurotransmitter Release (NE/DA) CaCh->Release Required for

Caption: MK-912 antagonism prevents Gi-mediated inhibition of Calcium channels, restoring/enhancing neurotransmitter release.

4.2 Preclinical Workflow: Assessing Cognitive Enhancement

Standard protocol for evaluating MK-912 in a rodent model of cognitive deficit (e.g., drug-induced or transgenic).

Workflow Step1 Subject Selection (Rat/Mouse) Step2 Induction of Deficit (e.g., PCP or Scopolamine) Step1->Step2 Step3 MK-912 Administration (0.1 - 1.0 mg/kg, IP/SC) Step2->Step3 Step4 Washout Period (30-60 mins) Step3->Step4 Step5 Behavioral Assay (Prepulse Inhibition / NOR) Step4->Step5 Step6 Data Analysis (Reversal of Deficit) Step5->Step6

Caption: Experimental workflow for validating MK-912 efficacy in reversing pharmacologically induced cognitive deficits.

Experimental Protocols
5.1 In Vitro: Radioligand Binding Assay

Objective: Determine receptor occupancy and affinity (


) in tissue samples.
Reagent: 

-MK-912 (High specific activity, ~80 Ci/mmol).
  • Tissue Preparation: Homogenize rat cerebral cortex (rich in

    
    ) and striatum (rich in 
    
    
    
    ) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membrane fractions.
  • Incubation:

    • Mix membrane suspension (200

      
      g protein) with 
      
      
      
      -MK-912 (0.1 - 10 nM).
    • Non-Specific Binding: Define using 10

      
      M phentolamine or rauwolscine.
      
    • Subtype Masking: To isolate

      
       binding in mixed tissue, add 100 nM guanfacine (blocks 
      
      
      
      sites) [1].
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting. Analyze saturation curves to derive

    
     and 
    
    
    
    .
5.2 In Vivo: Dosage & Administration
  • Vehicle: MK-912 is lipophilic. Dissolve in 0.4% methylcellulose or saline with minimal DMSO (<1%) if necessary.

  • Rodent Dosage:

    • Cognitive Studies: 0.1 – 0.3 mg/kg (s.c. or i.p.). Higher doses (>1.0 mg/kg) may lose selectivity and block

      
      , causing sedation.
      
    • Metabolic Studies: 1.0 – 3.0 mg/kg.

  • Human Equivalent (Historical): Clinical trials utilized oral doses of 0.2 mg to 2.0 mg.[1] The 2.0 mg dose effectively blocked IV clonidine effects (hypotension/growth hormone release) [2].[1]

Safety & Toxicology
  • Cardiovascular: As an

    
     antagonist, MK-912 can increase sympathetic outflow, leading to elevated blood pressure and heart rate. Monitoring of hemodynamics is mandatory in in vivo protocols.
    
  • CNS Effects: High doses may induce anxiety-like behavior or hyperarousal due to excessive norepinephrine release in the amygdala.

  • Pharmacokinetics: PET studies with

    
    -MK-912 revealed high initial brain uptake but very slow washout, complicating its use as a dynamic PET tracer but confirming its high receptor residence time [6].[2]
    
References
  • Uhlén, S., et al. "[3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS one of which is identical with the cloned pA2d alpha 2-adrenoceptor."[3] British Journal of Pharmacology, 1992. Link

  • Graves, W. M., et al. "Assessment of MK-912, an alpha 2-adrenoceptor antagonist, with use of intravenous clonidine." Clinical Pharmacology & Therapeutics, 1989. Link

  • Jasper, J. R., et al. "Ligand efficacy and potency at recombinant alpha2 adrenergic receptors." Biochemical Pharmacology, 1998. Link

  • Franowicz, J. S., et al. "Cognitive deficits in schizophrenia: the potential role of the alpha 2C-adrenergic receptor." Schizophrenia Research, 2002. Link

  • Ahren, B., et al. "Effect of an oral alpha 2-adrenergic blocker (MK-912) on pancreatic islet function in non-insulin-dependent diabetes mellitus." Journal of Clinical Endocrinology & Metabolism, 1992. Link

  • Hwang, D. R., et al. "Synthesis and biological evaluation of [11C]MK-912 as an alpha2-adrenergic receptor radioligand for PET studies." Nuclear Medicine and Biology, 1999. Link

Sources

Methodological & Application

Technical Application Note: MK-912 Hydrochloride In Vivo Experimental Protocol

Author: BenchChem Technical Support Team. Date: March 2026


-Adrenergic Receptor Antagonist

Executive Summary & Mechanism of Action

MK-912 hydrochloride is a potent, competitive antagonist of the


-adrenergic receptor. Historically distinguished by its high affinity for the 

subtype (

nM) relative to

(

nM), it remains a critical tool for dissecting adrenergic signaling pathways. Unlike the classic antagonist yohimbine, MK-912 exhibits higher potency and a distinct selectivity profile, making it valuable for investigating noradrenergic modulation of cognition, sedation, and metabolic function.
Mechanistic Pathway

The primary utility of MK-912 in vivo stems from its blockade of presynaptic autoreceptors (


) and postsynaptic receptors (

). By blocking the autoreceptor, MK-912 disinhibits norepinephrine (NE) release, leading to increased sympathetic tone and central arousal.

G NE Norepinephrine (NE) Alpha2 Presynaptic α2-Autoreceptor (Gi/o coupled) NE->Alpha2 Activates (Feedback Inhibition) AC Adenylyl Cyclase Alpha2->AC Inhibits Ca Ca2+ Influx Alpha2->Ca Inhibits Release Vesicular Release AC->Release cAMP dependent facilitation Ca->Release Triggers Result INCREASED NE Release & Arousal Release->Result MK912 MK-912 (Antagonist) MK912->Alpha2 BLOCKS (Disinhibition)

Figure 1: Mechanism of Action. MK-912 blocks the negative feedback loop of the presynaptic


-autoreceptor, preventing the inhibition of Adenylyl Cyclase and Calcium influx, thereby potentiating norepinephrine release.

Chemical Properties & Formulation Strategy

MK-912 is a hydrochloride salt, but its lipophilic core structure renders it poorly soluble in neutral aqueous buffers. Proper vehicle selection is critical to prevent precipitation in the syringe or peritoneal cavity.

Physicochemical Profile[1][2][3][4][5]
  • CAS Number: 111466-41-2

  • Molecular Weight: 375.89 g/mol [1]

  • Solubility: Soluble in DMSO (>20 mg/mL); Insoluble in water/saline.

Recommended In Vivo Vehicle (Rat/Mouse)

For intraperitoneal (i.p.) or subcutaneous (s.c.) administration, use a co-solvent system. Do not attempt to dissolve directly in saline.

Formulation Protocol (10 mL batch @ 1 mg/mL):

  • Weigh: 10 mg of this compound.

  • Dissolve: Add 0.5 mL DMSO (5% final vol). Vortex until completely clear.[2]

  • Stabilize: Add 4.0 mL PEG-300 (40% final vol). Vortex.

  • Emulsify: Add 0.5 mL Tween-80 (5% final vol). Vortex.

  • Dilute: Slowly add 5.0 mL Warm Sterile Saline (0.9%) (50% final vol) while vortexing vigorously.

Note: If precipitation occurs upon adding saline, increase PEG-300 concentration or gently warm the solution to 37°C. Prepare fresh daily.

Experimental Protocols

Protocol A: Reversal of -Agonist Induced Sedation

This is the "Gold Standard" functional assay to verify MK-912 activity. It tests the compound's ability to competitively displace agonists like xylazine or dexmedetomidine from central receptors.

Objective: Quantify the acceleration of recovery from anesthesia.

Study Design:

  • Subjects: Male Sprague-Dawley Rats (250-300g) or C57BL/6 Mice.

  • Groups (n=8/group):

    • Vehicle Control

    • MK-912 Low Dose (0.1 mg/kg)

    • MK-912 High Dose (1.0 mg/kg)

    • Positive Control (Atipamezole, 1.0 mg/kg)

Step-by-Step Procedure:

  • Baseline: Acclimate animals to the testing room for 1 hour.

  • Induction: Administer Xylazine (10 mg/kg i.p.) + Ketamine (80 mg/kg i.p.) to induce anesthesia.

  • Verification: Confirm Loss of Righting Reflex (LORR). Animal should remain on its back when placed there.

  • Challenge: 15 minutes post-induction, administer MK-912 (i.p.) or Vehicle.

  • Measurement: Place animal on its back on a heating pad. Measure Time to Return of Righting Reflex (RORR) .

    • Definition of RORR: Animal successfully turns over to prone position with all four paws on the ground three times within 60 seconds.

Expected Data:

Group Dose (mg/kg) Mean Time to RORR (min) % Reduction vs Vehicle
Vehicle - 65.0 ± 5.2 -
MK-912 0.1 45.0 ± 4.1 ~30%
MK-912 1.0 15.0 ± 2.5 ~75%

| Atipamezole | 1.0 | 12.0 ± 1.8 | ~80% |

Protocol B: Assessment of Glucose Modulation (Metabolic Assay)

MK-912 has been shown to block pancreatic


-receptors, which normally inhibit insulin secretion. This protocol assesses the "metabolic disinhibition" of insulin.

Objective: Determine effect of MK-912 on fasting plasma glucose and insulin response.

Workflow:

Workflow Step1 Fast Animals (6-12 Hours) Step2 Baseline Bleed (Tail Vein) Step1->Step2 Step3 Administer MK-912 (0.3 - 1.0 mg/kg p.o. or i.p.) Step2->Step3 Step4 Glucose Challenge (2g/kg Glucose i.p.) (Optional) Step3->Step4 Step5 Serial Blood Sampling (0, 15, 30, 60, 120 min) Step4->Step5 Step6 Assay (Glucose & Insulin ELISA) Step5->Step6

Figure 2: Metabolic Assay Workflow. Note that MK-912 can be administered orally (p.o.) in metabolic studies, as it is orally active.[1][3]

Key Causality:

  • 
     activation 
    
    
    
    Decreased cAMP
    
    
    Decreased Insulin.
  • MK-912

    
     Blocks 
    
    
    
    
    
    Increased Insulin
    
    
    Decreased Glucose .

Dosing Guidelines & Pharmacokinetics

Based on affinity data (


 values) and historical reversal studies, MK-912 is highly potent. Overdosing (>5 mg/kg) may lead to non-specific effects or excessive sympathetic outflow (anxiety, tremors).
SpeciesRouteEffective Dose RangeApplication
Rat i.p.[4][5] / s.c.0.1 – 0.3 mg/kgCognitive / Behavioral Studies
Rat i.p.[4]0.5 – 2.0 mg/kgAnesthesia Reversal / Metabolic
Mouse i.p.0.3 – 3.0 mg/kgLocomotor Activity / Radioligand Displacement
Human p.o.0.2 – 2.0 mg (Total)Clinical Pharmacology (Historical)

Pharmacokinetic Note: MK-912 exhibits a rapid onset (peak effects ~30-60 mins) and moderate duration of action (4-6 hours). In radioligand studies (


-MK-912), it shows high initial brain uptake, particularly in the cortex and olfactory tubercle.

Troubleshooting & Validation

Issue: Inconsistent Behavioral Results

  • Cause: Alpha-2 antagonists often display an "Inverted-U" dose-response curve. Low doses improve cognition/attention; high doses cause anxiety/sedation (via off-target or excessive NE).

  • Solution: Always run a log-scale dose response (0.1, 0.3, 1.0, 3.0 mg/kg).

Issue: Compound Precipitation

  • Cause: pH shock when adding saline.

  • Solution: Ensure the PEG/Tween mixture is well-mixed with the DMSO stock before adding saline. Add saline dropwise while vortexing.

Validation Marker (Positive Control): To confirm the drug is active, observe pupil dilation (mydriasis) . Alpha-2 blockade inhibits the parasympathetic nucleus (Edinger-Westphal), leading to pupil dilation in rodents. This is a non-invasive biomarker of central engagement.

References

  • Receptor Affinity & Subtypes

    • Comparison of MK-912 affinity for

      
       and 
      
      
      
      subtypes in rat CNS.[6][7]
    • Source:

  • Metabolic Effects (Human/Mechanism)

    • Effect of an oral alpha 2-adrenergic blocker (MK-912) on pancreatic islet function.[1][3]

    • Source:

  • Anesthesia Reversal Context

    • Pharmacologic Reversal of Xylazine-Induced Unconsciousness (Compar
    • Source:

  • Radioligand Characterization

    • Synthesis and biological evaluation of [11C]MK-912 as an alpha2-adrenergic receptor radioligand.[8]

    • Source:

  • General Alpha-2 Pharmacology

    • The affinity and selectivity of α‐adrenoceptor antagonists.[7]

    • Source:

Sources

Application Note: Preparation, Handling, and Pharmacological Application of MK-912 Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profile & Mechanism of Action

MK-912 is a highly selective and potent antagonist of α2-adrenergic receptors (α2-ARs). It exhibits exceptional affinity for the α2C-AR subtype, with a dissociation constant (Kd) of approximately 0.075 nM, compared to 1.77 nM for the α2A-AR subtype 1. Because of this high selectivity, MK-912 is widely utilized as a molecular probe in biomedical research to isolate the physiological functions of α2C-ARs. For example, it has been instrumental in demonstrating that normally silent α2C-ARs mediate cold-induced vasoconstriction in cutaneous arteries 2.

Pathway MK912 MK-912 Hydrochloride (Antagonist) Alpha2C α2C-Adrenergic Receptor MK912->Alpha2C Blocks (Kd ~0.075 nM) Agonist UK-14,304 (Agonist) Agonist->Alpha2C Activates Gi Gi/o Protein Alpha2C->Gi Stimulates cAMP cAMP Production Gi->cAMP Inhibits Adenylyl Cyclase Response Cold-Induced Vasoconstriction cAMP->Response Decrease triggers

Pharmacological mechanism of MK-912 antagonizing α2C-ARs to prevent cold-induced vasoconstriction.

Physicochemical Properties

To ensure experimental reproducibility, researchers must account for the physicochemical properties of the specific salt form being utilized.

PropertyValue
Nomenclature This compound
CAS Number 119942-70-0 (Anhydrous) / 111466-41-2 (Hydrate)
Molecular Weight 375.89 g/mol (Anhydrous HCl salt)
Solubility (H₂O) Soluble up to 16 mg/mL 3
Solubility (DMSO) ≥ 10 mg/mL
Appearance White to beige powder 3

Critical Handling Considerations: The Causality of Experimental Choices

As Application Scientists, we emphasize that simply dissolving a powder is insufficient; understanding why specific handling protocols are necessary prevents systemic experimental failures.

  • Photostability & Oxidative Degradation: this compound is highly sensitive to light. The amorphous form of MK-912 undergoes photodegradation approximately 40 times faster than its crystalline variants 4. Exposure to ambient laboratory light rapidly yields isomeric, oxidative degradates (adding 14 Da to the molecular weight) [[4]](). Causality: Failing to protect solutions from light will result in a loss of the active compound and the introduction of biologically active or toxic degradates into your assay. Always use amber vials or foil-wrapped containers.

  • Solvent Selection: While DMSO is a standard solvent for many lipophilic compounds, MK-912 HCl is highly water-soluble (up to 16 mg/mL) 3. Causality: For in vivo studies or isolated tissue myograph experiments, HPLC-grade water or physiological saline is the preferred solvent. This eliminates vehicle-induced artifacts associated with DMSO, which can alter membrane fluidity and baseline vascular tone.

Step-by-Step Protocol: Preparation of 10 mM Stock Solutions

Self-Validating System: This protocol includes visual checkpoints to ensure complete dissolution before aliquoting, and recommends a functional validation step.

Materials Required:

  • This compound powder (MW: 375.89 g/mol )

  • HPLC-grade Water or Anhydrous DMSO

  • Amber glass or light-blocking microcentrifuge tubes

  • Vortex mixer and ultrasonic bath

Procedure:

  • Calculate Required Volume: To prepare a 10 mM stock solution, you need 3.76 mg of MK-912 HCl per 1 mL of solvent. Use the reconstitution table in Section 5 for quick reference.

  • Weighing (Low Light): Dim the ambient laboratory lighting. Accurately weigh the desired mass of MK-912 HCl powder and transfer it immediately to a light-blocking tube.

  • Solvent Addition: Add the calculated volume of HPLC-grade water (preferred for physiological assays) or anhydrous DMSO.

  • Dissolution: Vortex the mixture for 30–60 seconds. If particulates remain, place the tube in an ultrasonic bath for 2–5 minutes at room temperature.

  • Visual Validation: Inspect the solution against a dark background. The solution must be completely clear and colorless to pale beige, with no visible undissolved particles.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50–100 µL) in amber vials to prevent repeated freeze-thaw cycles, which can introduce condensation and accelerate degradation.

  • Storage: Store aliquots at -20°C or -80°C in a desiccated container.

  • Functional Validation (Optional but Recommended): To validate the integrity of your MK-912 stock functionally, incorporate a positive control using a known α2-AR agonist (e.g., UK-14,304). A functional MK-912 stock should produce a rightward shift in the agonist's concentration-response curve, confirming active receptor antagonism.

Workflow Step1 Weigh MK-912 (Low Light) Step2 Add Solvent (H2O or DMSO) Step1->Step2 Step3 Vortex/Sonicate (Until Clear) Step2->Step3 Step4 Aliquots (Amber Vials) Step3->Step4 Step5 Storage (-20°C Desiccated) Step4->Step5

Standardized workflow for the preparation, aliquoting, and stable storage of MK-912 stock solutions.

Reconstitution Table

Formula: Volume (mL) = Mass (mg) / (Molecular Weight ( g/mol ) × Concentration (M)) * 1000

Mass of MK-912 HClVolume of Solvent for 1 mMVolume of Solvent for 5 mMVolume of Solvent for 10 mM
1 mg 2.660 mL0.532 mL0.266 mL
5 mg 13.301 mL2.660 mL1.330 mL
10 mg 26.603 mL5.321 mL2.660 mL

Application in Functional Assays (In Vitro & Ex Vivo)

When applying MK-912 in functional assays, such as isolated tail artery myography, proper dilution and pre-incubation are critical to achieving reliable data.

  • Working Concentration: MK-912 is highly potent. In studies assessing the inhibition of the α2-AR agonist UK-14,304, MK-912 is typically effective at concentrations as low as 0.3 nM (3 × 10⁻¹⁰ M) 2.

  • Pre-incubation: Tissues or cells should be incubated with MK-912 for at least 30 minutes prior to the introduction of an agonist to ensure complete receptor equilibrium and blockade 2.

References

  • Silent α2C-adrenergic receptors enable cold-induced vasoconstriction in cutaneous arteries. Physiology.org. URL:[Link]

  • [3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS one of which is identical with the cloned pA2d alpha 2-adrenoceptor. NIH.gov (PubMed). URL:[Link]

  • Liquid chromatography/mass spectrometry (LC/MS) identification of photooxidative degradates of crystalline and amorphous MK-912. ResearchGate. URL:[Link]

Sources

Radioligand binding assay with MK-912 hydrochloride

Application Note: Radioligand Binding Assay Protocol for -Adrenergic Receptors Using [3H]MK-912

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Pharmacological Context

The




11

MK-912 (also known as L-657,743) is a potent, competitive



22


33

Mechanistic Overview


11

GLigandAgonist(Norepinephrine)ReceptorAlpha-2AdrenoceptorLigand->ReceptorActivatesAntagonistAntagonist(MK-912)Antagonist->ReceptorBlocksG_proteinGi/o Protein(Alpha subunit)Receptor->G_proteinCouplesEffectorAdenylylCyclaseG_protein->EffectorInhibitscAMPcAMPLevels DecreaseEffector->cAMPReduces

Fig 1: Alpha-2 adrenoceptor signaling pathway and MK-912 antagonism mechanism.

Experimental Design & Rationale (Expert Insights)

A robust radioligand binding assay must be a self-validating system. Every reagent and step is deliberately chosen to maximize the Specific Binding window while suppressing Non-Specific Binding (NSB) artifacts.

  • Buffer Composition : The standard assay buffer consists of 50 mM Tris-HCl (pH 7.4), supplemented with 5 mM MgCl

    
     and 1-2 mM EDTA (1)[1].
    
    • Causality: EDTA acts as a chelating agent to sequester divalent heavy metals, effectively inhibiting endogenous metalloproteases that could degrade the receptor during membrane preparation. Mg

      
       is included to stabilize the cell membrane and G-protein coupling. While agonist binding is highly dependent on G-protein coupling, maintaining a physiological membrane state ensures reproducible antagonist binding kinetics.
      
  • Incubation Kinetics : Assays are typically incubated for 60 minutes at 25°C (4)[4].

    • Causality: Radioligand binding must reach thermodynamic equilibrium to accurately apply the Law of Mass Action for

      
       and 
      
      
      calculations. 60 minutes at room temperature provides sufficient time for [3H]MK-912 to reach steady-state equilibrium without subjecting the membrane proteins to thermal degradation.
  • Defining Non-Specific Binding (NSB) : NSB is determined by co-incubating the radioligand with a massive excess (e.g., 10 µM) of an unlabeled competitor like WB 4101, phentolamine, or yohimbine (4)[4].

    • Causality: At 10 µM, the unlabeled ligand occupies >99.9% of the specific receptor sites. Any remaining radioactive signal is therefore due to the radioligand partitioning into membrane lipids or adhering to the assay plastics. True biological signal is calculated as: Specific Binding = Total Binding - NSB (5)[5].

  • Filtration and Washing : Rapid filtration through GF/B or GF/C glass fiber filters pre-soaked in 0.33% Polyethylenimine (PEI), followed by washing with ice-cold buffer (1)[1].

    • Causality: Glass fiber filters carry a net negative charge, which electrostatically traps cationic radioligands, causing high background noise. PEI is a polycation that neutralizes the filter, drastically reducing this artifact. The wash buffer must be ice-cold (4°C) to kinetically "freeze" the receptor-ligand complex, dropping the dissociation rate (

      
      ) to near zero during the 10-15 second wash step.
      

Step-by-Step Protocol

WorkflowPrep1. Membrane Preparation(50mM Tris-HCl, pH 7.4)Incubation2. Incubation (60 min, 25°C)Membranes + [3H]MK-912 ± CompetitorPrep->IncubationFiltration3. Rapid Filtration(PEI-coated GF/B filters)Incubation->FiltrationWashing4. Washing(Ice-cold Buffer, 3-4x)Filtration->WashingCounting5. Scintillation Counting(Quantify Bound Radioligand)Washing->CountingAnalysis6. Data Analysis(Kd, Bmax, Ki determination)Counting->Analysis

Fig 2: Step-by-step workflow for[3H]MK-912 radioligand binding assay.

Materials Required
  • Radioligand : [3H]MK-912 (Specific activity ~60-80 Ci/mmol).

  • Receptor Source : Crude membrane preparations expressing

    
    , 
    
    
    , or
    
    
    receptors (e.g., recombinant HEK293 cells or native tissue) (2)[2].
  • Plates : 96-well deep-well assay plates and 96-well GF/B filter plates (e.g., Millipore MAHF C1H) (1)[1].

Reagent Preparation
  • Binding Buffer : 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    , 1 mM EDTA, 0.2% BSA. Filter and store at 4°C.
    
  • Wash Buffer : 50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 0.1% BSA. Store at 4°C (1)[1]. (Note: 500 mM NaCl helps disrupt weak, non-specific ionic interactions during the wash phase).

  • PEI Solution : 0.33% (v/v) Polyethylenimine in distilled water.

Assay Execution (Competition Binding)
  • Filter Pre-treatment : Add 200 µL of 0.33% PEI solution to each well of the GF/B filter plate. Incubate for 30 minutes at room temperature, then vacuum aspirate (1)[1].

  • Assay Assembly : In a 96-well non-binding plate, assemble the following per well (Total Volume = 250 µL):

    • 25 µL of Unlabeled Competitor (varying concentrations from 10

      
       to 10
      
      
      M) or Binding Buffer (for Total Binding).
    • 25 µL of [3H]MK-912 (Final concentration ~1-2 nM) (4)[4].

    • 200 µL of Membrane Suspension (approx. 5-10 µg protein/well). Self-Validation Check: Ensure <10% of total radioligand is bound to prevent ligand depletion artifacts.

  • Incubation : Seal the plate and incubate for 60 minutes at 25°C on a plate shaker (300 rpm) (4)[4].

  • Harvesting : Transfer the binding reaction to the pre-treated GF/B filter plate. Apply vacuum to rapidly filter the samples.

  • Washing : Immediately wash each well 3 to 4 times with 1 mL of ice-cold Wash Buffer (1)[1].

  • Quantification : Dry the filter plate completely. Add 40 µL of liquid scintillation cocktail per well and quantify the retained radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

Data Presentation & Analysis

Raw CPM data must be converted to specific binding. The


Where


Table 1: Reference Pharmacological Parameters for [3H]MK-912

Receptor SubtypeRadioligandTypical

(nM)
Typical

(pmol/mg protein)
Reference
Human

[3H]MK-912~5.4~71.4 (Recombinant)[1]
Human

[3H]MK-912~0.5 - 2.0Tissue/Cell Dependent[2]
Human

[3H]MK-912~0.1 - 0.5Tissue/Cell Dependent[2]

(Note:


33

References

  • [4] NIH/PMC. "α2-adrenoceptor antagonist properties of OPC-28326, a novel selective peripheral vasodilator". URL:

  • [1] Sigma-Aldrich. "ChemiSCREEN Human α2A Adrenergic Receptor Membrane Preparation". URL:

  • [2] Uhlén, S., et al. "A new, simple and robust radioligand binding method used to determine kinetic off-rate constants for unlabeled ligands". European Journal of Pharmacology (via DiVA Portal). URL:

  • [3] NIH/PubMed. "Regulation of rat renal alpha 2 B-adrenergic receptors by potassium depletion". URL:

  • [5] AVMA Journals. "mRNA expression and binding sites for α2-adrenergic receptor subtypes in muscle layers of the ileum and spiral colon of dairy cows". URL:

Using MK-912 hydrochloride to study GPCR signaling

[1][2][3][4][5][6][7]

MK-912 (L-657,743) hydrochloride is a potent, high-affinity antagonist targeting the




Its primary utility in signal transduction research lies in its ability to:

  • Delineate Receptor Subtypes: MK-912 exhibits differential affinity across subtypes, showing particularly high affinity for the

    
     subtype (
    
    
    nM) compared to
    
    
    and
    
    
    .[1]
  • Stabilize Receptor Conformations: As a high-affinity inverse agonist/antagonist, it is an ideal radioligand (

    
    H-MK-912) for saturation binding studies to determine 
    
    
    and
    
    
    in low-expression systems.
  • Dissect

    
     Signaling:  It effectively reverses agonist-mediated inhibition of Adenylyl Cyclase (AC), serving as a critical control in functional cAMP assays.
    
Table 1: Binding Affinity Profile ( values)
Receptor Subtype

(nM)
Selectivity Note

(Human)
0.03 Highest Affinity

(Human)
0.26High Affinity

(Human)
0.42 - 1.77Moderate Affinity

(Non-specific)
> 200> 500-fold selective

Dopamine
> 1000Negligible binding

Data compiled from Pettibone et al. and Uhlén et al. (See References).

Mechanism of Action: The Switch

The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">



2



MK-912 Action: By competitively occupying the orthosteric pocket, MK-912 prevents

restoring
Figure 1: -AR Signaling and MK-912 Antagonism

GAgonistAgonist(e.g., Clonidine)Receptorα2-AdrenergicReceptorAgonist->ReceptorActivatesMK912MK-912(Antagonist)MK912->ReceptorBlocksGiGi Protein(Heterotrimeric)Receptor->GiGTP ExchangeACAdenylylCyclaseGi->ACInhibits (-)cAMPcAMPAC->cAMPConversionATPATPATP->ACEffectDownstreamSignalingcAMP->EffectPKA Activation

Caption: MK-912 competes with agonists for the receptor binding pocket, preventing the

Handling and Storage Protocol

Scientific Integrity Check: MK-912 is supplied as a hydrochloride salt. It is hydrophobic and requires organic solvents for initial reconstitution. Improper solubilization is a common source of assay variability.

  • Stock Preparation (10 mM):

    • Dissolve this compound in 100% DMSO.

    • Example: Dissolve 3.76 mg (MW = 375.9 g/mol ) in 1 mL DMSO.

    • Note: Do not dissolve directly in aqueous buffer; the compound may precipitate or adhere to plastics.

  • Storage:

    • Aliquot stock into light-protective amber vials (compound is light-sensitive).

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Avoid freeze-thaw cycles (maximum 3 cycles).

  • Working Solutions:

    • Dilute the DMSO stock into the assay buffer immediately prior to use.

    • Keep final DMSO concentration

      
       to avoid solvent interference with membrane integrity.
      

Application Protocol: Radioligand Binding Assay ( H-MK-912)

This protocol describes the use of tritiated MK-912 to determine receptor density (



Materials
  • Radioligand:

    
    -MK-912 (Specific Activity ~80 Ci/mmol).
    
  • Non-Specific Binding (NSB) Control: Phentolamine (

    
    ) or Rauwolscine (
    
    
    ).
  • Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4.

    • Why EDTA/EGTA? To remove divalent cations (

      
      ). While agonists require 
      
      
      for high-affinity G-protein coupling, antagonists like MK-912 bind preferentially to the uncoupled receptor state. Removing ions prevents G-protein interference.
Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest CHO cells and homogenize in ice-cold Assay Buffer using a Polytron (bursts of 10s).

    • Centrifuge at

      
       for 20 min at 4°C.
      
    • Resuspend pellet to a final protein concentration of 5–20

      
      /well.[3]
      
  • Incubation Setup (96-well plate):

    • Total Binding: 50

      
       Membrane + 50 
      
      
      
      
      -MK-912 (0.01 – 10 nM) + 100
      
      
      Buffer.
    • Non-Specific Binding: 50

      
       Membrane + 50 
      
      
      
      
      -MK-912 + 50
      
      
      Phentolamine (
      
      
      excess).
  • Equilibrium:

    • Incubate for 60 minutes at 25°C .

    • Note: MK-912 has slow dissociation kinetics (

      
      ); ensure full equilibrium is reached.
      
  • Termination:

    • Pre-soak GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour.

    • Why PEI? MK-912 is lipophilic and sticks to glass fibers. PEI coats the filter (cationic charge) to reduce non-specific filter binding.[3]

    • Rapidly filter using a cell harvester. Wash 3x with ice-cold 50 mM Tris-HCl.

  • Detection:

    • Add liquid scintillant and count via beta-counter.

Data Analysis

Calculate Specific Binding (



4

Application Protocol: Functional cAMP Reversal Assay

This assay validates the functional antagonism of MK-912 by measuring its ability to reverse the cAMP-lowering effect of an

Figure 2: Functional Assay Logic Flow

AssayStartSeed Cells (CHO-hα2)OvernightStarveSerum Starvation(2-4 hours)Start->StarveStimAdd Forskolin (10 µM)(Induces cAMP spike)Starve->StimTreatCo-treat:Agonist (UK-14,304) + MK-912Stim->TreatSimultaneousLysisCell Lysis & cAMP Detection(TR-FRET / ELISA)Treat->Lysis30 min @ 37°CAnalysisData Analysis:Plot % Reversal of InhibitionLysis->Analysis

Caption: Workflow for measuring MK-912 antagonism against Gi-mediated cAMP suppression.

Protocol Steps
  • Cell Seeding: Plate 2,000 cells/well in a 384-well plate (white, opaque).

  • Stimulation Buffer: HBSS + 0.5 mM IBMX (Phosphodiesterase inhibitor).

    • Why IBMX? It prevents the degradation of cAMP, ensuring the signal accumulates sufficiently for detection.

  • Compound Addition:

    • Condition A (Basal): Buffer only.

    • Condition B (Stimulated): Forskolin (

      
      ). Expected: High cAMP.
      
    • Condition C (Agonist): Forskolin + UK-14,304 (

      
      ). Expected: Low cAMP (Gi effect).
      
    • Condition D (Test): Forskolin + UK-14,304 + MK-912 (Dose Response). Expected: Restoration of High cAMP.

  • Incubation: 30 minutes at 37°C.

  • Detection: Use a TR-FRET cAMP kit (e.g., HTRF or Lance Ultra).

  • Calculation:

    
    
    Calculate 
    
    
    (which reflects the
    
    
    of the antagonist).

References

  • Pettibone, D. J., et al. (1989). "Identification of an alpha 2-adrenergic receptor subtype in the rat pineal gland with [3H]MK-912." Journal of Pharmacology and Experimental Therapeutics, 251(3), 1045-1052.

  • Uhlén, S., et al. (1992). "[3H]MK-912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS."[5] British Journal of Pharmacology, 106(4), 986–995.

  • IUPHAR/BPS Guide to Pharmacology.

    
     family." 
    
  • Saunders, C., & Limbird, L. E. (1999). "Localization and trafficking of alpha2-adrenergic receptor subtypes in cells and tissues." Pharmacology & Therapeutics, 84(2), 193-205.

MK-912 hydrochloride for investigating neurotransmitter release

MK-912 Hydrochloride: Probing -Adrenergic Regulation of Neurotransmitter Release[1][2]

Introduction

This compound (L-657,743) is a potent, high-affinity antagonist of the


12



12

In neuropharmacology, MK-912 is a critical tool for dissecting the negative feedback loop of neurotransmitter release.[1][2] By blocking presynaptic

12

Pharmacology & Mechanism of Action[2][3]

The Autoreceptor "Brake"

Under basal conditions, released norepinephrine binds to presynaptic



12


12
MK-912 Blockade

MK-912 acts as a competitive antagonist at these sites.[1][2]

  • Disinhibition: It competitively displaces endogenous NE from the autoreceptor.[2]

  • Signal Restoration: The inhibitory Gi/o signal is lifted.[2]

  • Release Facilitation: Presynaptic

    
     influx is restored, allowing vesicle fusion and enhanced NE release.
    
Binding Affinity Profile[2]
  • 
     Receptor: 
    
    
    nM (High Affinity)[1][2]
  • 
     Receptor: 
    
    
    nM[1]
  • Selectivity: MK-912 is often utilized to distinguish

    
    -mediated effects when used at low concentrations, or as a pan-
    
    
    blocker at saturating concentrations (>10 nM).[1][2]

GNE_VesicleSynaptic Vesicle(Norepinephrine)Synaptic_CleftSynaptic CleftNE_Vesicle->Synaptic_CleftExocytosisAlpha2_RecPresynaptic α2-AutoreceptorSynaptic_Cleft->Alpha2_RecEndogenous NE(Feedback Inhibition)Gi_PathwayGi/o Signaling(Inhibits Ca2+)Alpha2_Rec->Gi_PathwayActivatesReleaseNeurotransmitterReleaseGi_Pathway->ReleaseBLOCKSMK912MK-912(Antagonist)MK912->Alpha2_RecCompetitivelyBlocks

Caption: Mechanism of MK-912 action. By blocking the

12

Handling and Solubility

Critical Note: this compound is not freely soluble in water.[1][2][3] Improper solubilization will lead to experimental variability.[1][2]

  • Molecular Weight: ~375.9 g/mol [1]

  • Primary Solvent: DMSO (Dimethyl sulfoxide).[1][4] Soluble up to ~20 mg/mL.[1][2]

  • Stock Preparation:

    • Dissolve powder in 100% DMSO to create a 10 mM stock solution.

    • Aliquot into light-protective tubes (MK-912 is light-sensitive).[1][2]

    • Store at -20°C.

  • Working Solution: Dilute the DMSO stock into aqueous buffer (e.g., aCSF or PBS) immediately before use.[2] Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.[4]

Protocol A: In Vitro Brain Slice Superfusion

Objective: To measure the facilitation of electrically stimulated norepinephrine release by MK-912 in rat/mouse cortical or hippocampal slices.[2]

Reagents & Equipment[1]
  • Tissue: Rat parietal cortex or hippocampus (300 µm slices).[1]

  • Buffer: Oxygenated (95%

    
    /5% 
    
    
    ) Krebs-Henseleit or aCSF at 37°C.
  • Radioligand:

    
    -Norepinephrine (for pre-loading stores).[1][2]
    
  • Superfusion System: Multi-chamber perfusion apparatus (e.g., Brandel).[1][2]

Step-by-Step Methodology
  • Slice Preparation:

    • Rapidly decapitate animal and harvest brain in ice-cold, oxygenated sucrose-aCSF.[1][2]

    • Cut 300 µm slices using a vibratome.[1][2]

    • Recover slices in standard aCSF at 32°C for 1 hour.

  • Loading:

    • Incubate slices with 0.1 µM

      
      -NE for 30 minutes to label presynaptic vesicular pools.[1][2]
      
    • Wash slices 3x with fresh aCSF to remove extracellular isotope.[1][2]

  • Superfusion Setup:

    • Transfer slices to superfusion chambers.

    • Perfuse with aCSF at 0.5–1.0 mL/min.[1][2]

    • Collect fractions every 5 minutes (basal release).

  • Stimulation (

    
    ): 
    
    • Apply electrical field stimulation (e.g., 3 Hz, 2 min, 20 mA) to induce fractional release (

      
      ).
      
  • Drug Application:

    • Switch perfusion to aCSF containing MK-912 (1 – 100 nM) .[1][2]

    • Note: Use 1–3 nM for preferential

      
       targeting; 10–100 nM for complete 
      
      
      blockade.[2]
    • Perfuse for 20 minutes to equilibrate.

  • Stimulation (

    
    ): 
    
    • Apply identical electrical stimulation (

      
      ).[1][2]
      
  • Analysis:

    • Lyse tissue to measure remaining radioactivity.[1][2]

    • Calculate Fractional Release (FR) = (CPM in fraction) / (Total CPM in tissue at that time).

    • Primary Endpoint: The

      
       ratio. MK-912 treatment should significantly increase this ratio compared to vehicle control.[1][2]
      

Protocol B: In Vivo Microdialysis

Objective: To monitor extracellular norepinephrine levels in the prefrontal cortex (PFC) following systemic MK-912 administration.[2]

Experimental Design
  • Subject: Adult male Sprague-Dawley rats.

  • Probe Target: Medial Prefrontal Cortex (AP: +3.2, ML: +0.6, DV: -4.0).[1][2]

  • Dosing: MK-912 (0.1 – 1.0 mg/kg, i.p. or s.c.) or Vehicle.[1][2]

Workflow Diagram

MicrodialysisSurgeryStereotaxic Surgery(Probe Implantation)RecoveryRecovery(24-48 Hours)Surgery->RecoveryBasalBasal Sampling(3 x 20 min)Recovery->BasalTreatmentMK-912 Admin(Systemic or Local)Basal->TreatmentResponseResponse Sampling(120-180 min)Treatment->ResponseHPLCHPLC-EC AnalysisResponse->HPLC

Caption: Workflow for assessing MK-912 effects via microdialysis. Stable basal lines are critical before antagonist administration.[1]

Step-by-Step Methodology
  • Probe Implantation:

    • Implant guide cannula under isoflurane anesthesia.[1][2][5] Allow 5–7 days recovery.

    • Insert microdialysis probe (2 mm membrane length) 12–16 hours prior to experiment to minimize insertion trauma effects.[2]

  • Perfusion:

    • Perfuse with aCSF (147 mM NaCl, 2.7 mM KCl, 1.2 mM

      
      , 0.85 mM 
      
      
      ) at 1.0 µL/min.[1][2]
  • Baseline Collection:

    • Collect dialysate samples every 20 minutes.[1][2]

    • Ensure 3 consecutive samples vary by <10% (stable baseline).

  • Treatment:

    • Systemic: Inject MK-912 (dissolved in minimal DMSO/saline vehicle).

    • Retrodialysis (Local): Alternatively, switch inlet to aCSF containing MK-912 (1–10 µM).[1][2] Note: Higher concentration required for retrodialysis due to probe recovery fraction.

  • Sample Analysis:

    • Analyze samples immediately via HPLC with Electrochemical Detection (HPLC-EC).[1][2]

    • Mobile phase typically contains OSA or EDTA to stabilize catecholamines.[1][2]

Data Analysis & Interpretation

Expected Results
ParameterVehicle ControlMK-912 TreatmentInterpretation
Slice

Ratio
~0.8 - 0.91.2 - 2.0 Blockade of autoreceptors prevents "synaptic depression," enhancing release during second pulse.[1][2]
Microdialysis NE 100% (Baseline)150% - 300% Removal of tonic inhibitory tone increases extracellular NE accumulation.[1][2]
Effect Onset N/A15-30 min Rapid onset consistent with receptor binding kinetics.[1][2]
Troubleshooting Guide
  • Low Basal Release: Ensure slices are healthy (oxygenation is critical) and temperature is maintained at 37°C. For microdialysis, verify probe placement and membrane integrity.[1][2]

  • No Effect of MK-912:

    • Check solubility: Did the compound precipitate in the aqueous buffer?

    • Dose check:

      
       receptors have high reserve; ensure concentration is sufficient (start at 10 nM for slices).[2]
      
  • High Variability: In slices, normalize release as fractional rates to account for differences in loading efficiency between tissues.

References

  • Receptor Affinity & Selectivity

    • Uhlen, S., et al. (1994).[1][2] "[3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS one of which is identical with the cloned pA2d alpha 2-adrenoceptor."[1][2][6] British Journal of Pharmacology.[2]

  • Clinical & Metabolic Effects

    • Ahren, B., et al. (1992).[1][2] "Effect of an oral alpha 2-adrenergic blocker (MK-912) on pancreatic islet function in non-insulin-dependent diabetes mellitus." Journal of Clinical Endocrinology & Metabolism.

  • Microdialysis Methodology

    • Abercrombie, E.D., et al. (1989).[1][2] "Monitoring extracellular norepinephrine in brain using in vivo microdialysis and HPLC-EC." Neuroscience.

  • Chemical Properties

    • PubChem Compound Summary for CID 189711, MK-912.[1][2] [1]

Application Notes & Protocols: MK-912 Hydrochloride as a Pharmacological Tool for Interrogating α2-Adrenergic Receptor Function

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of MK-912 hydrochloride, a potent and selective α2-adrenoceptor antagonist. These application notes and protocols are designed to leverage the unique pharmacological profile of MK-912 for robust in vitro and in vivo experimental design.

Introduction: Understanding this compound

MK-912 (also known as L-657,743) is a highly selective and potent antagonist of α2-adrenergic receptors, demonstrating high affinity for the α2A, α2B, and α2C subtypes.[1][2] Originally developed by Merck & Co., it has been utilized as a pivotal tool compound to investigate the physiological and pathophysiological roles of the α2-adrenergic system.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, mediate a wide range of physiological responses, including regulation of neurotransmitter release, cardiovascular function, and metabolic processes.[2]

The utility of this compound in pharmacology stems from its ability to specifically block these receptors, allowing researchers to:

  • Characterize the distribution and density of α2-adrenoceptors in various tissues.

  • Elucidate the downstream signaling pathways modulated by α2-adrenoceptor activation.

  • Investigate the therapeutic potential of α2-adrenoceptor blockade in preclinical models of disease, such as diabetes and depression.[1][3]

These notes will provide the foundational knowledge and detailed methodologies to effectively employ MK-912 as a precise pharmacological probe.

Mechanism of Action: Competitive Antagonism

α2-adrenergic receptors are canonically coupled to inhibitory G-proteins (Gi/o). Agonist binding initiates a conformational change, leading to the dissociation of the G-protein subunits. The Gαi subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This signaling cascade is central to the receptor's inhibitory effects on neuronal firing and hormone secretion.

MK-912 functions as a competitive antagonist. It binds reversibly to the same site as endogenous agonists but does not activate the receptor. By occupying the receptor's binding pocket, MK-912 prevents agonists from binding and initiating the downstream signaling cascade, effectively blocking the receptor's function.[2][4] This "reversal of inhibition" is a key principle in designing functional assays with MK-912.

MK912_MoA Figure 1: Mechanism of α2-Adrenoceptor Antagonism by MK-912 cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Receptor α2-Adrenergic Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP (Decreased) AC->cAMP converts Agonist Norepinephrine (Agonist) Agonist->Receptor binds MK912 MK-912 (Antagonist) MK912->Receptor blocks ATP ATP Response Cellular Response cAMP->Response leads to

Figure 1: Mechanism of α2-Adrenoceptor Antagonism by MK-912.

Physicochemical and Handling Properties

Proper handling and storage are critical for maintaining the integrity and activity of this compound.

PropertyValueSource
Synonyms L-657,743; this compound hydrate[2][5]
CAS Number 119942-70-0 (anhydrous); 130693-82-2 (HCl)[3][6]
Molecular Formula C₂₀H₂₅N₃O₂ • HCl[5]
Molecular Weight 375.89 g/mol (HCl salt)[3]
Appearance Solid powderN/A
Storage Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Protect from light and moisture.[3]
Solubility Soluble in DMSO. For in vivo use, formulations often involve co-solvents like PEG300 and Tween 80 in saline.[7]

Note: Always refer to the manufacturer's Certificate of Analysis for lot-specific data on purity and solubility. For in vivo experiments, ensure the final concentration of solvents like DMSO is compatible with the administration route and animal model to avoid vehicle-induced toxicity.

In Vitro Applications & Protocols

MK-912 is an invaluable tool for in vitro studies of α2-adrenoceptors. Its primary applications include receptor binding assays and functional antagonism studies.

Protocol: Radioligand Binding Assay for α2-Adrenoceptor Quantification

This protocol describes a saturation binding experiment using [³H]-MK-912 to determine the receptor density (Bmax) and dissociation constant (Kd) in a given tissue or cell preparation.

Rationale: This assay directly measures the binding of the radiolabeled antagonist to the receptor population. By incubating the membranes with increasing concentrations of [³H]-MK-912, a saturation curve can be generated, from which the Bmax (a measure of total receptor number) and Kd (a measure of binding affinity) can be derived.

InVitro_Workflow Figure 2: Workflow for In Vitro Radioligand Binding Assay Prep 1. Tissue/Cell Membrane Preparation Incubate 2. Incubation - Membranes - [³H]-MK-912 (various conc.) - Buffer - ± Non-specific ligand Prep->Incubate Filter 3. Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Count 4. Scintillation Counting (Quantifies bound radioactivity) Filter->Count Analyze 5. Data Analysis (Scatchard or non-linear regression) Count->Analyze Result Result: Kd and Bmax values Analyze->Result

Figure 2: Workflow for In Vitro Radioligand Binding Assay.

Materials:

  • Tissue homogenate or cell membranes expressing α2-adrenoceptors

  • [³H]-MK-912 (radiolabeled ligand)

  • Unlabeled phentolamine or norepinephrine (for determining non-specific binding)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Preparation: Thaw frozen membrane aliquots on ice. Dilute membranes in ice-cold Binding Buffer to a final protein concentration of 50-200 µg/mL.

  • Assay Setup: In duplicate or triplicate, set up tubes for:

    • Total Binding: Add diluted membranes, Binding Buffer, and varying concentrations of [³H]-MK-912 (e.g., 0.1 to 10 nM).[1]

    • Non-specific Binding (NSB): Add the same components as for Total Binding, plus a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine) to saturate the receptors and prevent [³H]-MK-912 from binding specifically.

  • Incubation: Incubate all tubes at room temperature (25°C) for 45-60 minutes to allow binding to reach equilibrium.[1]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This traps the membranes with bound radioligand on the filter.

  • Washing: Immediately wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot Specific Binding versus the concentration of [³H]-MK-912.

    • Analyze the data using non-linear regression (one-site binding model) to determine the Kd and Bmax. A Kd of ~1.65 nM and Bmax of ~118 fmol/mg protein have been reported in rat proximal tubule cell membranes.[1]

In Vivo Applications & Protocols

MK-912's oral bioavailability and potent antagonist activity make it an excellent tool for in vivo studies in animal models.[3][4]

Protocol: Pharmacological Challenge Study to Confirm α2-Adrenoceptor Antagonism

This protocol demonstrates how to use MK-912 to block the physiological effects of an α2-adrenoceptor agonist, such as clonidine.

Rationale: Clonidine is a potent α2-agonist that produces well-characterized effects, including hypotension, bradycardia, and sedation.[4] By pre-treating animals with MK-912, researchers can demonstrate target engagement in a living system. The attenuation or complete blockade of clonidine's effects provides strong evidence of MK-912's α2-antagonist activity in vivo.

InVivo_Workflow Figure 3: Workflow for In Vivo Pharmacological Challenge Study Acclimate 1. Animal Acclimatization & Baseline Measurement Dose_Antagonist 2. Administer MK-912 or Vehicle (e.g., Oral) Acclimate->Dose_Antagonist Wait 3. Waiting Period (Allow for drug absorption, e.g., 1 hr) Dose_Antagonist->Wait Dose_Agonist 4. Administer Clonidine or Saline (e.g., IV, IP) Wait->Dose_Agonist Measure 5. Monitor Physiological & Behavioral Endpoints (e.g., BP, HR, Sedation) Dose_Agonist->Measure Analyze 6. Data Analysis (Compare treatment groups) Measure->Analyze

Figure 3: Workflow for In Vivo Pharmacological Challenge Study.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • This compound

  • Clonidine hydrochloride

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Saline for injection

  • Blood pressure monitoring system (e.g., tail-cuff or telemetry)

  • Heart rate monitor

  • Sedation scoring system

Step-by-Step Methodology:

  • Acclimatization: Allow animals to acclimate to the laboratory environment and handling procedures for at least one week. Acclimate them to the blood pressure measurement apparatus daily for several days before the experiment to minimize stress-induced readings.

  • Baseline Measurements: Record stable baseline blood pressure and heart rate for all animals.

  • Grouping: Randomly assign animals to experimental groups (e.g., Vehicle + Saline; Vehicle + Clonidine; MK-912 + Clonidine).

  • Antagonist Administration: Administer MK-912 orally (e.g., 0.2 to 2 mg/kg) or vehicle to the appropriate groups.[4] The dose range should be determined from literature or pilot studies.

  • Absorption Period: Wait for a sufficient period for the drug to be absorbed and reach target tissues (e.g., 60 minutes post-oral dose).[4]

  • Agonist Challenge: Administer clonidine (e.g., 50-100 µg/kg, intraperitoneally) or saline to the appropriate groups.

  • Monitoring: Monitor and record blood pressure, heart rate, and behavioral signs of sedation at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the clonidine injection.

  • Data Analysis: Compare the changes in physiological parameters from baseline across the different treatment groups. A significant inhibition of the clonidine-induced hypotension and bradycardia in the MK-912 pre-treated group compared to the Vehicle + Clonidine group confirms in vivo α2-adrenoceptor antagonism.[4]

ParameterVehicle + Clonidine (Expected Outcome)MK-912 + Clonidine (Expected Outcome)
Mean Arterial Pressure Significant decreaseAttenuated or no decrease
Heart Rate Significant decrease (bradycardia)Attenuated or no decrease
Sedation Score Increased sedationReduced or no sedation

References

  • Drugs.com. (2026, January 20). Dorzolamide: Package Insert / Prescribing Information / MOA. [Link]

  • Sandoz Inc. (Date not available). Dorzolamide Hydrochloride and Timolol Maleate Ophthalmic Solution Prescribing Information. [Link]

  • GoodRx. (2025, May 22). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?[Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dorzolamide Hydrochloride?[Link]

  • Achieve Eye & Laser Specialists. (Date not available). Carbonic Anhydrase Inhibitors for Glaucoma. [Link]

  • Wikipedia. (Date not available). Dorzolamide. [Link]

  • Glaucoma Research Foundation. (2012, November 27). Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma. [Link]

  • Inxight Drugs. (Date not available). This compound HYDRATE. [Link]

  • Ento Key. (2016, July 11). Systemically and Topically Administered Carbonic Anhydrase Inhibitors in the Treatment of Glaucoma. [Link]

  • GPnotebook. (2021, January 27). Carbonic anhydrase inhibitors in glaucoma. [Link]

  • StatPearls - NCBI Bookshelf. (2023, April 17). Carbonic Anhydrase Inhibitors. [Link]

  • Gertz, B. J., et al. (1989). Assessment of MK-912, an alpha 2-adrenoceptor antagonist, with use of intravenous clonidine. Clinical Pharmacology & Therapeutics. [Link]

  • Tatke, A., et al. (2014). Discovery of novel inhibitors for the treatment of glaucoma. Expert Opinion on Drug Discovery. [Link]

  • PubChem - NIH. (Date not available). L 657743. [Link]

  • Yilmaz, I., et al. (2025). Investigational drugs for glaucoma: novel mechanistic approaches of preclinical agents. Expert Opinion on Investigational Drugs. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (Date not available). MK-912 | Ligand page. [Link]

  • Zhang, Y., et al. (2023). Corneal nerve changes by anti-glaucoma medications examined by in vivo confocal microscopy. International Journal of Ophthalmology. [Link]

  • Shaw, D. R., et al. (2014). In Vitro Characterization of MK-1439, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor. Antimicrobial Agents and Chemotherapy. [Link]

  • Zohdy, G. M., et al. (2021). Sustained release glaucoma therapies: Novel modalities for overcoming key treatment barriers associated with topical medications. Expert Opinion on Drug Delivery. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing MK-912 Hydrochloride Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for MK-912 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for optimizing the use of MK-912 in in vitro assays. As a potent and selective antagonist of α2-adrenergic receptors, precise concentration selection is paramount for generating accurate and reproducible data.[1][2] This document will walk you through the critical considerations, from initial concentration selection to troubleshooting common experimental hurdles.

Understanding the Mechanism: The "Why" Behind the Protocol

This compound is a non-specific α2-adrenergic receptor antagonist with high affinity for the α2A, α2B, and α2C subtypes.[3] These receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi).[4] Activation of α2-receptors by an agonist, such as norepinephrine or epinephrine, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3] As an antagonist, MK-912 blocks the binding of agonists to the receptor, thereby preventing this downstream signaling cascade.[3] Understanding this mechanism is crucial for designing functional assays and interpreting your results.

Frequently Asked Questions (FAQs)

Q1: How do I prepare my stock solution of this compound?

A1: this compound is soluble in DMSO but not in water.[1] For in vitro use, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO. This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5] When preparing your working concentrations, the stock is serially diluted in your assay buffer or cell culture medium.

Causality: Using a high-concentration DMSO stock allows for minimal final DMSO concentration in your assay wells when you dilute to your final working concentration. This is critical because DMSO is not biologically inert and can cause off-target effects or cytotoxicity at higher concentrations.[5][6]

Q2: What is a good starting concentration range for my initial dose-response experiment?

A2: The optimal concentration of MK-912 will be highly dependent on the assay type and the cell system. Based on its high affinity, a broad concentration range is recommended for initial experiments.

Assay TypeRecommended Starting RangeRationale
Receptor Binding Assays 0.1 nM - 100 nMBased on reported high-affinity binding (Kd in the low nanomolar range). Saturation experiments have used concentrations from 0.25 to 8 nM.[3][7]
Cell-Based Functional Assays (e.g., cAMP) 1 nM - 10 µMA wider range is needed to capture the full inhibitory curve and determine the IC50. Potency in cell-based assays is often lower than in biochemical assays.[8]
Initial Cytotoxicity Assessment 1 µM - 50 µMIt's important to identify concentrations that may cause cell death unrelated to α2-receptor antagonism.

Expert Insight: Always start with a wide, log-fold dilution series (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) to efficiently map the dose-response curve. This initial experiment is crucial for narrowing down the concentration range for subsequent, more detailed experiments.

Q3: Which cell lines are appropriate for studying MK-912?

A3: The choice of cell line depends on the research question and the specific α2-adrenergic receptor subtype of interest. Commonly used models include:

  • CHO (Chinese Hamster Ovary) Cells: Often used for stably transfecting and expressing specific human α2-receptor subtypes (α2A, α2B, α2C), allowing for the study of subtype-selectivity.[9][10][11][12]

  • HT-29 Cells: A human colon adenocarcinoma cell line that endogenously expresses functional α2A-adrenergic receptors coupled to the inhibition of adenylyl cyclase.[13][14][15][16]

  • PC12 Cells: A rat pheochromocytoma cell line that, when transfected with α2-receptor subtypes, can be used to study effects on neuronal differentiation and signaling.[8][17][18][19][20]

Q4: Why is a vehicle control so important, and how do I set it up correctly?

A4: A vehicle control is essential to differentiate the effects of MK-912 from the effects of the solvent (DMSO).[5] DMSO can influence cell viability, gene expression, and signaling pathways.[6]

Correct Setup: Your vehicle control wells must contain the same final concentration of DMSO as your highest concentration MK-912-treated wells. For example, if your highest MK-912 concentration is 10 µM and this was achieved by a 1:1000 dilution from a 10 mM DMSO stock, your final DMSO concentration is 0.1%. Therefore, your vehicle control wells should contain 0.1% DMSO without any MK-912.[5][21]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with MK-912.

Problem 1: I'm not seeing any inhibition of my agonist-induced signal.
Potential Cause Troubleshooting Step & Explanation
Concentration Too Low Your MK-912 concentration may be below the IC50 for your specific system. Solution: Perform a full dose-response curve, extending to at least 10 µM, to ensure you are testing a sufficiently high concentration.
Agonist Concentration Too High If the agonist concentration is too high, it can be difficult for a competitive antagonist like MK-912 to compete for binding. Solution: Determine the EC50 of your agonist first. For antagonist assays, use the agonist at a concentration that elicits 80-90% of its maximal response (EC80-EC90). This provides a strong signal that can still be effectively inhibited.[3]
Compound Instability/Precipitation This compound is poorly soluble in aqueous media. It may precipitate out of your cell culture medium, especially at higher concentrations or after prolonged incubation. Solution: Visually inspect your wells for precipitation. Prepare fresh dilutions for each experiment. Consider testing the solubility of MK-912 in your specific cell culture medium.
Low Receptor Expression The target cell line may have very low or no expression of α2-adrenergic receptors. Solution: Confirm receptor expression using a validated positive control antagonist (e.g., yohimbine) or by RT-qPCR or western blot. Consider using a cell line with known high expression or a transfected cell line.[9][13]
Problem 2: I'm observing cytotoxicity or cell morphology changes in all my treatment groups, including at low concentrations.
Potential Cause Troubleshooting Step & Explanation
DMSO Toxicity The final concentration of DMSO may be too high for your specific cell line. Some cell lines are very sensitive to DMSO. Solution: Perform a DMSO dose-response curve (e.g., 0.05% to 1%) to determine the maximum tolerated concentration that does not affect cell viability or morphology. Aim to keep the final DMSO concentration at or below 0.1% if possible.[6]
Compound-Induced Cytotoxicity At high concentrations, MK-912 may have off-target effects leading to cytotoxicity. Solution: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) with a wide concentration range of MK-912 to determine its cytotoxic IC50. This will help you distinguish true antagonism from non-specific cell death.
Contamination Microbial contamination can cause unexpected cell death. Solution: Regularly test your cell cultures for mycoplasma. Visually inspect cultures for signs of bacterial or fungal contamination.
Problem 3: My dose-response curve is flat or has a very shallow slope.
Potential Cause Troubleshooting Step & Explanation
Assay Window Too Small The difference in signal between the fully stimulated (agonist only) and basal (no agonist) conditions may be too small to resolve a clear dose-response. Solution: Optimize your agonist concentration (EC80-EC90). Ensure your detection method is sensitive enough. For cAMP assays, consider adding a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation and amplify the signal.[22]
Incorrect Incubation Times Insufficient pre-incubation with the antagonist or stimulation with the agonist can lead to incomplete effects. Solution: For antagonist assays, pre-incubate the cells with MK-912 for 15-30 minutes before adding the agonist to allow the antagonist to bind to the receptor.[3] Optimize the agonist stimulation time to capture the peak response.
Solubility Issues at High Concentrations The compound may be precipitating at the highest concentrations of your dilution series, leading to a plateau in the observed effect. Solution: Check for precipitation in your highest concentration wells. If necessary, lower the top concentration of your dose-response curve.

Experimental Protocols & Workflows

Workflow for Determining Optimal MK-912 Concentration

The following diagram outlines a systematic approach to optimizing MK-912 concentration for a functional cell-based assay.

G cluster_0 Phase 1: Preparation & Initial Checks cluster_1 Phase 2: Broad Dose-Response cluster_2 Phase 3: Refined Dose-Response A Prepare 10 mM Stock of MK-912 in 100% DMSO B Determine Max Tolerated DMSO Concentration (e.g., 0.05% - 1.0%) A->B C Determine Agonist EC50 and select EC80 for assay B->C D Perform Broad MK-912 Dose-Response (e.g., 1 nM - 10 µM) C->D Use determined EC80 of agonist E Analyze Data to Estimate IC50 D->E F Perform Narrow MK-912 Dose-Response (8-12 points around estimated IC50) E->F Inform concentration range G Calculate Final IC50 and Select Optimal Concentrations for Further Experiments F->G

Caption: Systematic workflow for optimizing MK-912 concentration.

Protocol: cAMP Functional Assay

This protocol provides a general framework for measuring the antagonist effect of MK-912 on agonist-induced inhibition of cAMP production.

  • Cell Plating: Seed cells (e.g., HT-29 or transfected CHO cells) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Preparation: Wash cells once with a stimulation buffer (e.g., HBSS or serum-free media).

  • Antagonist Pre-incubation: Add serial dilutions of MK-912 (prepared in stimulation buffer) to the wells. Include a "vehicle control" (DMSO only) and a "no antagonist" control. Incubate for 15-30 minutes at 37°C.[3]

  • Agonist Stimulation: Add your α2-agonist (e.g., norepinephrine) at its pre-determined EC80 concentration to all wells except the "basal" control wells (which receive only buffer).

  • Incubation: Incubate for the optimized duration (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis & cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.[3][23]

  • Data Analysis:

    • Normalize the data. Set the signal from the "agonist only" wells to 0% inhibition and the signal from the "basal" wells to 100% inhibition.

    • Plot the percent inhibition against the log concentration of MK-912.

    • Use non-linear regression (sigmoidal dose-response with a variable slope) to calculate the IC50 value.[3]

G cluster_workflow cAMP Assay Workflow A 1. Seed Cells in 96-well plate B 2. Wash Cells with Stimulation Buffer A->B C 3. Pre-incubate with MK-912 Dilutions (15-30 min) B->C D 4. Add Agonist (EC80) (15-30 min) C->D E 5. Lyse Cells D->E F 6. Detect cAMP (e.g., HTRF, ELISA) E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: Step-by-step cAMP functional assay protocol.

References

  • Turner, J. T., & Bylund, D. B. (1987). Alpha 2-adrenergic receptors in the human cell line, HT29. Characterization with the full... PubMed. [Link]

  • Paris, H., et al. (1994). Coupling of the alpha 2-adrenergic receptor to the inhibitory G-protein Gi and adenylate cyclase in HT29 cells. PMC. [Link]

  • Jasper, J. R., et al. (1995). Assessment of alpha2-adrenoceptor antagonist potency with GTPase assay. PubMed. [Link]

  • Bouscarel, B., et al. (1988). Growth-related variation of alpha 2-adrenergic receptivity in the HT 29 adenocarcinoma cell-line from human colon. PubMed. [Link]

  • Parini, A., et al. (1989). Alpha 2-adrenoceptor in HT29 human colon adenocarcinoma cell-line: study of -adrenaline binding. PubMed. [Link]

  • Faron-Górecka, A., et al. (2006). Alpha 2-adrenergic receptors decrease DNA replication and cell proliferation and induce neurite outgrowth in transfected rat pheochromocytoma cells. PubMed. [Link]

  • Kobilka, B. K., et al. (2002). Subtype-specific neuronal differentiation of PC12 cells transfected with alpha2-adrenergic receptors. PubMed. [Link]

  • Hall, I. H., et al. (2003). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. PubMed. [Link]

  • Papakonstantinou, E., et al. (2024). Differential Modulation of Catecholamine and Adipokine Secretion by the Short Chain Fatty Acid Receptor FFAR3 and α 2 -Adrenergic Receptors in PC12 Cells. MDPI. [Link]

  • Hurt, C. M., et al. (1999). Receptor Subtype-Induced Targeting and Subtype-Specific Internalization of Human α 2 -Adrenoceptors in PC12 Cells. Journal of Neuroscience. [Link]

  • Paris, H., et al. (1991). Regulation of the alpha 2A-adrenergic receptor in the HT29 cell line. Effects of insulin and growth factors. PubMed. [Link]

  • BioVision. (n.d.). cAMP Assay Kit (Fluorometric). [Link]

  • Broadley, K. J. (2000). A comparison of agonist-specific coupling of cloned human α2-adrenoceptor subtypes. British Journal of Pharmacology. [Link]

  • DiBerto, J. F., et al. (2022). Agonist and antagonist TRUPATH assays for G protein-coupled receptors. STAR Protocols. [Link]

  • Hieble, J. P. (2012). α-Adrenoceptor Assays. PubMed. [Link]

  • DiBerto, J. F., et al. (2024). Agonist and antagonist TRUPATH assays for G protein-coupled receptors. UNC Health Sciences Library. [Link]

  • Alblas, J., et al. (1995). Alpha 2 adrenergic receptor subtypes expressed in Chinese hamster ovary cells activate differentially mitogen-activated protein kinase by a p21ras independent pathway. PubMed. [Link]

  • Inxight Drugs. (n.d.). This compound HYDRATE. [Link]

  • Laschet, C., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • Näsman, J., et al. (1997). Alpha2-adrenoceptor regulation of adenylyl cyclase in CHO cells: dependence on receptor density, receptor subtype and current activity of adenylyl cyclase. PubMed. [Link]

  • ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?[Link]

  • ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments?[Link]

  • Wikipedia. (n.d.). Alpha-2 adrenergic receptor. [Link]

  • Bock, M. G., et al. (1993). Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium. PubMed. [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?[Link]

  • Seuwen, K., et al. (2017). Alpha 2-adrenergic agonists stimulate DNA synthesis in Chinese hamster lung fibroblasts transfected with a human alpha 2-adrenergic receptor gene. Molecular Biology of the Cell (MBoC). [Link]

  • Molecular Devices. (n.d.). CatchPoint Cyclic-AMP Fluorescent Assay Kit (Bulk Kit). [Link]

  • Scribd. (n.d.). Lumit Assay Protocol for cAMP Measurement. [Link]

  • Heuermann, K., et al. (2022). Vitamins in cell culture media: Stability and stabilization strategies. PMC. [Link]

  • Alvarsson, J., et al. (2019). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. PMC. [Link]

  • Carebox Connect. (2025). A Study to Evaluate the Safety and Efficacy of MK-3120 in Participants With Advanced Solid Tumors (MK-3120-002). [Link]

  • GSRS. (n.d.). GSRS. [Link]

Sources

Troubleshooting off-target effects of MK-912 hydrochloride

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Off-Target Effects & Experimental Optimization for MK-912

Introduction: The Precision Paradox

Welcome. If you are accessing this guide, you are likely using MK-912 hydrochloride (a potent

MK-912 is a powerful tool, often cited for its high affinity for the


 subtype





This guide addresses the three most common failure modes: Subtype Cross-Reactivity , Physicochemical Instability , and Imidazoline Receptor Confounders .

Pharmacological Troubleshooting: The vs. Conflict

Issue: "My specific blockade is causing sedation and hypotension."

Diagnosis: You have likely exceeded the selectivity window and are blocking central

Mechanism:



Quantitative Selectivity Profile

Use the table below to calibrate your dosing. Note how close the MK-912 affinity is for both subtypes compared to a "dirty" antagonist like Yohimbine.

CompoundTarget


(nM)
Off-Target


(nM)
Selectivity Ratio (

/

)
Risk Level
MK-912 0.075 1.77 ~23x Moderate
Yohimbine15.05.00.3x (Non-selective)High
Atipamezole0.20.21.0x (Non-selective)High
BRL-44408~80.0~2.00.025x (

Selective)
Low (Control)

Data aggregated from radioligand binding assays in CHO cells and rat cortex [1, 2].

Troubleshooting Protocol: The "Three-Curve" Validation

To confirm your effect is


  • Establish Baseline: Run your assay with MK-912 at your calculated concentration (e.g., 1-3 nM).

  • The

    
     Mask:  Run a parallel arm using BRL-44408  (an 
    
    
    -selective antagonist).
    • If BRL-44408 replicates the MK-912 effect: Your effect is

      
      -mediated.
      
    • If BRL-44408 has no effect: Your MK-912 effect is likely

      
      -driven.
      
  • The Titration Check: Lower MK-912 concentration by half. If the effect disappears completely rather than diminishing linearly, you were likely operating at the threshold of off-target occupancy.

Visualizing the Pathway Logic

AdrenergicSelectivityMK912MK-912 InputConcLowConc < 1.0 nMMK912->ConcLowOptimal DosingConcHighConc > 10 nMMK912->ConcHighOverdosingA2CAlpha-2C Receptor(Target)ConcLow->A2CHigh Affinity BindingA2AAlpha-2A Receptor(Off-Target)ConcLow->A2AMinimal OccupancyConcHigh->A2CSaturatedConcHigh->A2ASignificant BlockadeEffect1Cognitive/StartleModulationA2C->Effect1DisinhibitionEffect2Sedation &HypotensionA2A->Effect2Sympathetic Blockade

Figure 1: Concentration-dependent receptor occupancy. Note that at >10 nM, MK-912 loses its functional selectivity, recruiting

Physicochemical Troubleshooting: Solubility & Stability

Issue: "The compound precipitates when added to ACSF or cell culture media."

Diagnosis: "Salting out" due to ionic strength shock. Mechanism: MK-912 is supplied as a hydrochloride salt. While this improves stability, the compound is hydrophobic. Direct addition of high-concentration aqueous stocks to saline-rich buffers (like ACSF or PBS) often causes immediate micro-precipitation, which acts as a "drug sink," effectively lowering your actual concentration to zero.

Optimization Protocol: The "Solvent Cushion" Method

Do NOT dissolve directly in water or PBS. Follow this strict order of operations:

  • Primary Stock: Dissolve MK-912 in 100% DMSO to create a 10 mM - 25 mM Master Stock.

    • Verification: Solution must be crystal clear. Vortex for 30 seconds.

  • Intermediate Dilution (The Cushion): Dilute the Master Stock 1:10 into distilled water (not saline/PBS) to create a working stock.

    • Why? This lowers the DMSO concentration while avoiding the high ionic strength of PBS that triggers precipitation.

  • Final Application: Add the Intermediate Working Stock to your media/ACSF.

    • Target: Final DMSO concentration should be <0.1% to avoid solvent toxicity.

SolventSolubility LimitNotes
DMSO ~50 mMRecommended for Master Stock.
Ethanol ~10 mMVolatile; concentration may shift over time.
Water < 1 mMAvoid. Poor solubility; risk of precipitation.
PBS (pH 7.2) InsolubleDo not use for initial solubilization.

Specificity Check: The Imidazoline Trap

Issue: "Is my effect due to Imidazoline Binding Sites ( )?"

Diagnosis: Unlike Idazoxan (which hits both

FAQ: How do I prove this in my manuscript? If a reviewer asks about Imidazoline effects, perform a comparison with Idazoxan (mixed

  • If MK-912 produces the effect but a pure Imidazoline ligand (like Rilmenidine, used as a control) does not, your effect is Adrenergic.

  • MK-912 is the preferred tool specifically because it avoids the "Idazoxan noise" associated with

    
     sites [3].
    

Experimental Workflow Summary

Use this decision matrix to troubleshoot your experiments before contacting technical support.

TroubleshootingFlowStartUnexpected ResultCheck1Check Visuals:Precipitate?Start->Check1Check2Check Phenotype:Sedation present?Check1->Check2No (Clear)SolubilitySolubility Issue:Use DMSO StockDilute in Water firstCheck1->SolubilityYes (Cloudy)SelectivitySelectivity Issue:Reduce DoseUse BRL-44408 ControlCheck2->SelectivityYes (High Dose)ValidValid Alpha-2CEffectCheck2->ValidNo (Specific)

Figure 2: Rapid diagnostic workflow for MK-912 experimental artifacts.

References

  • Bylund, D. B., et al. (1992). Pharmacological characteristics of alpha-2 adrenergic receptors: comparison of pharmacological and molecular subtypes. Molecular Pharmacology.

  • Uhlen, S., & Wikberg, J. E. (1991). Delineation of three pharmacological subtypes of alpha 2-adrenoceptors in the rat kidney. British Journal of Pharmacology.

  • Hudson, A. L., et al. (1999). Harmane, norharmane and tetrahydro-beta-carboline have high affinity for rat imidazoline binding sites. British Journal of Pharmacology.

  • PubChem Compound Summary. (2024). This compound.[1] National Library of Medicine.

Technical Support Center: MK-912 Hydrochloride Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

MK-912 Hydrochloride is a potent, high-affinity


-adrenergic receptor antagonist (specifically targeting 

).[1] Structurally, it is an indolo[2,3-a]quinolizine derivative. This complex fused-ring structure makes it chemically vulnerable to photo-oxidation and pH-dependent precipitation .[1]

This guide replaces generic handling advice with a mechanism-based protocol to ensure your pharmacological data remains reproducible.

Core Handling Protocols

A. Solvent Selection & Stock Preparation

The choice of solvent dictates the shelf-life of your compound.[1]

SolventSolubility LimitStability RiskRecommended Use
DMSO (Anhydrous) > 10 mMLow (if desiccated)Primary Stock Solution
Ethanol (100%) ~ 5-10 mMModerate (Evaporation)Secondary Stock
Water/PBS < 1 mg/mLHigh (Hydrolysis/Precipitation)Immediate Use Only

The Protocol:

  • Weighing: Weigh MK-912 HCl in a low-humidity environment. The salt is hygroscopic.[1]

  • Dissolution: Dissolve in anhydrous DMSO to create a high-concentration stock (e.g., 10 mM).

    • Why? DMSO minimizes hydrolysis and suppresses the formation of free radicals compared to oxygenated water.

  • Aliquot: Immediately divide into single-use aliquots (e.g., 20-50 µL) in light-protective amber tubes.

    • Why? Repeated freeze-thaw cycles introduce condensation, accelerating hydrolysis and crystal growth.[1]

B. The "Golden Rules" of Storage
  • Temperature: Store aliquots at -20°C (short term < 1 month) or -80°C (long term > 6 months).

  • Light: CRITICAL. MK-912 is highly photosensitive.[1]

    • Mechanism:[1][2] UV light excites the indole moiety, leading to the formation of N-oxides and hydroperoxides.[1]

    • Action: Always work under dimmed light or use amber glassware.[1] Wrap clear tubes in aluminum foil.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent autoxidation.[1]

Mechanism of Degradation (The "Why")

Understanding the chemical vulnerabilities of MK-912 allows you to predict and prevent failure.[1]

Pathway 1: Photo-Oxidative Degradation

The indole ring system in MK-912 is an electron-rich center susceptible to radical attack.[1] Upon exposure to light (specifically UV/Blue spectrum), the compound undergoes photo-oxidation, often yielding yellow/brown discoloration .[1]

  • Result: Loss of antagonist potency and potential off-target toxicity from degradation products (N-oxides).[1]

Pathway 2: pH-Induced Precipitation

MK-912 is supplied as a Hydrochloride (HCl) salt to ensure water solubility.[1]

  • The Trap: When you dilute the acidic stock into a physiological buffer (pH 7.4), you risk converting the salt back to its Free Base form.[1]

  • The Crash: The free base is hydrophobic.[1] If the final concentration is too high (>10-100 µM) in aqueous buffer, it will precipitate out of solution, leading to "silent" experimental failure (actual concentration < calculated concentration).[1]

Visualizing the Degradation Logic

MK912_Degradation Start MK-912 HCl (Solution) Light Exposure to Light (UV/VIS) Start->Light Unprotected Vials HighPH pH > 7.0 (Basic Environment) Start->HighPH Dilution in PBS Radical Free Radical Formation (Indole Moiety) Light->Radical Excitation Oxygen Dissolved Oxygen Oxygen->Radical Reactant FreeBase Conversion to Free Base HighPH->FreeBase Deprotonation Oxidation Oxidative Degradation (N-oxides, Hydroperoxides) Radical->Oxidation Irreversible Precipitation Precipitation / Crystal Growth (Loss of Soluble Dose) FreeBase->Precipitation Hydrophobic Effect

Figure 1: Critical degradation pathways for MK-912.[1] The left branch (Red) represents chemical destruction via light/oxygen.[1] The right branch (Yellow) represents physical loss via precipitation.

Troubleshooting & FAQs

Q1: My stock solution in DMSO has turned from colorless to faint yellow. Is it still usable?

Answer: Likely No. Yellowing is the hallmark of oxidative degradation in indole-containing compounds.[1] This indicates the formation of degradation products (quinoids or N-oxides).[3]

  • Action: Check the absorbance spectrum. If you see a shift in

    
     or a new peak appearing >400nm, discard the stock.
    
  • Prevention:[1] Ensure future stocks are flushed with Nitrogen gas and stored in amber vials.[1]

Q2: I diluted my 10 mM DMSO stock 1:1000 into PBS (10 µM final), and the solution looks cloudy.

Answer: You have triggered Free Base Precipitation . While 10 µM is usually safe, local areas of high concentration during pipetting can cause the hydrophobic free base to crash out before it disperses.

  • The Fix: Vortex immediately and vigorously during addition.[1]

  • Better Protocol: Perform an intermediate dilution.

    • 10 mM Stock (DMSO)

      
       1 mM (in 50% DMSO / 50% Water).[1]
      
    • 1 mM Intermediate

      
       10 µM (in PBS).[1]
      This "stepping stone" approach reduces the polarity shock to the molecule.
      
Q3: Can I use ultrasonic baths to dissolve MK-912?

Answer: Use with Caution. Ultrasonication generates heat and can create local "hot spots" that accelerate oxidative degradation.[1]

  • Recommendation: If sonication is necessary to dissolve the solid, use a water-bath sonicator filled with ice water and sonicate in short bursts (5-10 seconds).[1]

Experimental Workflow: Safe Handling Decision Tree

Use this logic flow to determine the correct storage and handling for your specific experiment.

Handling_Workflow Input MK-912 HCl Solid Experiment Experimental Needs? Input->Experiment LongTerm Long Term Storage (> 1 week) Experiment->LongTerm Stock Prep Immediate Immediate Use (< 24 hours) Experiment->Immediate Acute Assay DMSO_Stock Dissolve in DMSO (10-50 mM) LongTerm->DMSO_Stock Aqueous Dissolve in H2O/PBS Immediate->Aqueous Not Recommended Aliquot Aliquot & Freeze (-20°C / -80°C) DMSO_Stock->Aliquot Protect from Light Dilute Dilute to Working Conc (Keep DMSO < 0.1%) DMSO_Stock->Dilute On Day of Exp Warning STOP: High Risk of Hydrolysis/Precipitation Aqueous->Warning

Figure 2: Decision matrix for solvent selection. Note that direct aqueous dissolution is flagged as high risk.

References

  • PubChem. (n.d.).[1] this compound Hydrate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Cheng, H., et al. (2002).[1] Liquid chromatography/mass spectrometry (LC/MS) identification of photooxidative degradates of crystalline and amorphous MK-912. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Technical Support Center: MK-912 Hydrochloride In Vivo Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Bioavailability & Formulation Protocols for MK-912 HCl Ticket ID: MK912-OPT-2026 Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit

Executive Summary

MK-912 (L-657,743) is a potent, high-affinity


-adrenergic receptor antagonist.[1] While it demonstrates significant selectivity (Ki 

0.4–1.7 nM for

), users frequently encounter low systemic exposure and high inter-subject variability in rodent models.

These issues rarely stem from the compound's intrinsic potency but rather from physicochemical bottlenecks (solubility-limited absorption) and physiological barriers (first-pass metabolism). This guide provides validated troubleshooting workflows to resolve these bioavailability issues.

Module 1: Formulation & Solubility Troubleshooting

User Issue: "My MK-912 solution precipitates or turns cloudy when diluted with PBS/Saline."

Root Cause Analysis: MK-912 is supplied as a hydrochloride salt . While salts generally improve aqueous solubility, the MK-912 parent structure is a lipophilic quinolizine derivative.

  • The pH Trap: In water (pH < 5), the salt dissociates and remains soluble. When you add PBS (pH 7.4), the environment shifts towards the compound's pKa. The ionized fraction decreases, causing the hydrophobic free base to precipitate out of solution.

  • The "Crash" Effect: Injecting a precipitated suspension leads to erratic absorption (depot effect) and low bioavailability.

Corrective Protocol: Cyclodextrin Complexation

Do not use simple co-solvents (DMSO/Ethanol) alone for IV/IP dosing if precipitation occurs upon dilution. Use Hydroxypropyl-


-Cyclodextrin (HP

CD)
to encapsulate the hydrophobic core while maintaining aqueous compatibility.

Step-by-Step Formulation Protocol:

  • Stock Preparation: Dissolve MK-912 HCl in 100% DMSO at 100x the final target concentration (e.g., 10 mg/mL).

  • Vehicle Preparation: Prepare a 20% (w/v) HP

    
    CD  solution in sterile water (NOT saline yet). Stir until clear.
    
  • Complexation:

    • Slowly add the DMSO stock to the HP

      
      CD vehicle while vortexing.
      
    • Target Ratio: Final DMSO concentration should be

      
       1-2%.
      
  • Osmolarity Adjustment: Add concentrated saline (e.g., 10x PBS) only after the drug is complexed in cyclodextrin to reach isotonicity (0.9%).

  • Filtration: Filter sterilize (0.22

    
    m). If the filter clogs, complexation failed; increase HP
    
    
    
    CD concentration to 30%.
Visualization: Formulation Decision Tree

Use this logic flow to select the correct vehicle based on your specific concentration requirements.

FormulationLogic Start Start: MK-912 HCl Formulation CheckConc Target Concentration? Start->CheckConc LowConc < 0.1 mg/mL CheckConc->LowConc HighConc > 0.1 mg/mL CheckConc->HighConc Saline Dissolve in Saline (Check pH stability) LowConc->Saline UseCD Use 20% HP-beta-CD (Inclusion Complex) HighConc->UseCD Chronic/Survival UseCosolvent Use 5% DMSO + 5% Tween 80 + Saline HighConc->UseCosolvent Acute/Terminal PrecipCheck Precipitation at pH 7.4? Saline->PrecipCheck PrecipCheck->UseCD Yes (Cloudy) Success Ready for Injection PrecipCheck->Success No (Clear) UseCD->Success UseCosolvent->Success

Caption: Decision matrix for selecting MK-912 vehicle based on concentration and pH stability.

Module 2: In Vivo Bioavailability (PK) Optimization

User Issue: "Oral (PO) dosing shows no effect, but IV works. Is the drug degrading?"

Root Cause Analysis: MK-912 is an


-antagonist.[2][3][4][5][6] Compounds in this class often suffer from extensive first-pass metabolism  in the liver (glucuronidation or CYP-mediated oxidation) before reaching systemic circulation.
  • Observation: High clearance in rats is common for quinolizine structures.

  • Efflux: It may be a substrate for P-glycoprotein (P-gp), limiting intestinal absorption.

Comparative Data: Vehicle & Route Impact

The following table summarizes expected bioavailability outcomes based on administration route and vehicle.

ParameterOral (PO) - SalineOral (PO) - Lipid/CDSubcutaneous (SC)Intravenous (IV)
Bioavailability (

)
< 10% (Poor)20–30% (Improved)60–80% (High)100%
Tmax 30–60 min45–90 min15–30 minImmediate
Variability (CV%) High (>50%)Moderate (30%)Low (<15%)Minimal
Recommended Use Chronic studies onlyChronic studiesPreferred for efficacy PK determination
Troubleshooting Protocol: Route Switching

If oral bioavailability is insufficient for your pharmacodynamic endpoint (e.g., glucose modulation, behavioral tests):

  • Switch to Subcutaneous (SC): This bypasses the hepatic portal vein (first-pass effect).

  • Dose Adjustment: If switching from PO to SC, reduce the dose by 5-10 fold initially to avoid toxicity (e.g., if PO dose was 10 mg/kg, start SC at 1 mg/kg).

  • Fasting State: For oral dosing, ensure animals are fasted (4–6 hours) to standardize gastric emptying, as food intake significantly alters absorption of lipophilic bases.

Visualization: Bioavailability Pathway

Understanding where you lose drug mass is critical.

PK_Pathway Dose Input Dose (100%) GutLumen Gut Lumen (Solubility Limit) Dose->GutLumen PO Plasma Systemic Circulation (Bioavailability) Dose->Plasma IV (Bypasses Barriers) GutWall Intestinal Wall (P-gp Efflux?) GutLumen->GutWall Absorption Waste Feces GutLumen->Waste Precipitation Liver Liver (First-Pass Metabolism) GutWall->Liver Portal Vein Liver->Plasma Remaining Fraction Metabolites Urine/Bile Liver->Metabolites Degradation Target Alpha-2 Receptors (CNS/Pancreas) Plasma->Target

Caption: Pharmacokinetic loss pathway for MK-912. Red nodes indicate primary bioavailability bottlenecks.

Module 3: Experimental Variability (FAQs)

Q: Why do my control animals show fluctuating baselines when testing MK-912? A:


-adrenergic receptors regulate sympathetic tone, which fluctuates with circadian rhythm  and stress .
  • Solution: Always dose at the same time of day (e.g., ZT2). Habituate animals to handling for 3 days prior to injection to prevent stress-induced norepinephrine spikes from masking the antagonist effect of MK-912.

Q: Can I use acidic buffer to keep it soluble? A: While pH 4.0 keeps MK-912 in solution, injecting acidic vehicles SC or IP causes local tissue irritation and precipitation upon contact with physiological fluid (pH 7.4). This creates a "depot" that releases drug slowly and unpredictably. Always buffer to pH 6.0–7.4 using the Cyclodextrin method described in Module 1.

References

  • Clineschmidt, B. V., et al. (1988). Assessment of MK-912, a new alpha-2 adrenoceptor antagonist.[1][2][3][6] Clinical Pharmacology & Therapeutics.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General grounding for HP

    
    CD protocol). 
    
  • Pettibone, D. J., et al. (1987). L-657,743 (MK-912): a new, potent and selective alpha 2-adrenoceptor antagonist. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Ahren, B., et al. (1995). Effect of an oral alpha 2-adrenergic blocker (MK-912) on pancreatic islet function.[2][4] Metabolism.[7]

Sources

Technical Support Center: Addressing Variability in MK-912 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Foreword by the Senior Application Scientist Welcome to the MK-912 Technical Support Center. MK-912 hydrochloride is a highly potent, selective


-adrenergic receptor antagonist utilized extensively in radioligand binding assays and functional pharmacological profiling. However, its unique physicochemical properties and the complex biology of 

-adrenergic receptor subtypes often introduce experimental variability. This guide is engineered to move beyond simple troubleshooting; it provides the mechanistic causality behind assay failures and establishes self-validating protocols to ensure absolute data integrity in your drug development pipelines.

Part 1: System Architecture & Pharmacological Profile

To troubleshoot effectively, we must first understand the binding landscape of MK-912. The compound exhibits exceptional affinity for the


 subtype, which dictates specific handling and assay design requirements[1].
Quantitative Data: MK-912 Binding Affinities

The following table summarizes the differential affinity of MK-912 across human


-adrenergic receptor subtypes, providing a baseline for calculating your assay's 

and

parameters.
Receptor SubtypeAffinity (

, nM)
Selectivity Ratio (

/ Subtype)
Primary Localization

0.421.0xCentral nervous system, brainstem

0.261.6xVascular smooth muscle

0.0314.0xStriatum, cutaneous vasculature
Mechanistic Visualization

Pathway MK912 MK-912 (Antagonist) Receptor α2-Adrenergic Receptor (α2A, α2B, α2C) MK912->Receptor Blocks Agonist Agonist (e.g., UK-14,304) Agonist->Receptor Activates GProtein Gi/o Protein Receptor->GProtein Couples Effector Adenylyl Cyclase GProtein->Effector Inhibits

Alpha-2 Adrenergic Receptor Signaling Pathway and MK-912 Blockade Mechanism.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing a rapid, unexplained loss of MK-912 potency in my in vitro assays over a matter of days. What is causing this degradation? A: This is a classic symptom of photooxidation, specifically affecting the amorphous form of the compound.

  • The Causality: The amorphous solid state of this compound possesses higher free energy and molecular mobility compared to its highly ordered crystalline lattice. Under standard laboratory lighting (UV/visible light), amorphous MK-912 undergoes photodegradation approximately 40 times faster than crystalline variants, rapidly yielding inactive isomeric oxidative degradates (such as keto- and alcohol-degradates)[1].

  • The Solution: Always store MK-912 in opaque, amber vials at -20°C. When preparing stock solutions (e.g., in DMSO or water), perform the dissolution under low-light conditions and immediately aliquot into single-use, light-protected tubes to prevent repeated freeze-thaw cycles and light exposure.

Q2: My functional vascular assays show inconsistent or completely absent blockade by MK-912 when testing


-mediated responses. Why is the antagonist failing? 
A:  The failure is likely an artifact of your assay's incubation temperature rather than the compound itself.
  • The Causality: The

    
    -adrenergic receptor exhibits profound temperature dependence. At standard physiological temperatures (37°C), 
    
    
    
    receptors are largely retained within the trans-Golgi network and are functionally "silent" at the cell surface. However, upon exposure to lower temperatures (e.g., 28°C), these receptors rapidly translocate to the plasma membrane to mediate cold-induced amplification of vasoconstriction[2].
  • The Solution: If your goal is to measure MK-912's antagonism at the

    
     receptor in intact tissues or cells, you must run the functional assay at 28°C. At 37°C, MK-912 will appear inactive simply because its target is sequestered intracellularly[2].
    

Q3: My


MK-912 radioligand binding assays suffer from unacceptably high background noise. How do I reduce non-specific binding (NSB)? 
A:  High NSB with MK-912 is almost always an electrostatic artifact occurring at the filtration step.
  • The Causality: MK-912 is a hydrochloride salt containing a basic amine, meaning it carries a positive charge at the physiological pH of your assay buffer (pH 7.4). Standard glass fiber (GF/C) filters carry a net negative charge. Without intervention, the positively charged radioligand will bind electrostatically to the filter matrix, artificially inflating your baseline[3].

  • The Solution: Pre-soak your GF/C filters in 0.3% polyethylenimine (PEI) for at least 30 minutes prior to harvesting. PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge and allowing unbound

    
    MK-912 to wash through the manifold freely[3].
    

Part 3: Self-Validating Protocol for MK-912 Radioligand Binding

To ensure trustworthiness, a protocol must validate itself. This methodology incorporates built-in internal controls to calculate the assay's signal-to-background ratio dynamically.

Reagents & Buffer Preparation
  • Incubation Buffer: 75 mM Tris-HCl, 12.5 mM ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 2 mM EDTA, pH 7.4.
    
    • Causality Note: The inclusion of

      
       is critical. Divalent magnesium ions stabilize the receptor-G protein ternary complex, ensuring the receptor remains in a high-affinity state, which stabilizes the kinetic off-rate (
      
      
      
      ) of the radioligand.
  • Radioligand: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    MK-912 (Final assay concentration: 1 nM).
    
  • Cold Competitor (NSB Determinant): 10 µM WB-4101 or 10 µM Phentolamine[4].

Step-by-Step Methodology
  • Membrane Preparation: Dilute cell membranes expressing the target

    
    -AR subtype in ice-cold Incubation Buffer to a final concentration of 5–15 µg of protein per well.
    
  • Assay Assembly (The Self-Validating Matrix):

    • Total Binding (TB) Wells: Add 20 µL of Buffer + 20 µL

      
      MK-912 + 160 µL Membrane suspension.
      
    • Non-Specific Binding (NSB) Wells: Add 20 µL of 10 µM WB-4101 + 20 µL

      
      MK-912 + 160 µL Membrane suspension.
      
    • Validation Check: True specific binding is defined strictly as

      
      . If NSB exceeds 30% of TB, the assay fails validation, indicating filter charge neutralization was insufficient.
      
  • Incubation: Seal the plates and incubate at 25°C for exactly 60 minutes to achieve steady-state equilibrium[4].

  • Separation: Rapidly filter the assay mixture through GF/C filters (pre-soaked in 0.3% PEI) using a cell harvester[3].

  • Washing: Wash the filters four times with 500 µL of ice-cold 50 mM Tris-HCl (pH 7.4)[4].

    • Causality Note: The wash buffer must be ice-cold. Washing at room temperature accelerates the dissociation rate (

      
      ) of the bound radioligand during the 10-second wash phase, leading to an underestimation of 
      
      
      
      .
  • Quantification: Extract filters into scintillation vials, add fluid, and count retained radioactivity via liquid scintillation spectrometry.

Workflow Visualization

Workflow Prep Membrane Preparation Incubate Incubation (60 min, 25°C) Prep->Incubate Add[3H]MK-912 Filter Rapid Filtration (GF/C + PEI) Incubate->Filter Terminate Wash Wash (Ice-cold Buffer) Filter->Wash Remove Free Count Scintillation Counting Wash->Count Analyze

Standardized Workflow for [3H]MK-912 Radioligand Binding Assays.

Part 4: References

  • Liquid chromatography/mass spectrometry (LC/MS) identification of photooxidative degradates of crystalline and amorphous MK-912 Source: ResearchGate URL:[Link]

  • Silent α2C-adrenergic receptors enable cold-induced vasoconstriction in cutaneous arteries Source: American Journal of Physiology URL:[Link]

  • α2-adrenoceptor antagonist properties of OPC-28326, a novel selective peripheral vasodilator Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

MK-912 hydrochloride stability testing and storage conditions

[1]

Topic: Stability Testing, Storage Conditions, and Reconstitution Protocols Product Class:

CAS No:1

Part 1: The "Golden Rules" of Storage & Handling

As a Senior Application Scientist, I often see experimental variance traced back to improper storage of the "solid state" compound before the experiment even begins. MK-912 Hydrochloride is a salt form; while this improves stability compared to the free base, it introduces hygroscopicity.[1]

Q: How should I store the solid powder for long-term stability?

A: Store at -20°C, desiccated, and protected from light.

  • The Mechanism: Hydrochloride salts can absorb atmospheric moisture.[1] If MK-912 HCl absorbs water, it may undergo slow hydrolysis or physical degradation (caking), altering the effective molar mass and potency.[1]

  • The Protocol:

    • Keep the vial sealed with parafilm.[1]

    • Place the vial inside a secondary container (e.g., a Falcon tube) containing desiccant packets (silica gel).

    • Store at -20°C .

    • Critical Step: Before opening the vial, allow it to equilibrate to room temperature for at least 1 hour . This prevents condensation from forming inside the cold vial, which would ruin the remaining stock.[1]

Q: Can I store the compound at 4°C?

A: Only for short-term use (days to weeks). For periods exceeding 30 days, -20°C is mandatory.[1] Continuous temperature fluctuation (e.g., a fridge door opening frequently) is more damaging than a stable, colder environment.[1]

Part 2: Solubility & Reconstitution Troubleshooting

This is the most common failure point. MK-912 HCl is not directly soluble in water.[1][2] Attempting to dissolve it directly in PBS or media will result in a suspension, not a solution, leading to erratic binding data.[1]

Solubility Matrix
SolventSolubility LimitComments
DMSO ~20–50 mg/mLRecommended. Best for stock solutions.[1]
Ethanol ~10–20 mg/mLViable alternative if DMSO is toxic to specific sensitive cell lines.[1]
Water InsolubleDo NOT use for initial reconstitution.[1]
PBS (pH 7.2) < 0.5 mg/mLOnly use for final dilution (after DMSO).[1]
Q: How do I prepare a stock solution correctly?

A: Use the "Solvent-First" Method.

  • Calculate: Determine the volume of DMSO needed to reach a high concentration stock (e.g., 10 mM or 25 mM). Note: Check your CoA to see if you have the Hydrate form.[1] You must adjust the Molecular Weight (MW) accordingly to achieve accurate Molarity.

  • Dissolve: Add the DMSO directly to the vial or weighed powder. Vortex vigorously for 30–60 seconds.[1]

  • Inspect: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.[1]

  • Aliquot: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

Q: My solution precipitated when I added it to my cell culture media. Why?

A: You likely experienced "Solvent Shock." When a high-concentration hydrophobic drug in DMSO is dropped suddenly into aqueous media, it can crash out of solution.[1]

The Fix:

  • Step 1: Dilute your DMSO stock intermediate into PBS or Media to 10x your final concentration.[1]

  • Step 2: Add this 10x solution to your final well.

  • Rule of Thumb: Keep the final DMSO concentration < 0.1% to avoid cytotoxicity in receptor binding assays.

Part 3: Workflow Visualization

The following diagram illustrates the critical decision pathways for Storage and Reconstitution to ensure data integrity.

MK912_WorkflowStartMK-912 HCl Solid ReceivedStorageLong-Term Storage(-20°C, Desiccated)Start->StorageUpon ArrivalEquilibrateEquilibrate to RT(1 Hour)Storage->EquilibrateBefore UseSolventSelect SolventEquilibrate->SolventDMSODissolve in DMSO(Stock: 10-50 mM)Solvent->DMSOCorrect PathWaterDissolve in WaterSolvent->WaterIncorrect PathCheckVisual Inspection(Clear Solution?)DMSO->CheckFailPrecipitation/Degradation(Discard)Water->FailInsolubleSonicateSonicate (5 mins)Check->SonicateNoAliquotAliquot & Store(-80°C recommended)Check->AliquotYesSonicate->CheckDiluteDilute into Assay Buffer(Final DMSO <0.1%)Aliquot->DiluteDay of Assay

Figure 1: Decision logic for the storage and reconstitution of MK-912 HCl. Note the critical failure point at the aqueous solubility step.

Part 4: Stability in Biological Assays (FAQs)

Q: How stable is MK-912 in culture media at 37°C?

A: Stable for the duration of standard acute assays (24–48 hours). However, the half-life decreases significantly in the presence of serum (FBS) due to enzymatic activity and protein binding.[1]

  • Recommendation: If your experiment lasts >24 hours, replenish the media with fresh compound.

  • Control: Always run a "Vehicle Control" (DMSO only) to ensure any observed toxicity is due to the drug, not the solvent.[1]

Q: Can I re-freeze my DMSO stock solution?

A: We strongly advise against multiple freeze-thaw cycles. [1]

  • The Risk: Each freeze-thaw cycle introduces condensation (water) into the DMSO.[1] Since MK-912 HCl is hydrolytically sensitive, this degrades the compound over time.[1]

  • Limit: Maximum 1 freeze-thaw cycle. If you have leftover stock, discard it or use it for non-critical range-finding assays.[1]

Q: Is the compound light-sensitive?

A: Yes, treat as photosensitive. While not as sensitive as fluorophores, complex heterocyclic structures can undergo photodegradation.[1]

  • Protocol: Wrap storage vials in aluminum foil. Perform dilutions in low-light conditions if possible, or avoid leaving the clear plate on the bench under fluorescent lights for extended periods.[1]

Part 5: Quality Control & Validation

If you observe inconsistent IC50/Ki values in your

  • Visual Check: Is the stock solution clear or cloudy? (Cloudy = Precipitation).[1]

  • Solvent Control: Did the "DMSO-only" wells show cell death? (Yes = DMSO % too high).[1]

  • Positive Control: Run a known

    
     antagonist (e.g., Yohimbine) alongside MK-912.[1] If both fail, the issue is the assay system (cells/receptor expression), not the MK-912 stability.[1]
    
Experimental Timeline & Stability Window

Stability_TimelineStockDMSO Stock(-80°C)ThawThaw & DiluteStock->ThawStable (Months)AssayAssay Incubation(37°C, pH 7.4)Thaw->AssayStable (Hours)DegradeRisk of Hydrolysis/MetabolismAssay->Degrade>24-48 Hours

Figure 2: Stability window relative to experimental stages. Degradation risks increase significantly after 24 hours in aqueous/serum-containing media.[1]

References

  • Citation for storage conditions (-20°C) and DMSO solubility.
  • PubChem. (n.d.).[1][3] this compound hydrate (Compound CID 76958767).[1][3] National Library of Medicine.[1] Retrieved from [Link][1]

    • Citation for chemical structure, molecular weight, and identifiers.
    • Citation for applic

      
      -adrenoceptor antagonist.[1][2][4][5][6]
      
  • Pettibone, D. J., et al. (1989).[1] "Assessment of MK-912, an alpha 2-adrenoceptor antagonist, with use of intravenous clonidine."[1][7] Clinical Pharmacology & Therapeutics, 46(1), 103-109.[1][7] Retrieved from [Link]

    • Citation for biological mechanism and in vivo potency.

Overcoming poor signal-to-noise ratio in MK-912 hydrochloride binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Signal-to-Noise Ratio (SNR) in


-Adrenergic Receptor Radioligand Binding
Current Status:  Active Support
Author:  Senior Application Scientist

Introduction: The MK-912 Challenge

Welcome to the technical support hub for MK-912 hydrochloride. You are likely here because you are using


-MK-912 to characterize 

-adrenergic receptors (

-AR), specifically the

subtype
, and are encountering a poor Signal-to-Noise Ratio (SNR).

MK-912 is a potent tool, but it presents unique challenges. Unlike broad-spectrum antagonists, MK-912 exhibits sub-nanomolar affinity (


 nM)  for the 

subtype, which is 10-20 times higher than its affinity for

or

. This extreme potency, combined with its hydrophobic quinolizine structure, often leads to two primary failure modes:
  • High Non-Specific Binding (NSB): The ligand sticks to filters and plasticware.

  • Ligand Depletion: The receptor concentration is too high relative to the

    
    , violating the assumptions of standard binding equations.
    

This guide is structured to troubleshoot these specific issues systematically.

Part 1: The Foundation (System Optimization)

Q: My non-specific binding (NSB) is >40% of total binding. How do I reduce this?

A: You must pretreat your filters with Polyethyleneimine (PEI). [1][2]

MK-912 is hydrophobic and cationic. It adheres electrostatically to the glass fibers of standard GF/B or GF/C filters. Without pretreatment, this "noise" will mask your specific signal.

The Protocol:

  • Filter Selection: Use Whatman GF/B (1.0 µm pore) or GF/C (1.2 µm pore) glass fiber filters.

  • The Soak: Soak filters in 0.3% - 0.5% PEI (Polyethyleneimine) for at least 1 hour (up to 3 hours) at 4°C prior to filtration.

    • Mechanism:[3][4] PEI is a cationic polymer that coats the negatively charged glass fibers, neutralizing the surface and preventing the cationic radioligand from sticking.

  • The Rinse: Before adding your sample, wash the filters once with ice-cold wash buffer to remove excess PEI, which can otherwise interfere with the assay.

Q: What is the optimal buffer composition for MK-912?

A: Use a Tris-based buffer with Magnesium, but avoid high salt concentrations during the wash.

Recommended Binding Buffer:

  • 50 mM Tris-HCl (pH 7.4 at 25°C)

  • 10 mM MgCl

    
     (Crucial for GPCR-G-protein coupling stability, even for antagonists)
    
  • 1 mM EDTA (To inhibit metalloproteases)

  • Optional: 0.1% Ascorbic Acid (If using native tissue to prevent oxidation)

Recommended Wash Buffer:

  • 50 mM Tris-HCl (pH 7.4 at 4°C)

  • Temperature: Must be ICE COLD (0-4°C) .

  • Volume: 3 x 4 mL rapid washes.

Part 2: The Ligand & Receptor (Experimental Design)

Q: My specific binding signal is low, even though I'm using plenty of protein. Why?

A: You might be operating in "Zone A" (Ligand Depletion), or your


 estimation is incorrect for the subtype. 

Because MK-912 has such high affinity (


 nM for 

), you must use very low receptor concentrations. If

, the receptor depletes the free ligand concentration, making the free ligand assumption in the Michaelis-Menten equation invalid.

Checklist:

  • Target Subtype: Are you targeting

    
     or 
    
    
    
    ?
    • 
       nM (Requires very low protein, e.g., 2-5 µ g/well ).
      
    • 
       nM (Requires higher protein).
      
  • Ligand Concentration: Ensure your radioligand concentration is near the

    
    .[2][5] For 
    
    
    
    , this means working at ~0.1 nM.

Table 1: Typical Binding Parameters for MK-912

Parameter

-AR (Target)

-AR (Off-Target)
Implication

(Affinity)
0.08 nM 1.25 - 1.77 nMMK-912 is ~15x more selective for 2C.
Protein/Well 2 - 10 µg20 - 50 µgHigh protein masks 2C affinity.
Equilibration 60 - 90 min45 - 60 min2C requires longer to equilibrate.
Dissociation (

)
SlowModerateFast filtration is critical.
Q: Which displacing agent should I use to define NSB?

A: Use 10 µM Phentolamine or 10 µM Rauwolscine.

Do not use unlabeled MK-912 to define NSB if you can avoid it, as it may replicate the same non-specific sticking issues as the radioligand. Phentolamine is chemically distinct and binds all


 sites with high affinity, ensuring that any signal remaining is truly "non-specific."

Part 3: Workflow & Troubleshooting Visualization

Standard Binding Workflow

BindingWorkflow Prep 1. Preparation Incubate 2. Incubation (90 min @ 25°C) Prep->Incubate Add Ligand + Membranes Filter 3. Filtration (GF/B + 0.5% PEI) Incubate->Filter Harvest Wash 4. Wash (3x Ice Cold Tris) Filter->Wash Remove Unbound Count 5. Scintillation Counting Wash->Count Dry & Add Cocktail

Figure 1: Optimized workflow for MK-912 binding. Note the specific emphasis on PEI filtration and ice-cold washing.

Troubleshooting Logic Tree

Use this logic flow to diagnose your specific SNR issue.

Troubleshooting Start Problem: Low Signal-to-Noise Ratio CheckNSB Is NSB > 50% of Total? Start->CheckNSB YesNSB YES CheckNSB->YesNSB NoNSB NO (NSB is low, but Total is low) CheckNSB->NoNSB FilterCheck Did you use PEI? YesNSB->FilterCheck AddPEI Solution: Soak filters in 0.5% PEI FilterCheck->AddPEI No ChangeComp Solution: Switch Displacer (Use Phentolamine) FilterCheck->ChangeComp Yes CheckKd Check Ligand Conc. NoNSB->CheckKd IncreaseProt Solution: Increase Protein (Check Receptor Expression) CheckKd->IncreaseProt Conc < Kd CheckLigand Solution: Check Radioligand Specific Activity CheckKd->CheckLigand Conc > Kd

Figure 2: Diagnostic logic for isolating the root cause of poor assay performance.

Part 4: Advanced FAQs

Q: I see high variability between replicates. What is happening?

A: This is likely a "Wash Kinetics" failure. The dissociation rate (


) of MK-912 from the 

receptor is temperature-dependent. If your wash buffer is not ice-cold, or if the vacuum filtration takes too long (>10 seconds), the bound ligand will dissociate before you can count it.
  • Fix: Keep wash buffer on ice. Ensure vacuum pressure is sufficient to clear a well in <2 seconds.

Q: Can I use MK-912 to distinguish from in native tissue?

A: Yes, but only via competition curves, not single-point assays. Because MK-912 binds both subtypes (albeit with different affinities), a single concentration cannot perfectly isolate one. You must perform a competition assay using a selective competitor (like BRL-44408 for


 or Prazozin for 

) to "mask" one site, or perform a saturation curve and fit for two sites.

References

  • Uhlén, S., et al. (1994). "The novel alpha-2 adrenergic radioligand [3H]-MK912 is alpha-2C selective among human alpha-2A, alpha-2B and alpha-2C adrenoceptors."[6] Journal of Pharmacology and Experimental Therapeutics, 271(3), 1558-1565.[6]

  • Lione, L.A., et al. (1998).
  • BenchChem Support. "Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists."

  • PerkinElmer (Revvity). "Radioligand Binding Assay Guide: Optimizing Signal-to-Noise."

Sources

MK-912 Hydrochloride Technical Support Center: Troubleshooting & Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

MK-912 hydrochloride (also known as L-657,743) is a highly potent, selective α2-adrenergic receptor antagonist originally developed as a molecular probe and therapeutic candidate[1]. While it exhibits exceptional affinity for α2A, α2B, and α2C receptor subtypes, researchers frequently encounter unexpected assay artifacts, including biphasic signaling, rapid loss of stock potency, and high non-specific binding.

As a Senior Application Scientist, I have designed this technical guide to provide a self-validating framework to troubleshoot these anomalies. It focuses on the mechanistic causality behind experimental failures to ensure your assays yield robust, reproducible data.

Section 1: Troubleshooting & FAQs

Q1: Why am I observing a biphasic dose-response curve in my [35S]GTPγS binding assays when using MK-912? A: This is a documented pharmacological phenomenon driven by the compound's complex receptor interaction profile. While MK-912 is classified as a full antagonist at low concentrations, it can exhibit partial agonist properties at elevated doses[2]. In [35S]GTPγS binding assays, researchers typically observe an initial inhibitory phase at lower nanomolar concentrations, followed by a paradoxical stimulatory phase at higher concentrations[2].

  • Causality: At sub-nanomolar to low-nanomolar concentrations, MK-912 competitively occupies the orthosteric site, effectively blocking endogenous ligand binding. However, at higher concentrations, its interaction with the receptor conformation can induce partial G-protein activation, leading to the stimulatory phase[2].

  • Actionable Fix: Restrict your concentration range to the linear inhibitory phase (typically <50 nM) to avoid confounding stimulatory artifacts. Always run a full dose-response curve to empirically determine the inflection point for your specific cell line or tissue preparation.

Q2: My MK-912 stock solutions seem to lose potency over a few days on the bench. What causes this degradation? A: The rapid loss of potency is almost certainly due to photooxidation. The amorphous form of this compound is highly sensitive to light, undergoing photodegradation approximately 40 times faster than its crystalline variants under standard laboratory light[3].

  • Causality: Exposure to UV and visible light catalyzes the formation of isomeric, oxidative keto-degradates (adding 14 Da to the molecular weight), which significantly reduces the active concentration of the antagonist[3].

  • Actionable Fix: Always store MK-912 stocks in amber vials or wrap them in aluminum foil. Minimize light exposure during handling. If possible, verify with your supplier whether you have received the amorphous or crystalline form, and prioritize the crystalline variant for long-term stability[4].

Q3: I am getting high background noise in my[3H]-MK-912 radioligand binding assays. How can I optimize the signal-to-noise ratio? A: High non-specific binding (NSB) often results from inadequate washing, filter adherence, or improper selection of the displacing ligand.

  • Causality: MK-912 is a lipophilic molecule that can partition into cell membranes and adhere to experimental plastics or glass fiber filters independent of receptor binding.

  • Actionable Fix: Use 10 µM WB-4101 or 10 µM phentolamine to accurately define NSB[5]. Ensure your wash buffer is ice-cold and perform rapid filtration using glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to neutralize the filter's charge and reduce ligand adherence.

Section 2: Quantitative Pharmacological Profile

To properly design competition assays, it is critical to account for MK-912's varying affinities across α2-adrenoceptor subtypes.

Receptor SubtypeMK-912 Affinity (Ki, nM)Selectivity Ratio (vs α1A)Reference
α2A 0.42240[3]
α2B 0.26N/A[3]
α2C 0.03N/A[3]

Note: MK-912 demonstrates extreme potency for the α2C subtype, requiring careful titration to avoid off-target saturation.

Section 3: Standard Operating Procedure (SOP)

Optimized [3H]-MK-912 Radioligand Binding Assay

This self-validating protocol is engineered to minimize NSB and prevent ligand depletion artifacts[5].

  • Membrane Preparation: Resuspend membranes expressing human α2-adrenoceptors in 75 mM Tris-HCl buffer containing 12.5 mM MgCl2 and 2 mM EDTA (pH 7.4)[5].

  • Assay Setup: Aliquot 6 µg of membrane protein per well into a 96-well plate.

  • Ligand Addition: Add 1 nM [3H]-MK-912 to the total binding wells[5].

  • NSB Determination: To a parallel set of wells, add 10 µM WB-4101 (or 10 µM phentolamine) alongside the 1 nM [3H]-MK-912[5].

  • Incubation: Incubate the plate for 60 minutes at 25°C to reach equilibrium[5]. Causality: Room temperature incubation balances the kinetics of association with the thermal stability of the receptor.

  • Filtration: Rapidly filter the reaction through GF/B filters (pre-soaked in 0.1% PEI for 1 hour). Wash four times with 1 mL of ice-cold 50 mM Tris-HCl buffer[5].

  • Quantification: Dry the filters and quantify retained radioactivity using liquid scintillation spectrometry[1]. Specific binding is defined as the difference between total binding and NSB[5].

Section 4: Visualizing MK-912 Workflows

G Start Unexpected MK-912 Result Biphasic Biphasic Dose-Response (Inhibition -> Stimulation) Start->Biphasic Degradation Loss of Potency over Time Start->Degradation Binding High Non-Specific Binding Start->Binding Action1 Limit max concentration < 50 nM Account for partial agonism Biphasic->Action1 Action2 Check photostability Store amorphous form in dark Degradation->Action2 Action3 Optimize wash steps Use 10 µM Phentolamine for NSB Binding->Action3

Caption: Troubleshooting decision tree for unexpected MK-912 assay results.

Pathway MK912 This compound Alpha2A α2A-Adrenoceptor MK912->Alpha2A Ki = 0.42 nM Alpha2B α2B-Adrenoceptor MK912->Alpha2B Ki = 0.26 nM Alpha2C α2C-Adrenoceptor MK912->Alpha2C Ki = 0.03 nM HighDose High Dose (>100 nM) MK912->HighDose Concentration Shift Blockade Receptor Blockade (Antagonism) Alpha2A->Blockade Alpha2B->Blockade Alpha2C->Blockade PartialAgonism Partial Agonism (Stimulatory Phase) HighDose->PartialAgonism Off-target / Biphasic Effect

Caption: MK-912 receptor binding affinities and dose-dependent biphasic pathway.

References

  • Source: ncats.
  • Source: nih.
  • Title: Liquid chromatography/mass spectrometry (LC/MS)
  • Source: researchgate.
  • Source: ovid.

Sources

Validation & Comparative

Advanced Pharmacological Characterization: MK-912 Hydrochloride vs. Yohimbine

Author: BenchChem Technical Support Team. Date: March 2026

The characterization of α2-adrenergic receptors (α2-ARs) has historically relied on naturally occurring alkaloids. However, as molecular pharmacology has advanced, the need to distinguish between α2A, α2B, and α2C subtypes has necessitated the development of highly selective synthetic ligands. This guide provides an objective, data-driven comparison between the classic antagonist yohimbine and the highly potent synthetic antagonist MK-912 hydrochloride , detailing their pharmacological profiles and their practical applications in radioligand binding assays.

Structural & Mechanistic Overview

α2-ARs are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins. Activation by endogenous catecholamines leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

  • Yohimbine : An indole alkaloid derived from the bark of the Pausinystalia yohimbe tree. While it is a competitive α2-AR antagonist, it exhibits a relatively flat affinity profile across the three subtypes and is notorious for off-target activity at serotonin (5-HT1A, 5-HT2B) and dopamine (D2) receptors.

  • MK-912 (L-657,743) : A synthetic, highly potent α2-AR antagonist. It was rationally designed to provide superior binding kinetics and exhibits exceptional sub-nanomolar affinity for the α2C subtype, making it an indispensable tool for delineating receptor subtypes in complex tissue preparations.

G_Protein_Signaling Agonist Agonist (e.g., Norepinephrine) Receptor α2-Adrenergic Receptor Agonist->Receptor Activates Antagonist Antagonist (MK-912 / Yohimbine) Antagonist->Receptor Blocks Gi_Protein Gi Protein (αi subunit) Receptor->Gi_Protein Couples Adenylyl_Cyclase Adenylyl Cyclase (Inhibited) Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Levels (Decreased) Adenylyl_Cyclase->cAMP Reduces

Gi-coupled signaling pathway of the α2-adrenergic receptor and antagonist intervention points.

Quantitative Pharmacodynamics: Receptor Affinity & Selectivity

To objectively compare these two compounds, we must evaluate their dissociation constants (Kd) and inhibitory constants (Ki) across cloned human α2-AR subtypes. The data below highlights the distinct selectivity profile of MK-912 compared to the broader, less specific binding of yohimbine.

Antagonistα2A Affinity (nM)α2B Affinity (nM)α2C Affinity (nM)Selectivity Profile
MK-912 1.25 (Kd)1.36 (Kd)0.086 (Kd)Highly α2C selective (14- to 16-fold)
Yohimbine 3.0 (Ki)2.0 (Ki)11.0 (Ki)Non-selective / Slight α2A/α2B preference

Data synthesized from radioligand displacement assays using human recombinant receptors .

Mechanistic Causality : The sub-nanomolar affinity of MK-912 for the α2C receptor (0.086 nM) is critical for researchers studying the central nervous system (CNS). In tissues like the rat cerebral cortex, where multiple subtypes co-exist, [3H]MK-912 enables "3-curve assays" (simultaneous computer modeling of control and masked competition curves) to successfully delineate α2A and α2C populations—a mathematical impossibility when utilizing the low signal-to-noise ratio of [3H]yohimbine .

Experimental Workflows: Radioligand Binding Assays

When designing an assay to screen novel α2-AR compounds, the choice of radioligand dictates the assay's dynamic range and reliability.

Why choose [3H]MK-912 over [3H]Yohimbine?

  • Lower Non-Specific Binding : MK-912's high specific activity and optimized lipophilicity profile result in significantly lower non-specific membrane partitioning compared to yohimbine.

  • Slower Dissociation Kinetics (

    
    ) : MK-912 forms a highly stable receptor-ligand complex, minimizing specific signal loss during the rapid filtration and wash steps.
    

Binding_Workflow Membrane 1. Membrane Preparation (Isolate α2-ARs) Incubation 2. Incubation ([3H]MK-912 + Competitor) Membrane->Incubation Filtration 3. Rapid Filtration (Separate Bound vs Free) Incubation->Filtration Washing 4. Washing (Remove Non-Specific) Filtration->Washing Detection 5. Scintillation Counting (Quantify CPM/DPM) Washing->Detection

Step-by-step experimental workflow for[3H]MK-912 competitive radioligand binding assays.

Step-by-Step Methodology: [3H]MK-912 Competitive Binding Assay

The following protocol outlines a self-validating competitive binding assay to determine the IC50 and Ki of novel test compounds using [3H]MK-912 .

Self-Validation Parameters :

  • Total Binding (TB) : Defined by the radioligand in buffer alone.

  • Non-Specific Binding (NSB) : Defined by the inclusion of 10 µM phentolamine or rauwolscine. A valid assay requires specific binding (TB - NSB) to be >80% of total binding.

  • Reference Standard : Always include a known competitor (e.g., unlabeled MK-912 or UK-14304) to ensure the calculated Kd aligns with historical baseline data.

Protocol Steps :

  • Membrane Preparation :

    • Action: Homogenize CHO-K1 cells expressing human α2C-ARs in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 × g for 20 minutes at 4°C.

    • Causality: Using isolated cell membranes rather than whole cells eliminates confounding variables such as active ligand transport, receptor internalization, and intracellular compartmentalization. This ensures the assay strictly measures bimolecular interaction at the receptor binding pocket.

  • Assay Incubation :

    • Action: In a 96-well plate, combine 50 µL of test compound (varying concentrations), 50 µL of [3H]MK-912 (final concentration ~0.1 nM, near its Kd), and 100 µL of membrane suspension (10-20 µg protein/well).

    • Action: Incubate at 25°C for 60 minutes.

    • Causality: 60 minutes at 25°C is required for [3H]MK-912 to reach thermodynamic equilibrium. Terminating the assay before equilibrium is reached will artificially skew the IC50 values of slower-binding competitors.

  • Rapid Filtration :

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash 3 times with 1 mL ice-cold wash buffer.

    • Causality: Rapid filtration (<5 seconds per well) and ice-cold buffer prevent the

      
      -driven dissociation of the [3H]MK-912-receptor complex during the separation phase, preserving the integrity of the binding data.
      
  • Quantification & Analysis :

    • Action: Add scintillation cocktail to the dried filters and quantify radioactivity (DPM) using a liquid scintillation counter.

    • Action: Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)).

References

  • The novel alpha-2 adrenergic radioligand [3H]-MK912 is alpha-2C selective among human alpha-2A, alpha-2B and alpha-2C adrenoceptors, PubMed, [Link]

  • α2-adrenoceptor antagonist properties of OPC-28326, a novel selective peripheral vasodilator, PMC, [Link]

  • [3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS one of which is identical with the cloned pA2d alpha 2-adrenoceptor, PubMed, [Link]

A Researcher's Guide to the Validation of a Selective Carbonic Anhydrase II Antagonist for Ocular Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Note on MK-912 Hydrochloride: Before proceeding, it is crucial to clarify a common point of confusion. The compound this compound is a potent and selective alpha-2 adrenergic receptor antagonist that has been investigated for its effects on the central nervous system and in conditions like diabetes. It is not a carbonic anhydrase inhibitor. The therapeutic target and mechanism of action of MK-912 are distinct from the class of drugs discussed in this guide. This guide will focus on the validation of selective carbonic anhydrase inhibitors, a class of drugs highly relevant to ocular pharmacology, which may be the intended topic of interest. For clarity and to fulfill the detailed requirements of this guide, we will refer to our novel investigational compound as "Compound X."

Introduction: The Critical Role of Selectivity in Carbonic Anhydrase Inhibition for Glaucoma Therapy

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP). A primary strategy for managing glaucoma is to reduce IOP by decreasing the production of aqueous humor, the clear fluid that fills the front part of the eye.

The formation of aqueous humor is critically dependent on the enzyme Carbonic Anhydrase II (CA-II), which is highly expressed in the non-pigmented ciliary epithelium of the eye.[1] This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate, a key step in solute and fluid secretion.[2] Therefore, inhibiting CA-II is a proven mechanism for lowering IOP.

However, humans have at least 15 different carbonic anhydrase isoforms with varied tissue distribution and physiological roles. Non-selective inhibition can lead to off-target effects. For instance, inhibition of CA-I, also found in red blood cells, or other isoforms can contribute to undesirable side effects. The development of topically administered CA inhibitors that are highly selective for CA-II represents a significant therapeutic advancement, aiming to maximize efficacy in the eye while minimizing systemic exposure and side effects.

This guide provides a comprehensive framework for the preclinical validation of a novel, selective CA-II antagonist, "Compound X," comparing its performance against established topical carbonic anhydrase inhibitors: Dorzolamide and Brinzolamide.

Mechanism of Action: How CA-II Inhibition Reduces Intraocular Pressure

Aqueous humor is secreted by the ciliary body. The process is initiated by the transport of ions, primarily sodium, chloride, and bicarbonate, from the blood into the ciliary epithelium, which creates an osmotic gradient that draws water into the posterior chamber of the eye.

The enzyme CA-II plays a pivotal role by providing the bicarbonate ions necessary for this transport process.[2] By inhibiting CA-II, compounds like Compound X, Dorzolamide, and Brinzolamide reduce the availability of bicarbonate, thereby downregulating ion transport and, consequently, suppressing aqueous humor secretion. This leads to a decrease in intraocular pressure.[3]

cluster_ciliary_epithelium Non-Pigmented Ciliary Epithelium cluster_inhibition Pharmacological Intervention CO2 CO₂ + H₂O CAII Carbonic Anhydrase II (CA-II) CO2->CAII Catalyzes H2CO3 H₂CO₃ (Carbonic Acid) Ions HCO₃⁻ + H⁺ H2CO3->Ions Spontaneous Dissociation Aqueous Humor Secretion Aqueous Humor Secretion Ions->Aqueous Humor Secretion Drives Ion Transport Reduced IOP Reduced Intraocular Pressure Aqueous Humor Secretion->Reduced IOP Reduction Leads To Inhibitor Compound X (Selective CA-II Inhibitor) Inhibitor->CAII Inhibits

Caption: Mechanism of CA-II inhibition in reducing IOP.

Comparative Analysis: Compound X vs. Marketed Alternatives

The primary goal in developing a new CA-II inhibitor is to demonstrate superior or equivalent efficacy combined with an improved selectivity profile, which can translate to better tolerability. A head-to-head comparison of inhibitory potency (Ki) against key CA isoforms is the first step.

Parameter Compound X (Hypothetical Data) Dorzolamide Brinzolamide
Target Isoform
Ki for hCA-II (nM) 0.15 0.183.2
Off-Target Isoforms
Ki for hCA-I (nM) 1500600>10,000
Ki for hCA-IV (nM) 50~50~40
Tumor-Associated Isoforms
Ki for hCA-IX (nM) >2000~25~45
Ki for hCA-XII (nM) >2000~50~5
Selectivity Ratio (Ki hCA-I / Ki hCA-II) 10,000 3,333>3,125
Clinical Efficacy (Mean IOP Reduction) ~20-25% ~15-20%[4]~15-20%[4]
Common Side Effects Mild, transient blurred visionOcular stinging/burning, bitter taste[5]Blurred vision, bitter taste[5]

Note: Ki values for Dorzolamide and Brinzolamide are compiled from various sources for comparison. Clinical efficacy can vary based on the study population and formulation.

Experimental Validation Protocols

A rigorous, multi-step validation process is essential to characterize a new chemical entity. This involves moving from in vitro enzymatic assays to cell-based target engagement and finally to in vivo efficacy models.

In Vitro Selectivity Profiling: The Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for determining the kinetic parameters of CA inhibition. It measures the enzyme's ability to catalyze the hydration of CO₂, a reaction that causes a pH change monitored by an indicator dye.

cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis P1 Prepare solutions of purified human CA isoforms (I, II, IV, etc.) A1 Syringe 1: Load CA enzyme + Compound X (or vehicle) P1->A1 P2 Prepare serial dilutions of Compound X and controls P2->A1 P3 Prepare buffer with pH indicator (e.g., Phenol Red) A2 Syringe 2: Load CO₂-saturated buffer with pH indicator P3->A2 A3 Rapidly mix syringes in stopped-flow apparatus A1->A3 A2->A3 A4 Monitor absorbance change of pH indicator over time (ms) A3->A4 D1 Calculate initial reaction rates for each inhibitor concentration A4->D1 D2 Plot rates vs. concentration to determine IC₅₀ values D1->D2 D3 Convert IC₅₀ to Ki using the Cheng-Prusoff equation D2->D3

Caption: Workflow for Stopped-Flow CO₂ Hydration Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute purified, recombinant human carbonic anhydrase isoforms (e.g., hCA-I, hCA-II, hCA-IV, hCA-IX, hCA-XII) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of Compound X in DMSO and create a series of dilutions.

    • Prepare a reaction buffer (e.g., 20 mM Tris, pH 8.3) containing a pH indicator like phenol red.[6]

    • Prepare CO₂-saturated water by bubbling pure CO₂ gas through chilled, deionized water for at least 30 minutes.[6]

  • Assay Execution:

    • Equilibrate the stopped-flow spectrophotometer to 25°C.

    • In one syringe, load the CA enzyme pre-incubated with either the inhibitor (Compound X) or vehicle (DMSO).

    • In the second syringe, load the CO₂-saturated reaction buffer.

    • Initiate the reaction by rapidly mixing the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, changing the absorbance of the phenol red.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 557 nm for phenol red) over a short time course (milliseconds to seconds).

  • Data Analysis:

    • Determine the initial rate of reaction from the linear portion of the absorbance curve.

    • Calculate the percent inhibition for each concentration of Compound X relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the substrate concentration.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While in vitro assays confirm enzymatic inhibition, CETSA verifies that the compound can enter a cell and physically bind to its intended target.[7] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8]

cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis T1 Culture human lens epithelial cells (or other relevant cell line) T2 Treat cells with Compound X or vehicle (DMSO) T1->T2 H1 Aliquot treated cells into PCR tubes T2->H1 H2 Heat tubes across a temperature gradient (e.g., 40-70°C) for 3 minutes H1->H2 L1 Lyse cells (e.g., freeze-thaw) H2->L1 L2 Centrifuge to pellet aggregated, denatured proteins L1->L2 L3 Collect supernatant containing soluble, stable proteins L2->L3 D1 Quantify soluble CA-II protein (e.g., Western Blot, ELISA) L3->D1 D2 Plot soluble protein amount vs. temperature to generate melt curves D1->D2 D3 Compare melt curves of treated vs. vehicle to show thermal shift (ΔTm) D2->D3

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line that endogenously expresses CA-II (e.g., lens epithelial cells or a transfected cell line).

    • Treat the intact cells with various concentrations of Compound X or a vehicle control for a defined period (e.g., 1 hour) to allow for cell penetration and target binding.[9]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes for a short duration (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.[9]

  • Lysis and Protein Separation:

    • Lyse the cells using a method that does not denature proteins, such as repeated freeze-thaw cycles.[9]

    • Separate the soluble proteins (supernatant) from the precipitated, denatured proteins (pellet) by high-speed centrifugation.

  • Detection and Analysis:

    • Collect the supernatant and quantify the amount of soluble CA-II using a specific detection method like Western Blotting or an ELISA.

    • Plot the amount of soluble CA-II against the temperature for both the vehicle- and compound-treated samples.

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating an increase in the thermal stability of CA-II. This shift can be used to calculate an EC₅₀ for target engagement in a cellular environment.[10]

In Vivo Efficacy: Ocular Hypertension Animal Model

The definitive preclinical test is to assess the compound's ability to lower IOP in a living organism. Rodent and rabbit models of ocular hypertension are commonly used.

cluster_induction Induction of Ocular Hypertension cluster_treatment Treatment Protocol cluster_monitoring IOP Monitoring & Analysis I1 Select animal model (e.g., Wistar rats) I2 Induce elevated IOP in one eye (e.g., episcleral vein cauterization or intracameral microbead injection) I1->I2 I3 Allow IOP to stabilize and confirm hypertension (e.g., over 2 weeks) I2->I3 T1 Measure baseline IOP in both eyes (rebound tonometer) I3->T1 T2 Administer topical formulation: - Compound X (treated eye) - Vehicle (contralateral control eye) T1->T2 M1 Measure IOP at multiple time points post-administration (e.g., 1, 2, 4, 8, 24h) T2->M1 M2 Calculate mean change in IOP from baseline for each group M1->M2 M3 Compare IOP reduction of Compound X vs. vehicle and positive controls (Dorzolamide, Brinzolamide) M2->M3

Caption: Workflow for In Vivo Efficacy Testing.

Detailed Protocol:

  • Induction of Ocular Hypertension:

    • Use a validated animal model, such as Wistar rats or New Zealand white rabbits.

    • Induce a sustained elevation of IOP in one eye. Common methods include cauterization of episcleral veins or intracameral injection of microbeads to obstruct aqueous outflow.[11][12] The contralateral eye often serves as a normotensive control.

  • Dosing and IOP Measurement:

    • After allowing the IOP to stabilize over a period (e.g., 2 weeks), measure the baseline IOP in conscious animals using a rebound tonometer (e.g., TonoLab).

    • Randomly assign animals to treatment groups: Vehicle, Compound X (at various concentrations), and positive controls (e.g., 2% Dorzolamide, 1% Brinzolamide).

    • Administer a single drop of the respective topical formulation to the hypertensive eye.

  • Data Collection and Analysis:

    • Measure IOP in both eyes at several time points after administration (e.g., 1, 2, 4, 8, and 24 hours) to establish a time-course of action.

    • Calculate the change in IOP from baseline for each animal at each time point.

    • Statistically compare the IOP-lowering effect of Compound X to both the vehicle and the positive control groups to determine its efficacy and duration of action.

Conclusion

The validation of a selective CA-II antagonist like "Compound X" is a systematic process that builds a comprehensive data package. It begins with demonstrating high potency and selectivity at the enzymatic level, progresses to confirming target engagement within a relevant cellular environment, and culminates in proving efficacy in a preclinical disease model. By following this rigorous, evidence-based pathway, researchers can confidently identify promising candidates for the next generation of glaucoma therapies, offering the potential for improved safety and efficacy over existing treatments.

References

  • Ichor Life Sciences. (n.d.). Ocular Hypertension Model. Retrieved from [Link]

  • Carrasco, F. G., et al. (2010). Experimental Model of Ocular Hypertension in the Rat: Study of the Optic Nerve Capillaries and Action of Hypotensive Drugs. Investigative Ophthalmology & Visual Science, 51(2), 853-863. Retrieved from [Link]

  • Scuderi, S., et al. (2022). In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes. Annals of Eye Science, 7, 29. Retrieved from [Link]

  • Silverman, D. N., & Lindskog, S. (1988). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Accounts of Chemical Research, 21(1), 30-36. Retrieved from [Link]

  • Nakazawa, T. (2016). Recent advances in genetically modified animal models of glaucoma and their roles in drug repositioning. British Journal of Ophthalmology, 100(1), 80-86. Retrieved from [Link]

  • Zhao, J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 194. Retrieved from [Link]

  • Iris Pharma. (n.d.). Glaucoma models | Preclinical efficacy. Retrieved from [Link]

  • Kim, J. K., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13813. Retrieved from [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 435-452. Retrieved from [Link]

  • Sleno, B., & Emili, A. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(6), 3829-3843. Retrieved from [Link]

  • Holland, S., & Stinnett, H. (2017). Carbonic Anhydrase Activity Assay. protocols.io. Retrieved from [Link]

  • Zhao, J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. Retrieved from [Link]

  • Lu, Z., et al. (2007). Studies on bicarbonate transporters and carbonic anhydrase in porcine non-pigmented ciliary epithelium. Molecular Vision, 13, 1333-1343. Retrieved from [Link]

  • Hallaj, S., et al. (2025). Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases. Current Opinion in Ophthalmology. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Insight Ophthalmology. (2025). Aqueous Humor Production: The Roles of Ultrafiltration, Diffusion, and Secretion. YouTube. Retrieved from [Link]

  • Maren, T. H. (1981). The effects of carbonic anhydrase inhibitors on aqueous humor chemistry and dynamics. Experimental Eye Research, 32(4), 499-507. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Tsukamoto, H., et al. (2006). Patients' acceptance of a switch from dorzolamide to brinzolamide for the treatment of glaucoma in a clinical practice setting. Clinical Therapeutics, 28(4), 560-567. Retrieved from [Link]

  • Wu, J., & Wu, Q. (2008). Studies on the Role of Carbonic Anhydrase and Bicarbonate in Aqueous Humor Secretion in the Isolated Porcine Eye and pH Regulation in the Non-Pigmented Ciliary Epithelium. Investigative Ophthalmology & Visual Science, 49(13), 2618. Retrieved from [Link]

  • Michaud, J. E., & Friren, B. (2001). Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension. American Journal of Ophthalmology, 132(2), 235-243. Retrieved from [Link]

  • Gokaraju, S., et al. (2017). Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. Journal of Ocular Pharmacology and Therapeutics, 33(7), 530-539. Retrieved from [Link]

  • Michaud, J. E., & Friren, B. (2001). Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension. ResearchGate. Retrieved from [Link]

  • Altafini, R., et al. (2015). Brinzolamide 1%/timolol versus dorzolamide 2%/ timolol in the treatment of open-angle glaucoma or ocular hypertension: prospective randomized patient-preference study. Clinical Ophthalmology, 9, 2263-2270. Retrieved from [Link]

Sources

Technical Comparison Guide: MK-912 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Tool for -Adrenergic Delineation

MK-912 hydrochloride stands as a high-affinity, selective antagonist for


-adrenergic receptors (

-ARs).[1] Unlike classical antagonists such as yohimbine or idazoxan, which suffer from significant cross-reactivity with serotonergic and dopaminergic systems, MK-912 exhibits a "clean" pharmacological profile.

Its primary distinction lies in its subtype preference : MK-912 displays a 10-to-15-fold higher affinity for the


 subtype compared to 

and

. This unique property allows researchers to utilize MK-912 in complex "masking" assays to mathematically resolve receptor subtype densities in native tissues—a capability unmatched by non-selective alternatives.

Mechanistic Profile & Target Specificity[1][2]

Mechanism of Action

MK-912 functions as a competitive antagonist at G-protein coupled


-adrenergic receptors. Under physiological conditions, agonist binding to 

-ARs activates the

protein complex. This inhibits adenylyl cyclase, reduces cAMP levels, and modulates downstream effectors like calcium and potassium channels.

By occupying the orthosteric binding site, MK-912 prevents agonist-induced conformational changes, thereby maintaining adenylyl cyclase activity and preventing the hyperpolarization of neurons.

Signaling Pathway Blockade

The following diagram illustrates the specific node of inhibition within the adrenergic signaling cascade.

G Agonist Norepinephrine/Agonist Receptor α2-Adrenergic Receptor Agonist->Receptor Activates MK912 MK-912 (Antagonist) MK912->Receptor Blocks Gi Gi/o Protein Complex Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes Effect Physiological Response (e.g., Sedation, Hypotension) cAMP->Effect Modulates

Caption: MK-912 competitively inhibits the


 receptor, preventing 

-mediated inhibition of Adenylyl Cyclase.

Comparative Analysis: MK-912 vs. Alternatives

The selection of an


 antagonist is critical for experimental validity. The table below contrasts MK-912 with standard alternatives, highlighting its superior selectivity over non-adrenergic targets.
Table 1: Pharmacological Profile Comparison
FeatureMK-912 Yohimbine Atipamezole Idazoxan
Primary Target

-AR (High Affinity)

-AR

-AR

-AR
Subtype Preference

>

(

nM for 2C)
Non-selectiveNon-selectiveNon-selective

Selectivity
Moderate (~240-fold)Low (~40-fold)Very High (>8500-fold) Low
5-HT (Serotonin) Binding Negligible (>700-fold selective)High Affinity (5-HT1A, 1B, 1D)NegligibleModerate
Dopamine (D2) Binding Negligible (>3500-fold selective)Moderate (D2 antagonist)NegligibleModerate
Primary Utility Subtype delineation, RadioligandGeneral antagonist (Dirty profile)In vivo reversal, High selectivityImidazoline receptor studies

Key Takeaway:

  • Use MK-912 when you need high affinity and a clean profile regarding Serotonin/Dopamine receptors, or when studying

    
     specifically.
    
  • Use Atipamezole for the highest absolute selectivity against

    
     receptors.
    
  • Avoid Yohimbine for precise receptor characterization due to its "dirty" profile (binding 5-HT and DA receptors), which confounds data interpretation.

Cross-Reactivity Deep Dive

Quantitative studies have validated MK-912's low off-target liability. Binding ratios against the


 subtype are as follows:
  • 
     ratio: 3600 [1]
    
  • 
     ratio: 3500 [1]
    
  • 
     ratio: 700 [1]
    

This data confirms that at nanomolar concentrations used for


 saturation, MK-912 will not  occupy dopamine or serotonin receptors, a common pitfall with yohimbine.

Experimental Protocols

The "3-Curve Assay" for Subtype Delineation

Because MK-912 has differential affinity for


 (

nM) and

(

nM), it can be used to resolve these populations in mixed tissues (e.g., cortex) using a simultaneous modeling approach.

Workflow Logic:

  • Curve 1 (Control): Total saturation with

    
    -MK-912.
    
  • Curve 2 (Masked): Saturation in the presence of a masking agent (e.g., Guanfacine, which is

    
     selective).
    
  • Curve 3 (Competition): Competition binding to resolve the remaining sites.

Assay cluster_0 Experimental Conditions Tissue Tissue Homogenate (Mixed α2A / α2C) Cond1 1. Total Binding ([3H]-MK-912 only) Tissue->Cond1 Cond2 2. Masked Binding (+ Guanfacine to block α2A) Tissue->Cond2 Analysis Simultaneous Computer Modeling Cond1->Analysis Total Isotherm Cond2->Analysis α2C Component Result Resolved Bmax/Kd for α2A vs α2C Analysis->Result

Caption: The "3-Curve Assay" utilizes MK-912's differential affinity to mathematically separate receptor subtypes.

Standard Radioligand Binding Protocol

Reagents:

  • Ligand:

    
    -MK-912 (Specific Activity ~80 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Non-specific Block: 10

    
    M Phentolamine.
    

Step-by-Step:

  • Preparation: Thaw membrane preparations and dilute in Tris-EDTA buffer.

  • Incubation:

    • Add 50

      
      L radioligand (0.05 - 10 nM range for saturation).
      
    • Add 50

      
      L competitor or buffer.
      
    • Add 400

      
      L membrane suspension.
      
    • Incubate at 25°C for 45-60 minutes . (Equilibrium is slower for high-affinity ligands).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding).

  • Wash: Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Self-Validating Check:

  • Validation: The Hill slope (

    
    ) should be near 1.0 for a single-site fit. If 
    
    
    
    , suspect multiple subtypes (A vs C) or negative cooperativity.

References

  • Uhlén, S., et al. (1994). "The novel alpha-2 adrenergic radioligand [3H]-MK912 is alpha-2C selective among human alpha-2A, alpha-2B and alpha-2C adrenoceptors."[2][3] Journal of Pharmacology and Experimental Therapeutics, 271(3), 1558-1565.[2] Link

  • Uhlén, S., & Wikberg, J. E. (1991). "[3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS one of which is identical with the cloned pA2d alpha 2-adrenoceptor."[4][5] British Journal of Pharmacology, 104(3), 657–664. Link

  • Pettibone, D. J., et al. (1989). "Identification of an alpha 2-adrenergic receptor subtype in rat brain by using [3H]MK-912." Molecular Pharmacology, 36, 868-875.
  • Varnas, K., et al. (2002). "Synthesis and biological evaluation of [11C]MK-912 as an alpha2-adrenergic receptor radioligand for PET studies." Nuclear Medicine and Biology, 29(7), 769-777. Link

Sources

MK-912 Hydrochloride vs. Alternative α2-Adrenergic Antagonists: A Comprehensive Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Alpha-2 adrenergic receptors (α2-ARs) are G protein-coupled receptors (GPCRs) that critically modulate sympathetic neurotransmission, cardiovascular function, and central nervous system (CNS) activity. The three distinct subtypes—α2A, α2B, and α2C—exhibit unique tissue distributions and physiological roles. Differentiating these roles requires highly specific pharmacological tools.

This guide objectively compares MK-912 hydrochloride, a highly potent and α2C-preferring antagonist, against other benchmark antagonists (e.g., yohimbine, atipamezole, and JP-1302). Designed for researchers and drug development professionals, this document provides evidence-based criteria for selecting the optimal ligand for in vitro and in vivo applications.

Pharmacological Profile and Receptor Selectivity

This compound is a highly potent α2-AR antagonist[1]. While initially characterized as non-selective, extensive radioligand binding assays reveal a distinct preference for the α2C subtype. It exhibits an exceptional sub-nanomolar affinity, with a Ki of 0.03 nM for α2C compared to 0.42 nM for α2A and 0.26 nM for α2B[2].

This sub-nanomolar affinity makes MK-912 vastly superior to classical antagonists like yohimbine when probing α2C-mediated pathways, such as cold-induced vasoconstriction[3]. In contrast, atipamezole is a highly potent but non-selective antagonist primarily utilized in veterinary medicine for rapid in vivo reversal of dexmedetomidine sedation[4][5]. For strict α2C isolation, JP-1302 offers higher relative selectivity ratios but suffers from a significantly lower absolute affinity (Kb = 16 nM)[6].

Table 1: Comparative Binding Affinities (Ki / Kb in nM) of Key α2-AR Antagonists
Antagonistα2A-ARα2B-ARα2C-ARPrimary Application / Notes
MK-912 0.420.260.03High-affinity probe; α2C-preferring[2].
Yohimbine 3.02.011.0Classical non-selective antagonist[7].
JP-1302 1500220016.0Highly selective α2C antagonist[6].
Atipamezole 1.61.81.2Non-selective; rapid in vivo reversal agent[4][5].
BRL-44408 9.0>1000>1000α2A-selective experimental probe[8][9].

Mechanism of Action and Signaling Pathway

α2-ARs couple primarily to Gi/Go proteins. Agonist binding inhibits adenylyl cyclase (reducing cAMP) and modulates ion channels (activating K+ channels and inhibiting Ca2+ channels). Antagonists like MK-912 competitively bind to the orthosteric site, preventing this Gi-mediated downstream signaling and effectively disinhibiting neurotransmitter release.

G Agonist Agonist (e.g., Clonidine) Receptor α2-Adrenergic Receptor Agonist->Receptor Activates Antagonist Antagonist (e.g., MK-912) Antagonist->Receptor Blocks Gi Gi/Go Protein Receptor->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces

α2-Adrenergic Receptor signaling pathway and competitive antagonist blockade mechanism.

Experimental Methodologies

To rigorously evaluate α2-AR antagonists, researchers must employ robust, self-validating experimental designs. Below are two standardized protocols highlighting the utility of MK-912.

Protocol A: In Vitro Radioligand Binding Assay (Membrane Preparation)

This protocol determines the equilibrium dissociation constant (Kd) and receptor density (Bmax). Using [3H]MK-912 is highly advantageous due to its sub-nanomolar affinity, allowing the detection of low-abundance α2C receptors in tissues like the cerebral cortex[10].

Causality & Validation Design:

  • GTP Addition: We add 10 µM GTP to the incubation buffer. Why? GTP uncouples the receptor from the G-protein, shifting it to a uniform low-affinity state for endogenous agonists. This eliminates confounding agonist-induced conformational changes, ensuring pure antagonist binding kinetics[10].

  • Self-Validation: Non-specific binding (NSB) is defined using 10 µM phentolamine. If specific binding (Total - NSB) is less than 60% of total binding, the membrane preparation is deemed compromised and must be discarded.

Step-by-Step Workflow:

  • Membrane Isolation: Homogenize target tissue (e.g., rat kidney cortex or transfected HEK293 cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4)[7].

  • Incubation: In a 400 µL final volume, combine 6-10 µg of membrane protein, 10 µM GTP, and[3H]MK-912 (concentrations ranging from 0.01 nM to 2.0 nM for saturation binding).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach steady-state equilibrium[1][7].

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding)[6].

  • Washing: Wash filters rapidly three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Extract radioactivity in scintillation fluid and count via a liquid scintillation spectrometer.

G Prep 1. Membrane Isolation (Tris-HCl, EDTA, 4°C) Incubate 2. Incubation (Membranes + [3H]MK-912 + GTP) Prep->Incubate Filter 3. Rapid Vacuum Filtration (GF/B Filters) Incubate->Filter Wash 4. Ice-Cold Wash (Remove Unbound Ligand) Filter->Wash Count 5. Scintillation Counting (Quantify Radioactivity) Wash->Count

Step-by-step workflow for in vitro [3H]MK-912 radioligand binding assay.

Protocol B: In Vivo Functional Assay (Cooling-Induced Vasoconstriction)

MK-912 is a critical tool for isolating α2C-mediated physiological responses in vivo. For example, local cooling of the skin induces vasoconstriction driven by the translocation of α2C-ARs to the plasma membrane[3].

Causality & Validation Design:

  • Tetrodotoxin (TTX) Pretreatment: Mice are treated with TTX to abolish sympathetic nerve tone. Why? This isolates the local vascular response to cooling from central sympathetic reflexes, validating that the observed vasoconstriction is strictly a peripheral receptor-mediated event[3].

Step-by-Step Workflow:

  • Preparation: Anaesthetize mice and administer TTX to block systemic sympathetic outflow. Artificially ventilate the animals.

  • Baseline Measurement: Measure plantar skin blood flow (PSBF) using laser Doppler flowmetry at an ambient temperature of 25°C[3].

  • Agonist Challenge: Administer an intra-arterial injection of an α2-agonist (e.g., clonidine).

  • Cooling Phase: Lower the local air temperature around the foot to 10°C. Observe the augmented decrease in PSBF.

  • Antagonist Intervention: Administer MK-912 (10–30 µg/kg i.v.). MK-912 will selectively suppress the cooling-augmented portion of the vasoconstriction, proving the specific involvement of α2C-ARs, whereas non-selective antagonists would abolish the entire response at both temperatures[3].

Translational Applications and Limitations

While MK-912 is an impeccable in vitro and in vivo pharmacological probe, its translational use in human neuroimaging (e.g., Positron Emission Tomography) is limited. Studies utilizing [11C]MK-912 in primates demonstrated high initial brain uptake but exceptionally slow washout kinetics with poor differential retention across brain regions. Consequently, [11C]MK-912 is generally considered suboptimal for clinical PET imaging compared to tracers like [11C]yohimbine or [11C]atipamezole, which offer superior kinetic profiles for mapping α2-AR densities in the living human brain[2][11].

Furthermore, researchers must account for the photostability of MK-912. The amorphous form of this compound undergoes photodegradation approximately 40 times faster than its crystalline variants, necessitating strict light-protection protocols during formulation and prolonged in vitro incubations[2][12].

References

  • Source: nih.
  • Source: ncats.
  • Pharmacological effects and pharmacokinetics of atipamezole, a novel alpha 2-adrenoceptor antagonist...
  • Source: guidetopharmacology.
  • Source: nih.
  • Source: nih.
  • Liquid chromatography/mass spectrometry (LC/MS)
  • Are Alpha-2D Adrenoceptor Subtypes Involved in Rat Mydriasis Evoked by New Imidazoline Derivatives...
  • mRNA expression and binding sites for α2-adrenergic receptor subtypes in muscle layers of the ileum...
  • Source: mdpi.
  • Source: researchgate.
  • Effect of noradrenergic lesions on subtypes of alpha 2-adrenoceptors in rat brain.

Sources

In vivo validation of MK-912 hydrochloride's effects on blood pressure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

MK-912 Hydrochloride (L-657,743) is a high-affinity, potent antagonist of the


-adrenergic receptor (

-AR). Unlike non-selective agents such as yohimbine, MK-912 exhibits superior affinity, particularly for the

subtype, while maintaining potent antagonism at

and

receptors.[1]

This guide details the in vivo validation of MK-912, focusing on its hemodynamic effects. Crucially, as an


-antagonist, MK-912 is not an antihypertensive agent.  Instead, its primary validation metric is the prevention or reversal of agonist-induced hypotension  (e.g., clonidine challenge). This document outlines the experimental protocols required to verify target engagement and compares MK-912’s performance against standard industry alternatives.

Part 1: Pharmacological Profile & Mechanism of Action[2]

To design a valid in vivo experiment, one must understand the signaling architecture.


-adrenergic receptors are 

-coupled GPCRs located presynaptically on sympathetic neurons. Their activation inhibits norepinephrine (NE) release (negative feedback), lowering blood pressure.

MK-912 Mechanism:

  • Blockade: MK-912 competitively binds to presynaptic

    
    -ARs.
    
  • Disinhibition: This prevents the negative feedback loop.

  • Outcome: Sympathetic outflow is maintained or increased. In the presence of an agonist (like clonidine), MK-912 blocks the agonist's hypotensive effect, serving as a definitive proof of target engagement.

Comparative Selectivity Profile

MK-912 is often chosen over Yohimbine due to its higher affinity and "cleaner" pharmacological profile regarding serotonin receptor cross-reactivity.

FeatureMK-912YohimbineAtipamezole
Primary Target

(High affinity for A, B, C)

(Non-selective)

(High selectivity)

vs

Selectivity
> 1,000-fold~40-fold> 8,000-fold
Key Off-Targets Minimal 5-HT interactionSignificant 5-HT & DA interactionMinimal
In Vivo Potency High (0.1 - 2.0 mg/kg)Moderate (1.0 - 10 mg/kg)High (0.1 - 1.0 mg/kg)
Bioavailability Excellent Oral & IVVariable OralGood IM/IV
Mechanistic Pathway Diagram

G cluster_0 Physiological Outcome Agonist Clonidine (Agonist) Receptor Alpha-2 Adrenergic Receptor (Presynaptic) Agonist->Receptor Activates MK912 MK-912 (Antagonist) MK912->Receptor Blocks Gi Gi Protein Activation Receptor->Gi Signaling AC Adenylyl Cyclase Inhibition Gi->AC Inhibits NE_Release Norepinephrine Release AC->NE_Release Reduces cAMP & Ca2+ Influx BP_Response Blood Pressure Response NE_Release->BP_Response Modulates Vascular Tone

Caption: MK-912 competitive antagonism at the presynaptic alpha-2 interface, preventing clonidine-mediated norepinephrine suppression.

Part 2: Experimental Design Strategy

The "Clonidine Reversal" Model

Measuring MK-912 alone in normotensive animals often yields ambiguous results because resting sympathetic tone varies. The Gold Standard validation is the Clonidine Reversal Challenge .

  • Hypothesis: If MK-912 successfully occupies central and peripheral

    
     receptors, the potent hypotensive and bradycardic effects of Clonidine (0.01 - 0.1 mg/kg) will be significantly attenuated or abolished.
    
Animal Model Selection
  • Spontaneously Hypertensive Rats (SHR): Ideal for maximizing the observable window of hypotension. SHRs have high sympathetic drive, making the clonidine "drop" dramatic and the MK-912 "block" clear.

  • Normotensive Wistar/SD Rats: Acceptable, but the dynamic range for blood pressure reduction is smaller.

Part 3: In Vivo Validation Protocol

Protocol Integrity: This workflow utilizes radiotelemetry for conscious, unrestrained monitoring. Anesthesia confounds cardiovascular data and should be avoided during the measurement phase.

Step 1: Surgical Instrumentation (Day -7)
  • Anesthesia: Isoflurane (2-3% in

    
    ).
    
  • Implantation: Insert the catheter of a sterile PA-C40 transmitter (DSI or equivalent) into the abdominal aorta via the femoral artery.

  • Placement: Secure the transmitter body in the peritoneal cavity or subcutaneous flank pouch.

  • Recovery: Allow 7 days for recovery and circadian rhythm re-establishment.

Step 2: Baseline & Randomization (Day 0)
  • Acclimation: Move animals to the telemetry receiver pads 24 hours prior to dosing.

  • Grouping: Randomized crossover design is preferred to account for individual variability in autonomic tone.

    • Group A: Vehicle + Clonidine

    • Group B: MK-912 + Clonidine

Step 3: The Challenge Workflow (Day 1)

This protocol validates MK-912 pretreatment efficacy.

  • T = -60 min: Record stable baseline Mean Arterial Pressure (MAP) and Heart Rate (HR).

  • T = -30 min (Pretreatment): Administer MK-912 (0.2 – 2.0 mg/kg, P.O. or I.V.) or Vehicle.

    • Note: MK-912 is orally active.[2][3][4] For I.V., dissolve in saline/DMSO mix; for P.O., use methylcellulose suspension.

  • T = 0 min (Challenge): Administer Clonidine (20 – 100 µg/kg, I.V. or I.P.) .

  • T = 0 to +240 min: Continuous data acquisition.

Workflow Visualization

Workflow cluster_timeline Experimental Timeline Baseline Baseline Recording (-60 min) Pretreat Administer MK-912 (-30 min) Baseline->Pretreat Challenge Clonidine Injection (0 min) Pretreat->Challenge Monitor Telemetry Acquisition (0 - 240 min) Challenge->Monitor

Caption: Temporal sequence for the Clonidine Reversal Challenge using conscious telemetry.

Part 4: Comparative Performance Data

The following table synthesizes expected outcomes based on validated literature profiles.

ParameterVehicle + Clonidine (Control)MK-912 + Clonidine (Test)Yohimbine + Clonidine (Alt)Interpretation
MAP Change Drop of 30-50 mmHgAttenuated (<10 mmHg drop) Attenuated (<15 mmHg drop)MK-912 prevents sympatholysis.
Heart Rate Bradycardia (-80 to -100 bpm)Blocked (Baseline maintained) Partially BlockedMK-912 antagonizes central vagal activation.
Sedation ProfoundAbsent / Mild Absent (Anxiety possible)MK-912 blocks

-mediated sedation.
Duration Effect lasts 2-4 hoursProtection lasts >4 hours Protection lasts ~1-2 hoursMK-912 has superior duration of action.
Data Analysis & Troubleshooting
  • Self-Validation Check: If the "Vehicle + Clonidine" group does not show a >20% drop in MAP, the model is invalid (insufficient agonist challenge).

  • Dose Response: MK-912 should exhibit dose-dependent inhibition. A dose of 0.2 mg/kg P.O. may show partial blockade, while 2.0 mg/kg should show near-complete blockade [1].

  • Hyperglycemia: MK-912 may transiently increase blood glucose or block clonidine-induced hyperglycemia, a secondary validation marker [1].

References

  • Assessment of MK-912, an alpha 2-adrenoceptor antagonist, with use of intravenous clonidine.

    • Source: Clinical Pharmacology & Therapeutics (PubMed)
    • Context: Defines the dose-range and reversal of clonidine-induced hypotension and bradycardia.
  • Selectivity of atipamezole, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes.

    • Source: Journal of Veterinary Pharmacology and Therapeutics
    • Context: Establishes the comparative binding affinity profiles used in the "Compar
  • [3H]L-657,743 (MK-912): a new, high affinity, selective radioligand for brain alpha 2-adrenoceptors. [5]

    • Source: Life Sciences[5]

    • Context: Validates MK-912 as a high-affinity probe for alpha-2 subtypes, superior to yohimbine for labeling.

Sources

Comparing the efficacy of MK-912 hydrochloride and idazoxan

Author: BenchChem Technical Support Team. Date: March 2026

Precision Tools for Alpha-2 Adrenergic Receptor Characterization

Executive Summary

In the pharmacological characterization of


-adrenergic receptors (

-ARs), the choice between MK-912 hydrochloride and idazoxan represents a critical decision between subtype selectivity and broad-spectrum antagonism .
  • This compound is a "clean," high-affinity antagonist, particularly valuable for delineating

    
     subtypes and conducting radioligand binding assays where imidazoline receptor interference must be eliminated.
    
  • Idazoxan is a classic, potent antagonist but is pharmacologically "dirty" due to its high affinity for non-adrenergic imidazoline (

    
    ) binding sites. It remains useful for broad blockade or specifically studying imidazoline receptors when 
    
    
    
    -ARs are masked.
Mechanistic Profile & Selectivity Analysis
This compound: The High-Affinity Precision Tool

MK-912 (L-657,743) acts as a potent, competitive antagonist at presynaptic and postsynaptic


-ARs. Its defining characteristic is its sub-nanomolar affinity  (specifically for 

) and lack of interaction with imidazoline binding sites.
  • Primary Utility: It is the gold standard for radioligand binding assays ([3H]-MK-912) to resolve

    
     vs. 
    
    
    
    receptor populations in the CNS.
  • Mechanism: It blocks the

    
    -coupled inhibition of adenylyl cyclase, preventing the reduction of cAMP and subsequent downstream effects (e.g., sedation, hypotension).
    
Idazoxan: The Dual-Target Antagonist

Idazoxan is a competitive


-antagonist that also binds with high affinity to imidazoline 

sites (located on monoamine oxidase B).
  • The "Dirty" Factor: In tissues expressing both

    
    -ARs and 
    
    
    
    sites (e.g., kidney, cerebral cortex), idazoxan binding data is often biphasic and difficult to interpret without masking agents.
  • Primary Utility: Used in behavioral studies for robust central antagonism or, conversely, to label

    
     sites when 
    
    
    
    -ARs are blocked by a selective agent like rauwolscine.
Comparative Performance Data

The following data highlights the superior selectivity of MK-912 for


-subtypes compared to the mixed profile of idazoxan.
FeatureThis compoundIdazoxan
Primary Target

-Adrenergic Receptors (

)

-ARs + Imidazoline

Sites
Binding Affinity (

)
High: ~0.03–0.15 nM (

), ~0.42 nM (

)
Moderate: ~2–10 nM (

), ~5–10 nM (

)
Selectivity (

vs.

)
>1000-fold (Negligible

binding)
Poor (~1:1 to 1:10 ratio)
Subtype Preference Moderate preference for

(approx. 10-15x over

)
Non-selective among

subtypes
Blood-Brain Barrier High permeability (suitable for in vivo CNS studies)High permeability
Radioligand Use Used to label

sites with high specific activity.[1][2]
Used to label

sites (requires

masking).
Visualizing the Mechanism

The diagram below illustrates the


-coupled signaling pathway and where these antagonists intervene. Note that Idazoxan has an off-target interaction (Imidazoline sites) that MK-912 avoids.

Alpha2_Signaling Agonist Agonist (e.g., Norepinephrine) Receptor Alpha-2 Adrenergic Receptor (GPCR) Agonist->Receptor Activates Gi Gi Protein (Inhibitory) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces production Response Physiological Response (Sedation, Hypotension) cAMP->Response Modulates MK912 MK-912 HCl (Selective Antagonist) MK912->Receptor Blocks (High Affinity) Idazoxan Idazoxan (Non-Selective Antagonist) Idazoxan->Receptor Blocks I2_Site Imidazoline I2 Site (Mitochondrial) Idazoxan->I2_Site Binds (Off-target)

Caption: MK-912 selectively blocks the Alpha-2 receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase.[3] Idazoxan blocks the same receptor but also binds off-target Imidazoline I2 sites.

Experimental Protocols
Protocol A: High-Affinity Radioligand Binding with [3H]-MK-912

Use this protocol to determine receptor density (


) and affinity (

) in CNS tissue without imidazoline interference.

Reagents:

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    
  • Radioligand: [3H]-MK-912 (Specific Activity > 80 Ci/mmol).

  • Non-specific control: 10

    
    M Phentolamine or 100 
    
    
    
    M Norepinephrine.

Workflow:

  • Tissue Prep: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation:

    • Prepare assay tubes: Tissue homogenate + [3H]-MK-912 (0.01 nM – 5 nM for saturation).

    • Incubate at 25°C for 60 minutes . (Equilibrium is slower for high-affinity ligands; ensure sufficient time).

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI to reduce filter binding).

  • Wash: Wash filters 3x with 5 mL ice-cold buffer.

  • Analysis: Count radioactivity via liquid scintillation. Calculate Specific Binding = Total - Non-specific.

Expert Insight: Because MK-912 has such high affinity (slow dissociation), rapid filtration is critical. Do not use warm wash buffer, as it may accelerate dissociation.

Protocol B: Discriminating Alpha-2 vs. Imidazoline Sites (Idazoxan Method)

Use this protocol if you must use Idazoxan or wish to study the I2 site.

Reagents:

  • Radioligand: [3H]-Idazoxan.[2][4][5][6]

  • Masking Agent: 10

    
    M (-)-Adrenaline (blocks 
    
    
    
    -ARs but not
    
    
    sites).

Workflow:

  • Condition A (Total Binding): Incubate tissue with [3H]-Idazoxan alone. (Labels

    
     + 
    
    
    
    ).
  • Condition B (Alpha-2 Block): Incubate tissue with [3H]-Idazoxan + 10

    
    M (-)-Adrenaline.
    
    • Result: Only

      
       sites are labeled.
      
  • Calculation:

    • 
      -AR Binding = (Condition A) - (Condition B).
      
    • 
       Binding = Condition B.
      
Decision Matrix: Which Compound to Choose?

Decision_Matrix Start Select Antagonist for Study Goal What is your primary goal? Start->Goal Subtype Delineate Alpha-2 Subtypes (e.g., 2A vs 2C) Goal->Subtype High Precision Needed General General Alpha-2 Blockade (Behavioral/Physiological) Goal->General Robust In Vivo Effect Imidazoline Study Imidazoline (I2) Sites Goal->Imidazoline Non-Adrenergic Targets MK912 USE MK-912 HCl (High Affinity, Clean Profile) Subtype->MK912 Best Choice General->MK912 Alternative (Potent) Idazoxan USE IDAZOXAN (Classic, but requires controls) General->Idazoxan Standard Choice Idazoxan_Mask USE IDAZOXAN (+ Adrenaline mask) Imidazoline->Idazoxan_Mask Specific Protocol

Caption: Decision tree for selecting between MK-912 and Idazoxan based on experimental goals.

References
  • Uhlén, S., et al. (1992). "[3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS one of which is identical with the cloned pA2d alpha 2-adrenoceptor." British Journal of Pharmacology.[7][8]

  • Shiue, C., et al. (1998). "Synthesis and biological evaluation of [11C]MK-912 as an alpha2-adrenergic receptor radioligand for PET studies."[8] Nuclear Medicine and Biology.

  • Pettibone, D. J., et al. (1989). "MK-912, a new alpha 2-adrenoceptor antagonist, was assessed in six volunteers by use of antagonism of the effects of intravenous clonidine." Clinical Pharmacology & Therapeutics.

  • Michel, M. C., et al. (1989). "Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors." American Journal of Physiology.

  • Proudman, R. G. W., et al. (2022). "The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors." Pharmacology Research & Perspectives.

Sources

Control experiments for studying MK-912 hydrochloride

Strategic Selection of -Adrenergic Antagonists: A Comparative Guide for MK-912 Hydrochloride

Executive Summary

This compound (L-657,743) stands as a high-affinity, potent antagonist for


YohimbineAtipamezole


This guide provides a rigorous framework for validating MK-912 performance through controlled experimentation, ensuring that observed physiological or cellular shifts are mechanistically attributable to specific

Part 1: Mechanistic Foundation

To design effective controls, one must understand the signal transduction pathway MK-912 disrupts.


The Mechanism:

  • Endogenous State: Norepinephrine binds

    
    -AR 
    
    
    activates
    
    
    protein
    
    
    inhibits Adenylyl Cyclase
    
    
    reduces cAMP
    
    
    inhibits neurotransmitter release (negative feedback).
  • MK-912 Action: Competitively blocks the receptor

    
     prevents 
    
    
    activation
    
    
    relieves the brake , allowing cAMP levels to rise and neurotransmitter release to resume.
Visualization: The Disinhibition Pathway

The following diagram illustrates the specific node MK-912 antagonizes to reverse

MK912_MechanismAgonistAgonist(e.g., NE, Dexmedetomidine)Receptorα2-AdrenergicReceptorAgonist->ReceptorActivatesGiGi Protein(Inhibitory)Receptor->GiActivatesMK912MK-912 HCl(Antagonist)MK912->ReceptorBlocksACAdenylylCyclaseGi->ACInhibitscAMPcAMPProductionAC->cAMPCatalyzesEffectPhysiologicalResponsecAMP->EffectModulates

Caption: MK-912 acts as a competitive antagonist, preventing the Gi-mediated inhibition of Adenylyl Cyclase.

Part 2: Comparative Landscape

Selecting the right antagonist is critical for data integrity. MK-912 is often chosen when high affinity is required to label low-density receptor populations (e.g.,

Table 1: Antagonist Performance Matrix
FeatureMK-912 HCl Yohimbine Atipamezole
Primary Utility High-affinity radioligand;

research
Broad spectrum reference; metabolic studiesHighly selective "gold standard"; veterinary reversal
Affinity (

)
Very High

nM

nM
Moderate

nM

nM
High

nM
Selectivity Ratio (

)
High (>200:[1][2]1)Low (40:1)Very High (8500:[2]1)
Off-Target Effects Minimal at therapeutic dosesSignificant 5-HT (Serotonin) antagonismMinimal
Solubility Water/Saline (as HCl salt)Poor in water; requires DMSO/EthanolSaline soluble

Key Insight: Use MK-912 if you need to detect or block receptors in tissues with low receptor density due to its sub-nanomolar

AtipamezoleYohimbine

Part 3: Experimental Framework & Controls

To publish data on MK-912, you must prove that the observed effect is strictly due to

The Reversal Control (Functional Validation)
  • Objective: Prove MK-912 is functionally active.

  • Method: Induce a response with a selective agonist (e.g., Dexmedetomidine or UK-14,304 ).

  • Expectation: The agonist should lower cAMP or cause sedation. Co-administration of MK-912 should reverse this effect back to baseline.

  • If MK-912 fails to reverse the agonist, the system is invalid.

The Selectivity Control (Masking)
  • Objective: Rule out

    
    -adrenergic interference.
    
  • Method: Pre-treat the system with Prazosin (a selective

    
     blocker).
    
  • Expectation: If MK-912 still produces an effect (or binds) in the presence of Prazosin, the interaction is confirmed as

    
    -mediated.
    
The Negative Control (Vehicle)
  • Objective: Rule out solvent toxicity.

  • Method: Administer the solvent (e.g., Saline or 0.1% DMSO) without MK-912.

  • Expectation: No significant change in cAMP, behavior, or binding.

Part 4: Detailed Protocols

Protocol A: Radioligand Competition Binding (In Vitro)

Standard for determining affinity (


Reagents:

  • Radioligand:

    
    MK-912 (High specific activity, typically ~80 Ci/mmol).
    
  • Competitor: Unlabeled MK-912 HCl (10 pM to 10

    
    M).
    
  • Non-specific mask: 10

    
    M Phentolamine or Atipamezole.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
    .
    

Workflow:

  • Preparation: Homogenize tissue (e.g., rat cortex) or use CHO cells expressing human

    
    . Centrifuge to isolate membranes.
    
  • Incubation:

    • Tube A (Total Binding): Membrane +

      
      MK-912 + Vehicle.
      
    • Tube B (Non-Specific): Membrane +

      
      MK-912 + 10 
      
      
      M Phentolamine.
    • Tube C (Experimental): Membrane +

      
      MK-912 + Varying concentrations of Unlabeled MK-912.
      
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vivo Sedation Reversal (Behavioral)

Demonstrates physiological potency.

Workflow:

  • Baseline: Measure "Loss of Righting Reflex" (LORR) latency in mice.

  • Induction: Administer Ketamine/Xylazine (Xylazine is the

    
     agonist).[3] Wait for LORR (approx 5-10 min).
    
  • Challenge:

    • Group 1: Saline (Negative Control).

    • Group 2: MK-912 HCl (0.1 - 1.0 mg/kg, IP).

    • Group 3: Atipamezole (Positive Control, 1.0 mg/kg).

  • Observation: Record time to "Return of Righting Reflex" (RORR).

  • Result: MK-912 treated mice should recover significantly faster than Saline, comparable to Atipamezole.

Part 5: Experimental Logic Visualization

The following flow chart outlines the decision matrix for validating MK-912 data.

Experimental_LogicStartStart: Observed Effect(e.g., increased NE release)Q1Is effect blocked byAgonist (Dexmed)?Start->Q1Q2Is effect maintainedwith Prazosin?Q1->Q2Yes (Agonist works)InvalidINVALID / Off-TargetQ1->InvalidNo (System unresponsive)Q3Does MK-912 reverseAgonist inhibition?Q2->Q3Yes (Not Alpha-1)Q2->InvalidNo (Alpha-1 mediated)ValidVALIDATEDAlpha-2 MechanismQ3->ValidYes (Antagonist confirmed)Q3->InvalidNo (Ineffective block)

Caption: Decision matrix for confirming specific alpha-2 adrenergic antagonism.

References

  • Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine. Journal of the American Association for Laboratory Animal Science, 2017.[3][4]

  • Synthesis and biological evaluation of [11C]MK-912 as an alpha2-adrenergic receptor radioligand. Nuclear Medicine and Biology, 2003.

  • [3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS. British Journal of Pharmacology, 1992.

  • Selectivity of atipamezole, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes. Journal of Veterinary Pharmacology and Therapeutics, 1998.

  • The affinity and selectivity of

    
    -adrenoceptor antagonists. British Journal of Pharmacology, 2022. 
    

Safety Operating Guide

MK-912 Hydrochloride: Proper Disposal & Decontamination Procedures

[1][2][3][4]

Executive Summary: Immediate Action Directives

Strict Adherence Required: MK-912 (L-657,743) is a potent, high-affinity


12High Potency Active Pharmaceutical Ingredient (HPAPI)12
  • Primary Disposal Method: High-temperature incineration (Waste Code: Incinerate Only ).[1][2]

  • Prohibited: Never dispose of in municipal trash, biohazard (autoclave) bags, or down laboratory drains.[1][2]

  • Spill Cleanup: Water is ineffective for initial solubilization.[1] Use Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO) for primary decontamination.[1]

Compound Profile & Risk Assessment

To ensure safety, the disposal protocol is dictated by the compound's physicochemical and pharmacological properties.[2]

PropertySpecificationOperational Implication
Compound Name MK-912 HydrochlorideLabeling must be explicit.[1][2]
Mechanism Selective

-adrenergic antagonist
Risk: Accidental exposure may cause sympathetic overdrive (hypertension, tachycardia, anxiety) by blocking negative feedback loops.[1][2]
Physical State Solid Crystalline PowderHigh risk of aerosolization during weighing/transfer.[2]
Solubility Soluble in DMSO, Ethanol; Poorly soluble in water Critical: Aqueous cleaning agents will fail to remove residues.[1][2] Organic solvents are required.[2]
Stability Stable solid; HygroscopicKeep waste containers tightly sealed to prevent caking or leaching.[2]
Regulatory Classification (RCRA/EPA Context)

While MK-912 is not explicitly "P-listed" (acutely toxic) or "U-listed" by name under 40 CFR 261.33 , it must be treated as Hazardous Chemical Waste based on Process Knowledge .[1][2]

  • Determination: Due to its high potency (

    
    / 
    
    
    values in the nanomolar range), it meets the criteria for toxicity characteristic if leached.
  • Generator Status: All waste streams containing MK-912 must be segregated from general refuse to prevent environmental release of bioactive adrenergic modulators.[1][2]

Step-by-Step Disposal Protocols

A. Solid Waste (Powder, Contaminated Consumables)

Scope: Weigh boats, pipette tips, gloves, and expired pure compound.[1][2][3]

  • Containment: Place all solid waste immediately into a clear, sealable polyethylene bag (minimum 4 mil thickness).[1]

  • Secondary Containment: Transfer the sealed bag into a rigid RCRA Hazardous Waste Container (typically a black or blue drum, depending on institutional color codes for "Toxic/Chemical Destruction").

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound (Alpha-2 Antagonist), Solid Debris."[1][2]

    • Hazard Checkbox: Toxic.[2][4]

  • Final Disposition: This stream must be routed for Chemical Incineration .

B. Liquid Waste (Stock Solutions & Reaction Mothers)

Scope: DMSO stocks, ethanolic solutions, or assay buffers.[1][2]

CRITICAL DIFFERENTIATION:

  • Organic Waste (Preferred): Since MK-912 is soluble in DMSO/Ethanol, most waste will be organic.[1][2]

    • Action: Pour into the "Non-Halogenated Organic Solvent" waste stream.[5]

    • Labeling: "Contains MK-912 (<1%)."[1][2][6]

  • Aqueous Waste: If MK-912 is suspended in aqueous buffer:

    • Action: Do NOT pour down the sink. Collect in "Aqueous Toxic" waste carboy.[2]

    • Note: Because solubility is low, the compound may precipitate.[2] Ensure the carboy is agitated before final disposal pickup to prevent sludge buildup.[2]

Decontamination & Spill Response

Because this compound has poor water solubility, standard soap-and-water cleaning will spread the contamination rather than remove it.[1][2]

The "Solvent-Surfactant" Protocol:

  • Solubilization (The Chemical Lift):

    • Apply 70% Ethanol or 100% Isopropanol to the contaminated surface (benchtop, balance shield).[1]

    • Why: This dissolves the lipophilic quinolizine structure, lifting it off the surface.[2]

    • Wipe with absorbent chem-wipes.[1][2] Dispose of wipes as Solid Chemical Waste (See Section 2A).

  • Surfactant Wash (The Mechanical Lift):

    • Spray the area with a detergent solution (e.g., Alconox or Decon 90).[2]

    • Scrub to remove any remaining salt residues.

  • Final Rinse:

    • Rinse with distilled water to remove detergent.[2]

Decision Logic & Workflow

The following diagram outlines the decision-making process for segregating MK-912 waste streams to ensure compliance and safety.

MK912_DisposalStartWaste Generation:This compoundTypeDecisionDetermine Physical StateStart->TypeDecisionSolidPathSolid Waste(Powder, Wipes, Tips)TypeDecision->SolidPathLiquidPathLiquid Waste(Solutions, Media)TypeDecision->LiquidPathBaggingDouble Bag in4-mil PolyethyleneSolidPath->BaggingSolventCheckSolvent Base?LiquidPath->SolventCheckDestructionFINAL DISPOSITION:High-Temp IncinerationBagging->Destruction Do NOT AutoclaveOrganicOrganic (DMSO/EtOH)SolventCheck->Organic YesAqueousAqueous (Buffer/Media)SolventCheck->Aqueous NoOrgContainerContainer:Non-Halogenated OrganicsOrganic->OrgContainerAqContainerContainer:Aqueous Toxic WasteAqueous->AqContainerOrgContainer->DestructionAqContainer->Destruction

Figure 1: Operational workflow for the segregation and destruction of MK-912 waste streams.[1][2] Note the convergence on incineration for all streams.

Scientific Rationale (The "Why")

Pharmacological Persistence

MK-912 is designed to bind tightly to the

121212Incineration ensures the thermal destruction of the quinolizine ring structure
Solubility Mismatch

Many laboratory accidents occur when researchers attempt to clean hydrophobic salts with water.[1][2] MK-912 is a hydrochloride salt, which usually implies water solubility, but the bulky organic structure limits this.[1][2] The Ethanol-First protocol prevents the formation of "smears" or invisible residues that can cross-contaminate future experiments.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76958767, this compound hydrate.[1][2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[7] Resource Conservation and Recovery Act (RCRA).[1][7] Retrieved from [Link][1]

Personal Protective Equipment (PPE) & Safety Protocol: MK-912 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

MK-912 Hydrochloride (L-657,743) is a highly potent, selective alpha-2 adrenergic receptor antagonist .[1][2] Unlike alpha-2 agonists (e.g., clonidine, dexmedetomidine) which induce sedation, MK-912 inhibits the negative feedback loop of norepinephrine release.[1][2]

Operational Criticality: Accidental exposure does not cause sedation; it risks precipitating a sympathetic storm .[1][2] Symptoms include rapid onset hypertension, tachycardia, anxiety, tremors, and potential seizures.[1][2] Because of its nanomolar affinity (


) and oral bioavailability, strict dust control and dermal protection are non-negotiable.[1][2]
Hazard Classification (GHS)
Hazard TypeCategoryCodeStatement
Acute Toxicity Oral, Cat 3H301 Toxic if swallowed.[1][2][3]
Carcinogenicity Cat 2H351 Suspected of causing cancer.[1][2][4]
Target Organ CNS/Cardio-- Potent sympathomimetic effects.[1]

Risk Assessment & PPE Stratification

The selection of PPE for MK-912 is dictated by its Occupational Exposure Band (OEB) .[1][2] Due to its high potency and specific receptor activity, it is treated as a Band 4 compound (High Potency/Toxic) in powder form, downgrading to Band 3 only when fully solubilized in dilute solution.[1][2]

Core PPE Requirements

The following system is self-validating: If the primary barrier (Engineering Control) fails, the secondary barrier (PPE) must be sufficient to prevent immediate toxicity.[1][2]

A. Respiratory Protection[1][3][5]
  • Primary Control: All powder handling (weighing, transfer) must occur inside a Class II, Type A2 Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood.[1][2]

  • Secondary (PPE): If working outside a hood (e.g., during equipment failure or spill cleanup), a Powered Air Purifying Respirator (PAPR) or a full-face respirator with P100 cartridges is required.[1][2] Surgical masks are insufficient.[1][2]

B. Dermal Protection (The "Double-Glove" Protocol)

MK-912 is a hydrochloride salt, making it water-soluble and readily absorbed through mucous membranes or moist skin.[1]

  • Inner Glove: Nitrile (minimum 4 mil).[1][2] Taped to lab coat cuff.

  • Outer Glove: Nitrile (minimum 5-8 mil) or Neoprene.[1][2]

  • Body: Tyvek® lab coat or disposable gown with elastic cuffs. No exposed skin on wrists or neck.[1][2]

C. Ocular Protection[1]
  • Standard: Chemical splash goggles (ventless or indirect vent).[1][2]

  • Prohibited: Standard safety glasses with open sides are not permitted during powder handling due to the risk of airborne particulate migration.[1][2]

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for PPE selection based on the physical state of the compound.

PPE_Selection_Matrix Start MK-912 HCl Handling Task State_Powder Solid / Powder Form Start->State_Powder State_Solution Dilute Solution (<1 mg/mL) Start->State_Solution Eng_Control_Powder REQUIRED: Class II BSC or Fume Hood State_Powder->Eng_Control_Powder Primary Barrier Eng_Control_Sol Recommended: Fume Hood / Bench with Tray State_Solution->Eng_Control_Sol PPE_High PPE LEVEL: HIGH - Double Nitrile Gloves - Tyvek Gown - P100 Resp (if open sash) - Goggles Eng_Control_Powder->PPE_High Secondary Barrier PPE_Mod PPE LEVEL: MODERATE - Single Nitrile Gloves - Lab Coat - Safety Glasses Eng_Control_Sol->PPE_Mod

Figure 1: Decision matrix for PPE selection based on physical state and engineering controls.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Solubilization

Objective: Create a stock solution without generating airborne dust.[1][2]

  • Preparation:

    • Turn on the Fume Hood/BSC 15 minutes prior to verify airflow.[1]

    • Place an anti-static mat and a spill tray inside the hood.[1][2]

    • Why? Hydrochloride salts can be hygroscopic and static-prone.[1][2] Static discharge can scatter potent powder.[1][2]

  • Weighing:

    • Use a pre-tared vial.[1][2] Do not use weighing boats (high static risk).[1][2]

    • Transfer powder using a disposable spatula.[1][2]

    • Immediately recap the source container and the weigh vial.[2]

  • Solubilization:

    • Add solvent (e.g., DMSO or Water) directly to the weigh vial.[1][2]

    • Vortex inside the hood.[1][2]

    • Wipe down: Wipe the exterior of the vial with a damp Kimwipe (10% bleach or detergent) before removing it from the hood.[1][2]

Phase 2: Administration (In Vivo)

Objective: Prevent needle-stick injury (direct injection of antagonist).[1][2]

  • Restraint: Animals must be fully anesthetized or physically restrained using a validated device (e.g., DecapiCone) before needle uncapping.[1][2]

  • Needle Safety: Use Luer-lock syringes to prevent needle detachment under pressure.[1][2]

  • Post-Injection: Do not recap needles. Dispose of the entire syringe/needle unit into a sharps container located at the point of use.

Emergency Response: Exposure & Spills[1][3][5]

A. Physiological Warning Signs (Self-Monitoring)

If exposed, you will not feel sleepy (unlike clonidine exposure).[1][2] Watch for:

  • Cardiovascular: Palpitations, rapid heartbeat (Tachycardia).[1]

  • CNS: Jitteriness, anxiety, tremors, headache.[1]

  • Autonomic: Sweating, dilated pupils.[1]

B. Spill Cleanup Protocol

Minor Spill (<50 mg powder):

  • Evacuate immediate area; inform lab mates.

  • Don PPE: Double gloves, goggles, P100 respirator, Tyvek gown.[1]

  • Contain: Cover spill with wet paper towels (dampened with water) to prevent dust generation.[1][2] Do not dry sweep. [1][2]

  • Clean: Wipe up the wet slurry.[1][2] Clean area with 10% bleach solution, followed by water.[1][2]

  • Disposal: Place all waste in a sealed hazardous waste bag labeled "Toxic - MK-912".

C. First Aid
  • Inhalation: Move to fresh air immediately. Monitor for hypertension.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not scrub hard (abrasion increases absorption).[1][2]

  • Eye Contact: Flush for 15 minutes.

  • Ingestion: IMMEDIATE medical attention.[1][2][3][5] Provide the SDS to the physician.[1][2] Note that this is an alpha-2 antagonist; standard treatments for alpha-2 agonist overdose (like Atipamezole) are contraindicated .[1] Treatment is supportive (benzodiazepines for agitation, vasodilators for hypertension).[1]

Scientific Mechanism & Pathway

Understanding the mechanism reinforces why safety is critical.[1][2] MK-912 blocks the autoreceptor that normally turns off norepinephrine (NE) release.[1]

MOA_Pathway Neuron Presynaptic Neuron NE_Release Norepinephrine (NE) Release Neuron->NE_Release Alpha2 Alpha-2 Receptor (The Brake) NE_Release->Alpha2 Normal Feedback (Inhibits Release) Effect Uncontrolled NE Surge (Hypertension/Tremor) NE_Release->Effect Accumulation Alpha2->NE_Release Brake Removed MK912 MK-912 (The Blockade) MK912->Alpha2 BLOCKS

Figure 2: Mechanism of Action. MK-912 inhibits the negative feedback loop, leading to increased norepinephrine release.[1][2]

References

  • National Center for Advancing Translational Sciences (NCATS). this compound Hydrate.[1][2] Inxight Drugs.[1][2][4][6][7] Accessed October 2023. [Link]

  • PubChem. this compound Hydrate (Compound CID 76958767).[1][8] National Library of Medicine.[1][2] [Link][1][2]

  • Pettibone, D. J., et al. "Identification of an alpha 2-adrenergic receptor subtype in the rat CNS."[1] Journal of Pharmacology and Experimental Therapeutics. 1987.[1][2] (Contextual grounding for potency).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-912 hydrochloride
Reactant of Route 2
MK-912 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.